molecular formula C7H11ClN2 B8803217 2-Pyridylethylamine hydrochloride CAS No. 24319-18-4

2-Pyridylethylamine hydrochloride

Cat. No.: B8803217
CAS No.: 24319-18-4
M. Wt: 158.63 g/mol
InChI Key: CGTWPKMZGWJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridylethylamine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24319-18-4

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

2-pyridin-2-ylethanamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5,8H2;1H

InChI Key

CGTWPKMZGWJCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylethylamine hydrochloride is a synthetic organic compound recognized for its selective agonist activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available in vitro and in vivo data. The document details the compound's interaction with the H1 receptor, the subsequent intracellular signaling cascades, and its physiological effects, including vasoconstriction, modulation of nociception, and interaction with central neurotransmitter systems. Quantitative data on binding affinity and functional potency are presented, alongside detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

2-Pyridylethylamine, a structural analog of histamine, serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H1 receptor. Its selectivity for the H1 subtype allows for the specific interrogation of this receptor's function in various biological systems. This guide synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Histamine H1 Receptor Agonism

The primary mechanism of action of 2-pyridylethylamine is its function as a selective agonist for the histamine H1 receptor[1][2]. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G proteins.

Binding to the H1 Receptor

2-Pyridylethylamine binds to the orthosteric site of the H1 receptor, mimicking the action of the endogenous ligand, histamine. This binding initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Quantitative Pharmacological Data

The binding affinity and functional potency of 2-pyridylethylamine at the human histamine H1 receptor have been characterized in various in vitro assays.

ParameterValueAssay TypeCell Line/TissueReference
pKi 3.7Radioligand BindingHuman H1 Receptor[3]
pIC50 5.9Radioligand BindingHuman H1 Receptor[3]
EC50 85 µMInositol (B14025) Phosphate AccumulationDDT1MF-2 cells

Signaling Pathways

Activation of the H1 receptor by 2-pyridylethylamine triggers a well-defined intracellular signaling cascade.

Gq/11-PLC-IP3/DAG Pathway

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate many of the cellular responses to H1 receptor stimulation.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PEA 2-Pyridylethylamine H1R Histamine H1 Receptor (GPCR) PEA->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response Binding_Assay_Workflow Membrane_Prep Membrane Preparation (H1 Receptor Source) Incubation Incubation with [³H]-mepyramine & 2-pyridylethylamine Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

References

An In-depth Technical Guide to 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Pyridylethylamine hydrochloride, a significant chemical compound utilized in various research and development settings. It details its chemical properties, biological activity as a histamine (B1213489) H1 receptor agonist, and its applications in scientific investigation. The document includes structured data tables for key quantitative information and detailed diagrams to illustrate its mechanism of action and relevant experimental workflows.

Core Compound Identification and Properties

This compound, systematically named 2-(pyridin-2-yl)ethanamine dihydrochloride (B599025), is the dihydrochloride salt of 2-Pyridylethylamine. The hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Chemical Structure and Identifiers
  • IUPAC Name: 2-pyridin-2-ylethanamine;dihydrochloride

  • Synonyms: 2-(2-Aminoethyl)pyridine dihydrochloride, 2-(2-Pyridyl)ethylamine dihydrochloride

  • Molecular Formula: C₇H₁₀N₂·2HCl[1][2][3]

  • Canonical SMILES: NCCc1ncccc1.Cl.Cl[1]

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound and its free base form.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 195.09 g/mol [1][2][4]
Appearance Off-white solid/powder[1]
Melting Point 185-186°C[5]
Solubility Water: Soluble to 100 mM[3]
DMSO: Soluble to 50 mM[3]
Purity Typically ≥98% (HPLC)[2][6]
CAS Number 3343-39-3[1][2][3]

Table 2: Spectroscopic and Toxicological Data

Data TypeInformationSource(s)
Mass Spectrometry Molecular Ion (Free Base): 122 m/z[7]
Major Fragments (Free Base): 93, 94, 105, 106, 121 m/z[7]
Infrared (IR) Spectrum IR spectrum available for the free base form, 2-Pyridylethylamine.[6]
Acute Toxicity (LD50) 480 mg/kg (mouse, intraperitoneal route)[8]
Toxic Effects Behavioral excitement and muscle contraction/spasticity observed in mice.[8]

Biological Activity and Mechanism of Action

This compound is recognized primarily for its role as a selective agonist for the Histamine H1 Receptor (H1R).[2][9][10] This activity allows it to mimic the effects of endogenous histamine at this specific receptor subtype, making it a valuable tool for studying H1R-mediated physiological and pathological processes.

Role as a Histamine H1 Receptor Agonist

As an H1R agonist, 2-Pyridylethylamine has been shown to:

  • Produce vasoconstriction in vivo.[2][3][9]

  • Induce membrane depolarization in neurons.

  • Be used to study the spinal cord release of neuropeptide Y (NPY).[11]

  • Reduce joint injury induced by formalin in rat models.[11]

Signaling Pathway

The activation of the Histamine H1 Receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. H1R is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

The diagram below illustrates the canonical H1 receptor signaling pathway.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor (H1R) Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates agonist 2-Pyridylethylamine (Agonist) agonist->H1R Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) PKC->Response ER ER Lumen (Ca²⁺ Store) Ca_ion Ca²⁺ Ca_channel->Ca_ion Releases Ca_ion->PKC Ca_ion->Response

Caption: Histamine H1 Receptor (Gq) signaling cascade initiated by an agonist.

Experimental Protocols and Workflows

While specific, detailed protocols for every application are proprietary or publication-specific, this section outlines a generalized workflow for the synthesis of the parent compound and its subsequent use in a typical cell-based assay.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reduction of a precursor followed by salt formation. The diagram below represents a logical workflow for its preparation and purification for laboratory use.

Synthesis_Workflow cluster_synthesis Step 1: Synthesis of Free Base cluster_purification Step 2: Purification cluster_salt Step 3: Hydrochloride Salt Formation start Start: 2-Acetylpyridine (B122185) or 2-Vinylpyridine step1 Reaction with Hydroxylamine (B1172632) HCl start->step1 step2 Reduction with Zinc Powder step1->step2 product_fb Crude 2-Pyridylethylamine (Free Base Oil) step2->product_fb extract Liquid-Liquid Extraction (e.g., with Chloroform) product_fb->extract dry Drying of Organic Layer (e.g., over MgSO₄) extract->dry distill Vacuum Distillation dry->distill pure_fb Pure 2-Pyridylethylamine (Colorless Oil) distill->pure_fb dissolve Dissolve Pure Free Base in Anhydrous Solvent pure_fb->dissolve add_hcl Add Ethanolic HCl or HCl Gas dissolve->add_hcl precipitate Precipitation of Salt add_hcl->precipitate collect Collect by Filtration and Wash with Ether precipitate->collect dry_final Dry Under Vacuum collect->dry_final final_product Final Product: 2-Pyridylethylamine HCl (White Solid) dry_final->final_product

Caption: General workflow for synthesis and purification of 2-Pyridylethylamine HCl.

Methodology Notes:

  • Synthesis: A common route involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride, followed by reduction using zinc powder and ammonium (B1175870) chloride.

  • Purification: The resulting crude amine (free base) is typically purified by extraction into an organic solvent, drying, and subsequent vacuum distillation to yield a pure, colorless oil.[12]

  • Salt Formation: The pure free base is dissolved in a suitable anhydrous solvent (e.g., ethanol). Anhydrous hydrochloric acid (as a solution in ethanol (B145695) or as a gas) is then added to precipitate the dihydrochloride salt.

  • Final Processing: The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried under vacuum to yield the final solid product.[12]

Protocol: In Vitro Cell-Based Assay (Calcium Flux)

This protocol describes a representative experiment to measure the agonistic activity of this compound by monitoring intracellular calcium mobilization in a cell line expressing the H1 receptor (e.g., HeLa cells).

Experimental Workflow Diagram:

Calcium_Assay_Workflow A 1. Cell Culture (H1R-expressing cells, e.g., HeLa) B 2. Cell Plating (96-well plate) A->B C 3. Dye Loading (Load with Ca²⁺ indicator dye, e.g., Fluo-4 AM) B->C E 5. Agonist Addition (Add compound to wells using a fluorescence plate reader) C->E D 4. Compound Preparation (Prepare serial dilutions of 2-Pyridylethylamine HCl) D->E F 6. Data Acquisition (Measure fluorescence intensity over time) E->F G 7. Data Analysis (Calculate EC₅₀ value from dose-response curve) F->G

Caption: Workflow for a calcium flux assay to measure H1R agonist activity.

Detailed Steps:

  • Cell Culture: Culture human cervical cancer (HeLa) cells, which endogenously express the H1R, in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable buffer. Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the reader to record baseline fluorescence, then inject the compound dilutions into the wells.

  • Data Acquisition: Continue to measure fluorescence intensity immediately after compound addition to capture the transient increase in intracellular calcium.

  • Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Safety and Handling

2-Pyridylethylamine and its hydrochloride salt are irritants and should be handled with care.

  • Hazards: Irritating to eyes, respiratory system, and skin. Causes burns in its concentrated free-base form.[13]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The hydrochloride salt is hygroscopic and should be stored with a desiccant.[3][4]

References

An In-depth Technical Guide to 2-Pyridylethylamine Hydrochloride as a Histamine H1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylethylamine hydrochloride is a well-established pharmacological tool used in the study of the histamine (B1213489) H1 receptor (H1R). As a structural analogue of histamine, it acts as an agonist at this receptor, albeit with distinct properties regarding potency and efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its role as an H1R agonist. It includes a summary of its chemical properties, quantitative data on its receptor interaction and functional activity, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development investigating the histaminergic system.

Introduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[1] Upon activation by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade that leads to various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2] Consequently, the H1 receptor is a significant target for therapeutic intervention, primarily through the development of antagonists (antihistamines).

The study of H1 receptor function and the development of novel ligands necessitate the use of well-characterized pharmacological tools, including agonists. 2-Pyridylethylamine is a commercially available compound that serves as a selective agonist for the histamine H1 receptor.[3] While it also exhibits some affinity for the H2 receptor, it is widely utilized in experimental settings to probe H1 receptor-mediated pathways.[4] This guide will delve into the technical details of using this compound as an H1 receptor agonist.

Chemical and Physical Properties

This compound is the dihydrochloride (B599025) salt of 2-(2-aminoethyl)pyridine. The hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for in vitro and in vivo experimental use.

PropertyValueReference(s)
Chemical Name 2-(pyridin-2-yl)ethanamine dihydrochloride[4]
Synonyms 2-(2-Aminoethyl)pyridine dihydrochloride[]
CAS Number 3343-39-3
Molecular Formula C₇H₁₀N₂·2HCl
Molecular Weight 195.09 g/mol
Appearance Off-white to light brown solid[3]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 50 mM)
Storage Desiccate at room temperature

Quantitative Data: Receptor Binding and Functional Potency

The interaction of 2-Pyridylethylamine with the histamine H1 receptor has been quantified through various in vitro assays. The following table summarizes key quantitative data, providing insights into its binding affinity and functional potency. It is important to note that 2-Pyridylethylamine often acts as a partial agonist, meaning it does not elicit the same maximal response as the endogenous full agonist, histamine.[3][4]

ParameterValueAssay TypeCell/Tissue SystemReference(s)
pKi 3.7Radioligand Binding AssayHuman H1 Receptor[6]
EC₅₀ 56 µMCalcium ImagingMouse Preoptic/Anterior Hypothalamic Neurons[4]
EC₅₀ 85 µMInositol (B14025) Phosphate (B84403) AccumulationHamster Vas Deferens Smooth Muscle Cells (DDT1MF-2)[3]
Maximal Effect ~76% (relative to histamine)Calcium ImagingMouse Preoptic/Anterior Hypothalamic Neurons[4]
Maximal Effect ~65% (relative to histamine)Inositol Phosphate AccumulationHamster Vas Deferens Smooth Muscle Cells (DDT1MF-2)[3]

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor by an agonist such as 2-Pyridylethylamine initiates a well-defined intracellular signaling cascade. The H1 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[2] The subsequent rise in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.[2]

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist 2-Pyridylethylamine H1R Histamine H1 Receptor Agonist->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets ER_Ca Stored Ca²⁺ ER_Ca->Ca Release

Caption: H1 Receptor Signaling Cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound at the histamine H1 receptor. These protocols are based on standard laboratory practices and can be adapted to specific cell lines and equipment.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of 2-Pyridylethylamine by measuring its ability to compete with a radiolabeled antagonist for binding to the H1 receptor.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (from H1R-expressing cells) Assay_Setup Assay Setup (96-well plate) - Membranes - [3H]-Mepyramine (Radioligand) - 2-Pyridylethylamine (Competitor) Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (quantify bound radioactivity) Filtration->Counting Analysis Data Analysis - IC50 determination - Ki calculation (Cheng-Prusoff) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes prepared from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293, CHO cells).

  • Radioligand: [³H]-Mepyramine (a high-affinity H1 receptor antagonist).

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

Procedure:

  • Membrane Preparation: Homogenize H1R-expressing cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Mepyramine, and a high concentration of a non-labeled H1 antagonist.

    • Competition Binding: Cell membranes, [³H]-Mepyramine, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2-Pyridylethylamine.

    • Determine the IC₅₀ (the concentration of 2-Pyridylethylamine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for EC₅₀ Determination

This functional assay measures the ability of 2-Pyridylethylamine to elicit an increase in intracellular calcium, a key downstream event of H1 receptor activation.

Calcium_Assay_Workflow Cell_Plating Cell Plating (H1R-expressing cells in 96-well plate) Dye_Loading Dye Loading (with a calcium-sensitive dye, e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Reading Establish Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add 2-Pyridylethylamine (at various concentrations) Baseline_Reading->Compound_Addition Fluorescence_Measurement Measure Fluorescence Change Over Time Compound_Addition->Fluorescence_Measurement Analysis Data Analysis - Normalize fluorescence (F/F₀) - Determine peak response - Plot dose-response curve to get EC₅₀ Fluorescence_Measurement->Analysis

Caption: Calcium Imaging Assay Workflow.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO, HeLa).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: this compound.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Preparation: Plate the H1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject varying concentrations of this compound into the wells.

    • Immediately measure the change in fluorescence intensity over time to capture the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized response against the log concentration of 2-Pyridylethylamine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This functional assay quantifies the production of inositol phosphates, a direct product of PLC activation following H1 receptor stimulation. Modern assays often measure the accumulation of IP₁, a stable downstream metabolite of IP₃.

Materials:

  • Cell Line: H1R-expressing cells.

  • Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.

  • Stimulation Buffer: Assay buffer containing LiCl (to inhibit IP₁ degradation).

  • Agonist: this compound.

  • Lysis Buffer.

  • Ion-exchange chromatography columns or a commercial IP₁ detection kit (e.g., HTRF-based).

Procedure:

  • Cell Labeling: Plate cells and incubate with labeling medium containing [³H]-myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.

  • Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis and IP Extraction: Terminate the stimulation and lyse the cells. Extract the inositol phosphates.

  • Quantification:

    • Chromatography Method: Separate the different inositol phosphates using ion-exchange chromatography and quantify the radioactivity in the IP fractions using a scintillation counter.

    • Kit-based Method: Follow the manufacturer's protocol for the specific IP₁ detection kit.

  • Data Analysis:

    • Plot the amount of inositol phosphate accumulated against the log concentration of 2-Pyridylethylamine.

    • Fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

This compound is an indispensable tool for the pharmacological investigation of the histamine H1 receptor. Its character as a partial agonist allows for the nuanced study of H1R activation and signaling. This technical guide has provided a consolidated resource on its chemical properties, quantitative pharmacology, and detailed experimental protocols for its use. The provided diagrams of the H1R signaling pathway and experimental workflows serve to visually summarize the key processes involved. By utilizing the information and methodologies presented herein, researchers can effectively employ this compound to advance our understanding of the histaminergic system and to facilitate the development of novel therapeutics targeting the histamine H1 receptor.

References

physical and chemical properties of 2-Pyridylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Pyridylethylamine hydrochloride. The information is intended to support research, scientific, and drug development applications by presenting detailed data, experimental methodologies, and relevant biological context in a clear and accessible format.

Physicochemical Properties

This compound, also known as 2-(2-Aminoethyl)pyridine dihydrochloride (B599025), is the salt form of the histamine (B1213489) H1 receptor agonist, 2-Pyridylethylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Quantitative Data Summary

The physical and chemical properties of 2-Pyridylethylamine and its dihydrochloride salt are summarized in the tables below. It is crucial to distinguish between the free base (CAS 2706-56-1) and the dihydrochloride salt (CAS 3343-39-3) as their properties differ significantly.

Table 1: Properties of 2-Pyridylethylamine Dihydrochloride

PropertyValueSource(s)
CAS Number 3343-39-3N/A
Molecular Formula C₇H₁₂Cl₂N₂[1]
Molecular Weight 195.09 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 185-186 °CN/A
Solubility Soluble to 100 mM in water and 50 mM in DMSON/A
pKa Not explicitly found for the dihydrochloride, but the free base has pKa1: 4.24 and pKa2: 9.78N/A
Stability Stable under recommended storage conditions; hygroscopic. Store desiccated at room temperature or -20°C for long-term storage.[1]

Table 2: Properties of 2-Pyridylethylamine (Free Base)

PropertyValueSource(s)
CAS Number 2706-56-1N/A
Molecular Formula C₇H₁₀N₂N/A
Molecular Weight 122.17 g/mol N/A
Appearance Clear colorless to yellow liquidN/A
Boiling Point 92-93 °C at 12 mmHgN/A
Density 1.021 g/mL at 25 °CN/A
Refractive Index n20/D 1.536N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard laboratory procedures for determining the physicochemical properties of amine hydrochlorides.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point.

  • Calibration: The apparatus should be calibrated using standards with known melting points.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe & Record Range Heat->Observe Report Report Melting Point Range Observe->Report

Experimental workflow for melting point determination.
pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of 2-Pyridylethylamine can be determined by potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

  • Solution Preparation: A known concentration of 2-Pyridylethylamine is dissolved in deionized water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 2-Pyridylethylamine, two equivalence points and two pKa values will be observed.

Biological Activity and Signaling Pathway

2-Pyridylethylamine is a selective agonist for the histamine H1 receptor.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by an agonist like 2-Pyridylethylamine initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the Gq family of G proteins.

Pathway Description:

  • Agonist Binding: 2-Pyridylethylamine binds to the histamine H1 receptor on the cell surface.

  • Gq Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein. The alpha subunit of the Gq protein exchanges GDP for GTP and dissociates from the beta-gamma subunits.

  • Phospholipase C (PLC) Activation: The activated Gq-alpha subunit then activates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC).

  • Downstream Effects: PKC and elevated intracellular Ca²⁺ levels lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

H1_Signaling_Pathway agonist 2-Pyridylethylamine (Agonist) h1r Histamine H1 Receptor (GPCR) agonist->h1r Binds to gq Gq Protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., Inflammation, Contraction) ca2->response Contributes to pkc->response Leads to

Histamine H1 receptor signaling pathway activated by 2-Pyridylethylamine.

Spectroscopic Data

While a comprehensive search was conducted, readily viewable experimental NMR (¹H and ¹³C) and IR spectra for this compound were not available in the public domain at the time of this report. Researchers are advised to acquire this data experimentally or consult specialized spectral databases.

Stability and Storage

This compound is a hygroscopic solid and should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep the compound at -20°C.[1] The free base is air-sensitive and should be stored under an inert atmosphere.

Safety Information

2-Pyridylethylamine and its hydrochloride salt are corrosive and can cause burns to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

The Biological Activity of 2-Pyridineethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridineethanamine dihydrochloride (B599025), more commonly known as betahistine (B147258) dihydrochloride, is a histamine (B1213489) analogue with a unique dual mechanism of action, making it a cornerstone in the management of vestibular disorders such as Ménière's disease. This technical guide provides an in-depth exploration of the biological activity of betahistine, focusing on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function. Quantitative pharmacological data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its complex pharmacology.

Introduction

Betahistine is a structural analogue of histamine, characterized by its activity at histamine H1 and H3 receptors.[1] Its therapeutic efficacy, particularly in alleviating symptoms of vertigo, tinnitus, and hearing loss associated with Ménière's disease, is attributed to its distinct pharmacological profile.[2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the current understanding of betahistine's biological activity.

Mechanism of Action

Betahistine's primary mechanism of action involves a dual interaction with the histaminergic system:

  • Histamine H1 Receptor Partial Agonism: Betahistine acts as a partial agonist at postsynaptic histamine H1 receptors.[3] This agonism is thought to induce vasodilation of blood vessels in the inner ear, improving microcirculation and reducing the endolymphatic pressure that is characteristic of Ménière's disease.[2][4]

  • Histamine H3 Receptor Antagonism/Inverse Agonism: More potently, betahistine functions as an antagonist or inverse agonist at presynaptic histamine H3 autoreceptors.[1][3] By blocking these inhibitory autoreceptors, betahistine increases the synthesis and release of histamine from histaminergic neurons in the brain.[1][5] This elevated histamine turnover is believed to enhance neurotransmission and facilitate central vestibular compensation, the process by which the brain adapts to and recovers from vestibular deficits.[1][4]

This dual action addresses both the peripheral and central aspects of vestibular dysfunction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of betahistine and its major metabolite, 2-pyridylacetic acid (2-PAA), which is pharmacologically inactive.[5]

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorSpeciesTissue/SystemKi ValueReference(s)
BetahistineHistamine H1Guinea PigCerebellum Membranes~1 µM - 31 µM[6][7]
BetahistineHistamine H3RatCerebral Cortex~2.5 nM - 6.9 µM[6][7]
BetahistineHistamine H2RodentBrain> 1 mM[8]
Aminoethylpyridine (Metabolite)Histamine H3RodentBrainµM range[2]

Table 2: Functional Activity (EC50/IC50)

CompoundAssayReceptorSpeciesEffectPotencyReference(s)
Betahistine[³H]glycogen hydrolysisHistamine H1MouseAgonistEC50: 9.0 µM[7]
BetahistinecAMP accumulationHistamine H1Guinea PigPartial AgonistEC50: 32.4 µM[7]
Betahistine[³H]histamine release inhibitionHistamine H3RatAntagonistKi: 6.9 µM[7]
BetahistinecAMP formationHistamine H3CHO cells (recombinant)Inverse AgonistNanomolar range[9]
BetahistinecAMP formationHistamine H3CHO cells (recombinant)AgonistMicromolar range[9]

Signaling Pathways

The biological effects of betahistine are mediated through distinct signaling cascades initiated by its interaction with H1 and H3 receptors.

Betahistine Signaling Pathways cluster_H1 Histamine H1 Receptor Pathway (Postsynaptic) cluster_H3 Histamine H3 Receptor Pathway (Presynaptic) Betahistine_H1 Betahistine (Partial Agonist) H1R H1 Receptor Betahistine_H1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasodilation Vasodilation (Inner Ear) Ca_PKC->Vasodilation Betahistine_H3 Betahistine (Antagonist) H3R H3 Receptor Betahistine_H3->H3R Gi_o Gi/o H3R->Gi_o Histamine_Release ↑ Histamine Release H3R->Histamine_Release Inhibition (relieved by Betahistine) AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Neurotransmitter_Modulation Modulation of other Neurotransmitters Histamine_Release->Neurotransmitter_Modulation

Betahistine's dual-action signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of betahistine.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of betahistine for the histamine H1 receptor through competition with a radiolabeled ligand.

  • Materials:

    • Receptor Source: Membranes from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.

    • Radioligand: [³H]mepyramine (a selective H1 antagonist).

    • Test Compound: Betahistine dihydrochloride.

    • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of betahistine.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]mepyramine (near its Kd value).

    • Add increasing concentrations of betahistine or the non-specific binding control.

    • Incubate at 25°C for 60-120 minutes to reach equilibrium.

    • Rapidly filter the reaction mixture through the glass fiber filters to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the betahistine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of betahistine that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Betahistine) B Incubate Reagents in 96-well Plate A->B C Rapid Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Calculation) E->F

Workflow for a radioligand binding assay.
In Vivo Model: Unilateral Labyrinthectomy in Rats

This model is used to study vestibular compensation and the efficacy of betahistine in promoting recovery.

  • Procedure:

    • Anesthetize the rat.

    • Perform a chemical or surgical unilateral labyrinthectomy to induce a peripheral vestibular deficit.

    • Administer betahistine or a vehicle control at specified doses and time points post-lesion (e.g., oral gavage, intravenous, or subcutaneous).[10]

    • At various time points, assess vestibular function using behavioral tests (e.g., postural asymmetry scoring, rotarod test) and physiological measurements (e.g., videonystagmography).[10][11]

  • Outcome Measures:

    • Reduction in the frequency and slow-phase velocity of spontaneous nystagmus.

    • Improvement in postural stability and motor coordination.

    • Acceleration of the recovery of locomotor activity.

Measurement of Cochlear Blood Flow

This experiment evaluates the effect of betahistine on inner ear microcirculation.

  • Procedure:

    • Anesthetize an animal model (e.g., guinea pig).

    • Surgically expose the cochlea.

    • Use laser Doppler flowmetry or intravital fluorescence microscopy to measure cochlear blood flow.[12][13]

    • Administer betahistine intravenously at various doses.

    • Continuously monitor cochlear blood flow and systemic arterial pressure before and after drug administration.

  • Data Analysis:

    • Quantify the percentage change in cochlear blood flow from baseline at different betahistine doses.

    • Correlate changes in cochlear blood flow with changes in systemic blood pressure to assess local vascular effects.

Conclusion

2-Pyridineethanamine dihydrochloride is a pharmacologically complex molecule with a well-defined dual mechanism of action on the histaminergic system. Its partial agonism at H1 receptors and potent antagonism at H3 receptors provide a synergistic approach to managing vestibular disorders by improving inner ear microcirculation and facilitating central vestibular compensation. The quantitative data and experimental protocols detailed in this guide offer a robust framework for further research into the nuanced biological activities of betahistine and the development of novel therapies for vestibular and other neurological conditions.

References

The Role of 2-Pyridylethylamine Hydrochloride in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylethylamine hydrochloride, a selective histamine (B1213489) H1 receptor agonist, serves as a critical pharmacological tool for elucidating the complex role of histaminergic signaling in the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the compound's mechanism of action, its effects on various neuronal processes, and detailed experimental protocols for its application in neuroscience research. By activating the Gq-coupled H1 receptor, 2-pyridylethylamine initiates a well-defined signaling cascade, leading to neuronal modulation that influences processes ranging from cortical excitability and nociception to neurotransmitter metabolism. This document summarizes key quantitative data, outlines experimental workflows, and provides visual representations of the underlying signaling pathways to facilitate its use in drug development and neuroscience research.

Introduction

Histamine is a key neuromodulator in the central nervous system, with its actions mediated by four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The histamine H1 receptor is widely expressed in the brain and, upon activation, typically elicits excitatory effects on neurons.[3] this compound has been established as a selective agonist for the H1 receptor, making it an invaluable tool for isolating and studying the specific contributions of this receptor subtype to neuronal signaling.[4] Understanding the precise effects of H1 receptor activation is crucial for the development of therapeutics targeting a range of neurological and psychiatric disorders. This guide details the known neuronal effects of this compound, the downstream signaling pathways it triggers, and provides practical information for its use in a research setting.

Mechanism of Action: The Histamine H1 Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H1 receptor. The H1 receptor is a canonical Gq-protein coupled receptor.[1][2][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade, as depicted in the diagram below.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PEA 2-Pyridylethylamine H1R Histamine H1 Receptor PEA->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates NeuronalResponse Neuronal Response (e.g., Depolarization, Neurotransmitter Release) Ca2->NeuronalResponse Directly influences PKC->NeuronalResponse Phosphorylates targets leading to

Fig. 1: Histamine H1 Receptor Signaling Pathway.

Activation of Phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[5] The concurrent elevation of cytosolic Ca²⁺ and DAG activates Protein Kinase C (PKC), which in turn phosphorylates a variety of intracellular proteins, leading to the ultimate neuronal response.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the histamine H1 receptor and its downstream effects.

ParameterSpeciesReceptor/SystemValueNotesReference
pKi HumanHistamine H1 Receptor3.7A measure of binding affinity.IUPHAR/BPS Guide to PHARMACOLOGY
EC50 HamsterInositol Phospholipid Hydrolysis (DDT1MF-2 cells)85 µMPartial agonist effect.White, Dickenson, & Hill (1993)
Maximal Response HamsterInositol Phospholipid Hydrolysis (DDT1MF-2 cells)~65%Compared to histamine (100%).White, Dickenson, & Hill (1993)

Table 1: In Vitro Receptor Binding and Functional Activity of 2-Pyridylethylamine

EffectSpeciesBrain RegionDoseResultReference
Neuronal Activity RatCerebral CortexIontophoretic applicationDepression of neuronal firingSastry & Phillis (1976)
Dopamine (B1211576) Metabolism RatStriatum500 µg (intracerebroventricular)~20% increase in Homovanillic Acid (HVA) levelsNowak & Pilc (1977)
Antinociception (formalin-induced pain) RatKnee Joint/Spinal Cord0.3 - 3 µg (intra-articular)Dose-dependent reduction in nociceptive behaviorSouza-Silva et al. (2020)

Table 2: In Vivo Neuronal Effects of 2-Pyridylethylamine

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Electrophysiology: Depression of Cortical Neurons

The following protocol is based on the methodology described by Sastry and Phillis (1976) for investigating the effects of 2-pyridylethylamine on the firing rate of cerebral cortical neurons in rats.[6]

electrophysiology_workflow cluster_prep Animal Preparation cluster_recording Recording and Drug Application cluster_analysis Data Analysis Anesthesia Anesthetize Rat (e.g., Urethane) Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy (over cerebral cortex) Stereotaxic->Craniotomy Electrode Lower Multibarrel Microiontophoretic Electrode Craniotomy->Electrode Neuron Isolate Single Cortical Neuron Electrode->Neuron Baseline Record Baseline Firing Rate Neuron->Baseline Application Apply 2-Pyridylethylamine via Iontophoresis Baseline->Application RecordEffect Record Changes in Firing Rate Application->RecordEffect SpikeSort Spike Sorting and Frequency Analysis RecordEffect->SpikeSort Compare Compare Firing Rates (Baseline vs. Drug) SpikeSort->Compare

Fig. 2: Workflow for In Vivo Electrophysiology.

Materials:

  • Male Wistar rats

  • Urethane (B1682113) anesthetic

  • Stereotaxic apparatus

  • Multibarrel glass micropipettes

  • Recording and iontophoresis equipment

  • This compound solution for iontophoresis

Procedure:

  • Anesthetize the rat with urethane and mount it in a stereotaxic frame.

  • Perform a craniotomy to expose the cerebral cortex.

  • Lower a multibarrel microiontophoretic electrode into the cortex. One barrel is used for recording extracellular action potentials, while other barrels contain 2-pyridylethylamine and other pharmacological agents.

  • Isolate a single, spontaneously active cortical neuron.

  • Record the baseline firing rate of the neuron.

  • Apply 2-pyridylethylamine via iontophoresis by passing a current through the drug-containing barrel.

  • Record the change in the neuron's firing rate during and after drug application.

  • Analyze the data by comparing the firing frequency before, during, and after the application of 2-pyridylethylamine.

Neurochemical Analysis: Dopamine Metabolism

The following protocol is based on the study by Nowak and Pilc (1977) which investigated the effect of 2-pyridylethylamine on dopamine metabolism in the rat striatum.[7]

neurochemistry_workflow cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_analysis HVA Quantification Cannulation Implant Intracerebroventricular (ICV) Cannula Recovery Allow for Post-Surgical Recovery Cannulation->Recovery Injection Administer 2-Pyridylethylamine via ICV Cannula Recovery->Injection Sacrifice Sacrifice Animal at Specified Time Point Injection->Sacrifice Dissection Rapidly Dissect Striatum Sacrifice->Dissection Homogenization Homogenize Tissue in Acidic Solution Dissection->Homogenization Centrifugation Centrifuge Homogenate and Collect Supernatant Homogenization->Centrifugation HPLC Inject Supernatant into HPLC-EC System Centrifugation->HPLC Quantification Quantify HVA Levels Against Standards HPLC->Quantification

Fig. 3: Workflow for Neurochemical Analysis.

Materials:

  • Male Wistar rats

  • Intracerebroventricular (ICV) cannulation surgery setup

  • This compound solution for ICV injection

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) system

  • Chemicals for tissue homogenization and mobile phase

Procedure:

  • Surgically implant a guide cannula into the lateral ventricle of the rat brain and allow for a recovery period.

  • On the day of the experiment, administer a 500 µg dose of this compound in a small volume of saline through the ICV cannula.

  • At a predetermined time point after injection, sacrifice the animal and rapidly dissect the striatum on ice.

  • Homogenize the striatal tissue in an acidic solution to precipitate proteins and preserve the monoamine metabolites.

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the supernatant into an HPLC-EC system to separate and quantify the levels of Homovanillic Acid (HVA).

  • Compare the HVA levels in the 2-pyridylethylamine-treated group to a saline-treated control group.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a selective histamine H1 receptor agonist with significant effects on neuronal signaling. Its ability to depress cortical neuron activity, modulate dopamine metabolism, and influence nociceptive pathways highlights the diverse functions of the central histaminergic system.

Future research should focus on several key areas. A more comprehensive receptor selectivity profile, with quantitative binding data for H2, H3, and H4 receptors, would further solidify its utility as a specific H1 agonist. Dose-response studies for its in vivo effects on neuronal firing and neurotransmitter metabolism would provide a more complete picture of its potency and efficacy in the central nervous system. Furthermore, exploring the effects of 2-pyridylethylamine in animal models of neurological and psychiatric disorders could reveal novel therapeutic avenues for targeting the histamine H1 receptor.

Conclusion

This compound is a powerful tool for dissecting the role of the histamine H1 receptor in neuronal signaling. Its well-defined mechanism of action and documented effects on various neuronal processes make it an essential compound in the neuroscientist's and drug developer's armamentarium. The data and protocols presented in this guide are intended to facilitate its effective use in advancing our understanding of histaminergic neurotransmission and its implications for human health.

References

The Pharmacology of 2-(2-Aminoethyl)pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethyl)pyridine dihydrochloride (B599025), also known as 2-pyridylethylamine dihydrochloride, is a chemical compound widely recognized for its selective agonist activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and relevant in vivo effects. This document summarizes key quantitative data, details experimental protocols for foundational studies, and visualizes associated signaling pathways and experimental workflows to support further research and development.

Introduction

2-(2-Aminoethyl)pyridine is a structural analog of histamine and is primarily utilized in pharmacological research as a selective agonist for the histamine H1 receptor subtype.[1] Its activity at this receptor initiates a cascade of intracellular events, leading to various physiological responses, most notably vasoconstriction.[2] The dihydrochloride salt form enhances its stability and solubility for experimental use. This guide will delve into the core pharmacological aspects of this compound, providing a technical resource for professionals in the field.

Pharmacodynamics

The primary pharmacodynamic effect of 2-(2-Aminoethyl)pyridine dihydrochloride is the activation of the histamine H1 receptor.

Mechanism of Action

As an agonist at the H1 receptor, 2-(2-Aminoethyl)pyridine binds to and activates this G-protein coupled receptor (GPCR). The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[3] Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses.

Signaling Pathway

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_AEP 2-(2-Aminoethyl)pyridine H1R Histamine H1 Receptor 2_AEP->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C Activation DAG->PKC activates Ca2_release->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response leads to

Histamine H1 Receptor Signaling Pathway
Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data for the interaction of 2-(2-Aminoethyl)pyridine with the histamine H1 receptor.

ParameterValueSpeciesAssay TypeReference
pKi3.7HumanRadioligand Binding Assay[4]
EC5085 µMHamsterInositol Phosphate (B84403) Accumulation[5]
EfficacyPartial Agonist (~65% of Histamine)HamsterInositol Phosphate Accumulation[5]

Pharmacokinetics

There is a notable lack of publicly available data on the pharmacokinetics of 2-(2-Aminoethyl)pyridine dihydrochloride. Key parameters such as half-life, bioavailability, volume of distribution, clearance, and metabolic pathways have not been characterized in published literature. Further research is required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

In Vivo Effects

Vasoconstriction

In vivo studies have demonstrated that 2-(2-Aminoethyl)pyridine dihydrochloride produces vasoconstriction.[2] This effect is a direct consequence of its agonist activity at H1 receptors on vascular smooth muscle cells, leading to an increase in intracellular calcium and subsequent contraction.

Antinociception

A study by Souza-Silva et al. (2020) demonstrated that intra-articular injection of 2-(2-Aminoethyl)pyridine can reduce joint injury induced by formalin in rats. This effect is reportedly mediated by the spinal release of neuropeptide Y (NPY).[6]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of 2-(2-Aminoethyl)pyridine dihydrochloride for the histamine H1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing H1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]mepyramine) Radioligand->Incubate Compound Prepare serial dilutions of 2-(2-Aminoethyl)pyridine Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Generate competition curve and calculate IC50 and Ki Count->Analyze

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable H1 receptor radioligand (e.g., [3H]pyrilamine), and varying concentrations of 2-(2-Aminoethyl)pyridine dihydrochloride. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay for Functional Activity

This protocol outlines a method to determine the functional potency (EC50) and efficacy of 2-(2-Aminoethyl)pyridine dihydrochloride as an H1 receptor agonist.

IP_Accumulation_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_detection_analysis Detection & Analysis Cell_Culture Culture cells expressing H1 receptors Labeling Label cells with [3H]myo-inositol Cell_Culture->Labeling Stimulate Stimulate cells with varying concentrations of 2-(2-Aminoethyl)pyridine in the presence of LiCl Labeling->Stimulate Extract Lyse cells and extract inositol phosphates Stimulate->Extract Separate Separate inositol phosphates using anion-exchange chromatography Extract->Separate Count Quantify radioactivity of inositol phosphate fractions Separate->Count Analyze Generate dose-response curve and calculate EC50 and Emax Count->Analyze

Workflow for Inositol Phosphate Accumulation Assay

Methodology:

  • Cell Culture and Labeling: Culture cells endogenously or recombinantly expressing the histamine H1 receptor. Label the cells by incubating them with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.

  • Stimulation: Pre-incubate the labeled cells with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Stimulate the cells with varying concentrations of 2-(2-Aminoethyl)pyridine dihydrochloride for a defined period.

  • Extraction: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

  • Detection: Quantify the amount of [3H]inositol phosphates in each fraction by liquid scintillation counting.

  • Data Analysis: Plot the total [3H]inositol phosphate accumulation against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.

Conclusion

2-(2-Aminoethyl)pyridine dihydrochloride is a well-established selective histamine H1 receptor agonist. Its pharmacodynamic profile is characterized by its ability to activate the Gq/PLC signaling pathway, leading to downstream cellular effects such as vasoconstriction. While its in vitro and in vivo activities are documented, a significant knowledge gap exists regarding its pharmacokinetic properties. Further research into the ADME profile of this compound is essential for a complete understanding of its pharmacology and to support its continued use as a valuable tool in histamine receptor research.

References

An In-depth Technical Guide to the Safety and Handling of 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Pyridylethylamine hydrochloride, a histamine (B1213489) H1 receptor agonist used in research.[1][2][3][4][] Given the limited availability of quantitative toxicological data, a cautious approach is recommended when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and eye damage.[6] It is also considered harmful to aquatic life with long-lasting effects.[6]

GHS Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.[6]

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

  • H412: Harmful to aquatic life with long lasting effects.[6]

Precautionary Statements: A range of precautionary statements are associated with this compound, emphasizing the need for careful handling and the use of personal protective equipment (PPE).[6][7][9] Key statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).[6][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for 2-Pyridylethylamine and its hydrochloride salts. It is critical to note that comprehensive toxicological data is largely unavailable.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H10N2·2HCl[2][4][][10]
Molecular Weight195.09 g/mol [2][4][][10]
Melting Point/Freezing Point198-200 °C (for free base)[9]
Boiling Point92 - 93 °C at 16 hPa (for free base)[9]
Flash Point100 °C (closed cup, for free base)[9]
Relative Density1.021 g/cm³ at 25 °C (for free base)[9]
Solubility in WaterSoluble to 100 mM[10]
Solubility in DMSOSoluble to 50 mM[10]

Table 2: Toxicological Data

TestResultSource
Acute ToxicityNo data available[9][11]
Skin Corrosion/IrritationNo data available[9][11]
Serious Eye Damage/IrritationNo data available[9][11]
Respiratory or Skin SensitisationNo data available[9]
Germ Cell MutagenicityNo data available[9][11]
CarcinogenicityNo component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[9]
Reproductive ToxicityNo data available[9][11]

Table 3: Fire Safety Data (NFPA 704 Rating for 2-Pyridylethylamine)

CategoryRatingDescriptionSource
Health3Short exposure could cause serious temporary or moderate residual injury.[9]
Flammability1Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[9]
Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.[9]
Special Hazards--[9]

Experimental Protocols

For drug development professionals requiring such data, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the appropriate starting point. For instance:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Corrosion/Irritation: OECD Test Guideline 431 (In Vitro) or 404 (In Vivo)

  • Eye Corrosion/Irritation: OECD Test Guideline 437 (In Vitro) or 405 (In Vivo)

The diagram below illustrates a general workflow for toxicological assessment.

toxicological_assessment_workflow General Toxicological Assessment Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting lit_review Literature Review & Data Gap Analysis test_strategy Develop Testing Strategy (e.g., tiered approach) lit_review->test_strategy protocol_selection Select Appropriate Protocols (e.g., OECD Guidelines) test_strategy->protocol_selection in_vitro In Vitro Testing (e.g., cytotoxicity, genotoxicity) protocol_selection->in_vitro dose_ranging Dose-Range Finding Studies in_vitro->dose_ranging in_vivo In Vivo Testing (if necessary) (e.g., acute toxicity, skin irritation) data_collection Data Collection & Statistical Analysis in_vivo->data_collection dose_ranging->in_vivo hazard_assessment Hazard Assessment & Endpoint Determination (e.g., LD50) data_collection->hazard_assessment report Final Report Generation (e.g., for SDS or regulatory submission) hazard_assessment->report

Caption: General workflow for toxicological assessment of a chemical substance.

Safety and Handling Procedures

Given the hazardous nature of this compound, stringent safety and handling procedures must be followed.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[12]

  • Ensure adequate ventilation, especially in confined areas.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[13] A face shield may also be necessary for splash protection.[13]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6][13] For chemicals of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[13]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a full-face particle respirator type N99 (US) or type P2 (EN 143) or a supplied-air respirator.[11]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[13]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9][11]

  • Avoid inhalation of dust, vapor, or mist.[9][11]

  • Wash hands thoroughly after handling.[6][11]

  • Keep the container tightly closed in a dry and well-ventilated place.[9][11]

  • Recommended storage is desiccated at room temperature for the dihydrochloride (B599025) salt, while the free base may require cooler temperatures (-20°C or -80°C for stock solutions).[1][10][11]

  • Store locked up.[6]

The following diagram outlines the logical workflow for the safe handling of this compound.

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection use_controls Use Engineering Controls (e.g., Fume Hood) ppe_selection->use_controls don_ppe Don PPE use_controls->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate spill Spill handle_compound->spill exposure Personal Exposure handle_compound->exposure doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe storage Store Compound Securely doff_ppe->storage fire Fire storage->fire evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material spill->absorb dispose_waste Dispose as Hazardous Waste spill->dispose_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Immediate Medical Attention exposure->seek_medical extinguish Use Appropriate Extinguishing Media (Water Spray, Foam, CO2, Dry Chemical) fire->extinguish scba Wear Self-Contained Breathing Apparatus fire->scba

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] Remove contact lenses if present and easy to do.[9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

  • Specific Hazards: Combustible.[6] Hazardous combustion products include carbon oxides and nitrogen oxides.[9][11] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9][11]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][11]

  • Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9] For solid spills, sweep up and shovel without creating dust.[11]

References

An In-depth Technical Guide to the Molecular Structure of 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylethylamine hydrochloride, a significant histamine (B1213489) H1 receptor agonist, plays a crucial role in pharmacological research and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and biological function. While extensive data on the free base, 2-pyridylethylamine, is available, this document focuses on the hydrochloride salt, compiling available information and presenting it in a structured format for researchers. This guide also outlines the general synthesis and signaling pathways associated with this compound, acknowledging the current limitations in publicly available, detailed experimental and crystallographic data for the hydrochloride form.

Chemical and Physical Properties

This compound is the salt form of the parent compound 2-pyridylethylamine. The addition of hydrochloric acid protonates the amine groups, increasing the compound's polarity and solubility in aqueous solutions. The dihydrochloride (B599025) form is also commercially available.

PropertyValueReferences
IUPAC Name 2-pyridin-2-ylethanamine;hydrochloride[1]
Synonyms 2-(2-Aminoethyl)pyridine hydrochloride, 2-(2-Pyridyl)ethylamine hydrochloride[1]
CAS Number 65194-21-0 (hydrochloride); 3343-39-3 (dihydrochloride)[2]
Molecular Formula C₇H₁₁ClN₂ (hydrochloride); C₇H₁₂Cl₂N₂ (dihydrochloride)[3]
Molecular Weight 158.63 g/mol (hydrochloride); 195.09 g/mol (dihydrochloride)[2][3]
Appearance Off-white to white solid[4]
Solubility Soluble in water and DMSO

Molecular Structure and Spectroscopic Analysis

Spectroscopic Data

While specific spectra for the hydrochloride salt are not widely published, data for the free base, 2-(2-Aminoethyl)pyridine, can be used for foundational structural elucidation. The addition of the hydrochloride moiety would be expected to induce shifts in the spectral data, particularly for the protons and carbons near the protonated nitrogen atoms.

Note: The following data is for the free base, 2-(2-Aminoethyl)pyridine.

Spectroscopic DataKey FeaturesReference
¹H NMR Data for the free base is available and would show characteristic signals for the pyridine (B92270) ring protons and the ethylamine (B1201723) chain protons. In the hydrochloride salt, protons adjacent to the protonated nitrogen(s) would exhibit a downfield shift.[1]
¹³C NMR The spectrum of the free base reveals the carbon signals of the pyridine ring and the ethyl side chain. Protonation to form the hydrochloride salt would cause a downfield shift for the carbons bonded to the nitrogen atoms.[1]
Infrared (IR) Spectroscopy The IR spectrum of the free base shows characteristic N-H stretching and bending vibrations for the primary amine, as well as aromatic C-H and C=N stretching from the pyridine ring. The hydrochloride salt would exhibit additional broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of amine salt N-H stretching.[1]
Mass Spectrometry The mass spectrum of the free base provides the molecular ion peak, confirming its molecular weight. Fragmentation patterns can help elucidate the structure. The hydrochloride salt would likely not show the intact salt in the gas phase under typical ionization conditions.[5]

Experimental Protocols

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature. However, a common synthetic route to related 2-substituted pyridines involves the catalytic hydrogenation of a suitable precursor. A plausible, though unverified, pathway could involve the reduction of 2-(2-nitrovinyl)pyridine (B28122) or the reaction of 2-vinylpyridine (B74390) with an amine source followed by acidification.

One documented synthesis for a related compound, N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride, involves the hydrolysis of an acetamido precursor in the presence of hydrochloric acid, followed by concentration and purification by boiling in methanol.[6] This suggests a general approach where the free base is synthesized first and then converted to the hydrochloride salt.

Disclaimer: The following is a generalized, hypothetical workflow for the synthesis of this compound and should not be performed without consulting detailed, peer-reviewed experimental procedures.

G cluster_0 Synthesis of 2-Pyridylethylamine (Free Base) cluster_1 Formation of Hydrochloride Salt Precursor 2-Vinylpyridine Reaction Reaction with Ammonia or equivalent Precursor->Reaction High Pressure High Temperature Intermediate 2-Pyridylethylamine Reaction->Intermediate Acidification Dissolution in appropriate solvent (e.g., Ethanol, Diethyl Ether) Intermediate->Acidification Crude Product HCl_Addition Addition of HCl (e.g., gaseous HCl or concentrated aq. HCl) Acidification->HCl_Addition Precipitation Precipitation of 2-Pyridylethylamine HCl HCl_Addition->Precipitation Purification Filtration and Recrystallization Precipitation->Purification Final_Product This compound Purification->Final_Product G cluster_0 Cell Membrane cluster_1 Cytosol agonist 2-Pyridylethylamine Hydrochloride receptor Histamine H1 Receptor (GPCR) agonist->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Response pkc->response Phosphorylates Downstream Targets

References

The Discovery and History of 2-Pyridylethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylethylamine hydrochloride, a compound of significant interest in pharmacology and medicinal chemistry, is primarily recognized for its selective agonist activity at the histamine (B1213489) H1 receptor. Its discovery and subsequent investigation have played a role in understanding histaminergic signaling and have provided a valuable tool for research in areas such as vasoconstriction and neurotransmitter modulation. This technical guide delves into the historical context of its chemical origins, presents key quantitative data, details relevant experimental protocols for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Historical Context

While the precise first synthesis of 2-pyridylethylamine is not prominently documented in readily available literature, its chemical origins can be traced back to the foundational work on pyridine (B92270) chemistry in the late 19th century. The pioneering research by chemists like Albert Ladenburg, who first synthesized the related alkaloid coniine in 1886 by reacting 2-methylpyridine (B31789) with acetaldehyde, laid the groundwork for functionalizing the pyridine ring at the 2-position. This era of exploration into the reactivity of pyridine derivatives and the development of condensation reactions, such as the Knoevenagel condensation, established the fundamental chemical principles that would enable the synthesis of a wide array of 2-substituted pyridines, including 2-pyridylethylamine.

The primary significance of this compound in the scientific literature arises from its characterization as a selective histamine H1 receptor agonist. Early pharmacological studies identified its ability to mimic the effects of histamine at this specific receptor subtype, leading to its adoption as a standard research tool. Its use has been instrumental in differentiating the physiological roles of H1 and H2 histamine receptors.

Chemical and Pharmacological Data

The following tables summarize key quantitative data for 2-pyridylethylamine and its hydrochloride salt, providing a comparative overview of its chemical properties and pharmacological activity.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(Pyridin-2-yl)ethan-1-amine hydrochloride
Molecular Formula C₇H₁₀N₂ · 2HCl[1]
Molecular Weight 195.09 g/mol [1]
CAS Number 3343-39-3[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water (to 100 mM) and DMSO (to 50 mM)[1]
Purity ≥98%[2]

Table 2: Pharmacological Data

ParameterValueAssay/SystemReference
Receptor Target Histamine H1 Receptor[3]
Activity Agonist[1]
pKi 3.7Human H1 Receptor[4]
pIC₅₀ 5.9Human H1 Receptor[4]
EC₅₀ 85 µMInositol (B14025) Phosphate Accumulation (DDT1MF-2 cells)[5]

Key Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the activity of this compound as a histamine H1 receptor agonist.

In Vitro Vasoconstriction Assay

This protocol outlines a general procedure for assessing the vasoconstrictor effects of this compound on isolated arterial rings.

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂

  • This compound stock solution

  • Control and reference compounds (e.g., histamine, phenylephrine)

Procedure:

  • Arterial rings are carefully dissected and mounted in the organ baths containing Krebs-Henseleit solution at 37°C.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • The viability of the arterial rings is assessed by challenging them with a high concentration of KCl (e.g., 60 mM).

  • After a washout period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • The contractile force is recorded at each concentration until a maximal response is achieved.

  • Data are expressed as a percentage of the maximal contraction induced by KCl.

  • The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Inositol Phosphate Accumulation Assay

This protocol describes a method to quantify the activation of the Gq-coupled H1 receptor by measuring the accumulation of inositol phosphates.

Objective: To determine the potency and efficacy of this compound in stimulating H1 receptor-mediated phospholipase C activity.

Materials:

  • Cell line expressing the histamine H1 receptor (e.g., CHO-H1R, DDT1MF-2)[5]

  • Cell culture medium and reagents

  • [³H]-myo-inositol

  • LiCl solution

  • Perchloric acid or trichloroacetic acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

  • This compound stock solution

Procedure:

  • Cells are seeded in multi-well plates and grown to near confluency.

  • The cells are labeled overnight with [³H]-myo-inositol in an inositol-free medium.

  • The labeling medium is removed, and the cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase) for 15-30 minutes.

  • Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • The stimulation is terminated by the addition of ice-cold acid (e.g., perchloric acid).

  • The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.

  • The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.

  • The EC₅₀ value is determined from the concentration-response curve.

Visualizations: Synthesis and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a plausible historical synthesis route and the primary signaling pathway activated by this compound.

Conceptual Historical Synthesis Pathway

G 2-Methylpyridine 2-Methylpyridine Intermediate_A 2-Propenylpyridine 2-Methylpyridine->Intermediate_A Knoevenagel-type Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_A Reduction Reduction Intermediate_A->Reduction Intermediate_B 2-Propylpyridine Reduction->Intermediate_B Amine_Introduction Conceptual Amine Introduction Intermediate_B->Amine_Introduction 2-Pyridylethylamine 2-Pyridylethylamine Amine_Introduction->2-Pyridylethylamine Final_Product 2-Pyridylethylamine Hydrochloride 2-Pyridylethylamine->Final_Product HCl HCl HCl->Final_Product

Caption: Conceptual synthesis based on historical pyridine chemistry.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-PEA 2-Pyridylethylamine Hydrochloride H1R Histamine H1 Receptor 2-PEA->H1R binds & activates Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates DAG DAG PLC->DAG cleaves PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ MEK MEK PKC->MEK phosphorylates JNK JNK PKC->JNK activates Ca2+->PKC co-activates ERK ERK MEK->ERK phosphorylates Cellular_Response Cellular Response (e.g., Vasoconstriction, Inflammation) ERK->Cellular_Response JNK->Cellular_Response

Caption: H1 receptor signaling cascade initiated by 2-pyridylethylamine.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of the histamine H1 receptor. Its historical roots in the burgeoning field of pyridine chemistry underscore a rich history of synthetic organic chemistry. The well-defined physicochemical and pharmacological properties, coupled with established experimental protocols for its use, ensure its continued relevance in both basic and applied research. The elucidation of its downstream signaling pathways continues to provide insights into the complex mechanisms of histaminergic action in various physiological and pathological processes. This guide serves as a comprehensive resource for professionals in the field, consolidating historical context, key data, and practical methodologies for the effective utilization of this important compound.

References

An In-depth Technical Guide to Understanding Histaminergic Signaling Pathways with 2-Pyridylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) is a fundamental biogenic amine that modulates a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Its actions are mediated through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Understanding the signaling cascade initiated by each receptor subtype is critical for the development of targeted therapeutics. 2-Pyridylethylamine is a well-established pharmacological tool, recognized for its activity as a selective histamine H1 receptor agonist.[3][4][5][6] This guide provides a detailed examination of the histaminergic signaling pathways, with a specific focus on how 2-Pyridylethylamine can be utilized to probe the H1 receptor-mediated cascade. We will cover the core signaling mechanisms, present quantitative data, detail relevant experimental protocols, and provide visual diagrams to elucidate these complex processes.

Core Histaminergic Signaling Pathways

The four histamine receptor subtypes are coupled to different heterotrimeric G-proteins, leading to the activation of distinct intracellular signaling cascades. The selectivity of agonists like 2-Pyridylethylamine allows researchers to isolate and study these pathways individually.

The H1 Receptor Pathway: Gq/11 Signaling

The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1][7] 2-Pyridylethylamine selectively activates this receptor, initiating a well-defined signaling cascade that results in an increase in intracellular calcium.[]

  • Receptor Activation: 2-Pyridylethylamine binds to the H1 receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein.[9][10]

  • G-Protein Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[9]

  • Effector Activation: The Gαq-GTP subunit activates the enzyme Phospholipase C-β (PLCβ).[9][11]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

  • Downstream Effects:

    • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][9]

    • DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[1][11] PKC proceeds to phosphorylate a multitude of cellular proteins, leading to downstream events such as smooth muscle contraction, increased vascular permeability, and regulation of gene expression.[1][7]

H1_Signaling_Pathway Histamine H1 Receptor (Gq) Signaling Pathway ligand 2-Pyridylethylamine receptor Histamine H1 Receptor ligand->receptor g_protein Gq/11 Protein (GDP-bound) receptor->g_protein activates g_protein_active Gαq-GTP g_protein->g_protein_active GTP/GDP Exchange plc Phospholipase C-β (PLCβ) g_protein_active->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates response Cellular Responses (e.g., Vasoconstriction) pkc->response H2_Signaling_Pathway Histamine H2 Receptor (Gs) Signaling Pathway ligand Histamine receptor Histamine H2 Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp synthesizes pka Protein Kinase A (PKA) camp->pka activates response Cellular Responses (e.g., Gastric Acid Secretion) pka->response H3_H4_Signaling_Pathway Histamine H3/H4 Receptor (Gi) Signaling Pathway ligand Histamine receptor Histamine H3/H4 Receptor ligand->receptor g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP Production ac->camp response Cellular Responses (e.g., Decreased Neurotransmitter Release) camp->response leads to Binding_Assay_Workflow Workflow for Radioligand Binding Assay prep 1. Preparation - Dilute 2-Pyridylethylamine - Prepare membranes & radioligand assay 2. Incubation - Combine compound, radioligand, & membranes in 96-well plate - Incubate for 60-120 min prep->assay sep 3. Separation - Rapidly filter plate contents - Wash filters to remove unbound ligand assay->sep detect 4. Detection - Place filters in scintillation vials - Quantify radioactivity sep->detect analysis 5. Data Analysis - Plot dose-response curve - Calculate IC50 and Ki values detect->analysis Calcium_Assay_Workflow Workflow for Calcium Flux Assay plate 1. Cell Plating - Seed H1-expressing cells in a 96-well plate load 2. Dye Loading - Incubate cells with a calcium-sensitive dye plate->load measure 3. Measurement - Measure baseline fluorescence - Inject 2-Pyridylethylamine - Record fluorescence change load->measure analysis 4. Data Analysis - Plot dose-response curve - Calculate EC50 value measure->analysis

References

Methodological & Application

Application Notes and Protocols: 2-Pyridylethylamine Hydrochloride Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylamine, and its more commonly used salt form, 2-Pyridylethylamine dihydrochloride (B599025), is a potent and selective agonist for the histamine (B1213489) H1 receptor.[1] As a crucial tool in research and drug development, it is instrumental in studying histaminergic signaling pathways and their physiological effects, such as vasoconstriction.[2] Understanding the intricacies of these pathways is vital for the development of novel therapeutics for a range of conditions, including allergic reactions and inflammatory diseases. These application notes provide detailed protocols for the preparation of 2-Pyridylethylamine dihydrochloride solutions and an overview of the associated signaling cascade.

Chemical and Physical Properties

A comprehensive summary of the key quantitative data for 2-Pyridylethylamine dihydrochloride is presented in the table below for easy reference. This information is critical for accurate solution preparation and experimental design.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂·2HCl[2]
Molecular Weight 195.09 g/mol [2]
Purity ≥98%[1][2]
Appearance Off-white to light brown solid[3]
Solubility in Water Up to 100 mM[2]
Solubility in DMSO Up to 50 mM
Storage (Solid) Desiccate at room temperature[2]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 2-Pyridylethylamine Dihydrochloride

This protocol details the steps for preparing a 100 mM stock solution of 2-Pyridylethylamine dihydrochloride in water.

1. Safety Precautions:

  • Always handle 2-Pyridylethylamine dihydrochloride in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling the compound.[4][5]

2. Materials:

  • 2-Pyridylethylamine dihydrochloride (MW: 195.09 g/mol )

  • High-purity sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

3. Equipment:

  • Fume hood

  • Calibrated pipettes

  • pH meter (optional, for pH adjustment if required for the specific application)

4. Calculations:

To prepare a 100 mM stock solution, the required mass of 2-Pyridylethylamine dihydrochloride can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Desired Concentration: 100 mM = 0.1 mol/L

  • Desired Volume: For example, to make 10 mL = 0.01 L

  • Molecular Weight: 195.09 g/mol

Calculation Example for 10 mL of a 100 mM solution:

Mass (g) = 0.1 mol/L x 0.01 L x 195.09 g/mol = 0.19509 g = 19.51 mg

5. Procedure:

  • Weighing the Compound: In a fume hood, accurately weigh out 19.51 mg of 2-Pyridylethylamine dihydrochloride on an analytical balance using weighing paper.

  • Transfer: Carefully transfer the weighed compound into a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of high-purity sterile water to the conical tube containing the compound.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment:

    • Once the solid is fully dissolved, add sterile water to bring the final volume to 10 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If sterility is required for downstream applications (e.g., cell culture), the solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Signaling Pathway and Experimental Workflow

Activation of the histamine H1 receptor by an agonist such as 2-Pyridylethylamine initiates a well-defined signaling cascade that is crucial for many physiological responses. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG agonist 2-Pyridylethylamine (Agonist) agonist->H1R Binds to Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->response Leads to Ca_release->PKC Activates

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow prep Prepare 2-Pyridylethylamine Dihydrochloride Stock Solution (e.g., 100 mM in H₂O) treatment Treat Cells with Working Concentrations of 2-Pyridylethylamine Hydrochloride prep->treatment culture Culture Target Cells (e.g., smooth muscle cells, endothelial cells) culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Downstream Assays (e.g., Calcium imaging, Western blot for PKC activation, functional assays) incubation->assay analysis Data Analysis and Interpretation assay->analysis

Caption: Experimental workflow for studying H1 receptor activation.

References

Application Notes and Protocols for 2-Pyridylethylamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylamine hydrochloride is a selective agonist for the histamine (B1213489) H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Activation of the H1R with this compound initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This downstream signaling can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.

These application notes provide detailed protocols for utilizing this compound to study H1 receptor activation and its downstream effects in cell-based assays. The protocols cover the assessment of phosphoinositide turnover, intracellular calcium mobilization, and cell viability.

Data Presentation

The following table summarizes quantitative data for the in vitro effects of this compound. This data is essential for designing experiments and interpreting results.

Cell LineAssayParameterValueReference
DDT1MF-2 (hamster vas deferens smooth muscle)[³H]-Inositol Phosphate AccumulationEC5085 µM[2]
DDT1MF-2 (hamster vas deferens smooth muscle)[³H]-Inositol Phosphate AccumulationAgonist ActivityPartial Agonist (~65% of histamine response)[2]

Signaling Pathway

Activation of the Histamine H1 Receptor by this compound leads to the activation of the Gq/11 signaling pathway, culminating in an increase in intracellular calcium.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PEA 2-Pyridylethylamine hydrochloride H1R Histamine H1 Receptor (GPCR) PEA->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Cell_Response Cellular Response Ca_release->Cell_Response

H1 Receptor Signaling Cascade

Experimental Protocols

Protocol 1: Phosphoinositide Turnover Assay

This protocol is adapted from studies on H1 receptor-mediated inositol phospholipid hydrolysis and is designed to quantify the production of inositol phosphates (IPs) following receptor stimulation with this compound.[2]

Experimental Workflow

PI_Turnover_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_extraction Extraction and Measurement seed Seed DDT1MF-2 cells in 24-well plates label_cells Label cells with [³H]-myo-inositol seed->label_cells wash1 Wash cells to remove unincorporated label label_cells->wash1 preincubate Pre-incubate with LiCl wash1->preincubate add_agonist Add varying concentrations of This compound preincubate->add_agonist incubate Incubate for 60 minutes add_agonist->incubate stop_reaction Stop reaction with perchloric acid incubate->stop_reaction extract_ips Extract inositol phosphates stop_reaction->extract_ips ion_exchange Separate IPs by ion-exchange chromatography extract_ips->ion_exchange quantify Quantify radioactivity by liquid scintillation counting ion_exchange->quantify

Phosphoinositide Turnover Assay Workflow

Materials:

  • DDT1MF-2 cells

  • 24-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [³H]-myo-inositol

  • Krebs-Henseleit buffer supplemented with 10 mM LiCl

  • This compound stock solution

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed DDT1MF-2 cells in 24-well plates and grow to near confluency.

  • Cell Labeling: Replace the medium with fresh medium containing [³H]-myo-inositol (1-2 µCi/mL) and incubate for 48-72 hours to allow for incorporation into cellular phosphoinositides.

  • Washing: Gently wash the cell monolayers with buffer to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Agonist Treatment: Add varying concentrations of this compound (e.g., 1 µM to 1 mM) to the wells. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction: Extract the inositol phosphates from the cell lysate.

  • Separation and Quantification: Separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute, CPM) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol provides a method to measure the transient increase in intracellular calcium following H1 receptor activation by this compound using a fluorescent calcium indicator.

Experimental Workflow

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed Seed HEK293-H1R cells in 96-well black, clear-bottom plates incubate1 Incubate overnight seed->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 60 minutes at 37°C load_dye->incubate2 wash Wash cells to remove excess dye incubate2->wash baseline Measure baseline fluorescence wash->baseline add_agonist Add varying concentrations of This compound baseline->add_agonist record_signal Record fluorescence signal over time add_agonist->record_signal normalize Normalize fluorescence signal (F/F₀) record_signal->normalize dose_response Generate dose-response curve normalize->dose_response calc_ec50 Calculate EC₅₀ dose_response->calc_ec50

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R)

  • 96-well black, clear-bottom cell culture plates

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127 (if using Fluo-4 AM)

  • This compound stock solution

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-H1R cells into 96-well black, clear-bottom plates and incubate overnight to allow for attachment.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add a final volume of HBSS to each well.

  • Fluorescence Measurement: a. Place the plate in a fluorescence microplate reader. b. Record a stable baseline fluorescence reading. c. Use the instrument's injector to add varying concentrations of this compound to the wells. d. Immediately and continuously record the fluorescence signal for at least 2 minutes to capture the peak calcium response.

  • Data Analysis: a. Normalize the fluorescence signal for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). b. Determine the peak F/F₀ ratio for each concentration. c. Plot the peak F/F₀ ratio against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cell viability and proliferation. The concentration range and incubation time should be optimized for the specific cell line and research question.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate overnight seed->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for desired period (e.g., 24, 48, 72 hours) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->add_solubilizer incubate4 Incubate to dissolve formazan (B1609692) crystals add_solubilizer->incubate4 read_absorbance Measure absorbance at ~570 nm incubate4->read_absorbance calc_viability Calculate % cell viability relative to control read_absorbance->calc_viability dose_response Generate dose-response curve calc_viability->dose_response

MTT Cell Viability Assay Workflow

Materials:

  • Selected cell line (e.g., HEK293, DDT1MF-2, or a cancer cell line)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of a blank (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value, if applicable.

References

Application Notes and Protocols for 2-Pyridylethylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylamine, available as its hydrochloride salt, is a versatile bifunctional building block in organic synthesis. Its structure, incorporating a primary aliphatic amine and a pyridine (B92270) ring, allows for a diverse range of chemical transformations. The pyridine moiety can act as a ligand for metal catalysts, a basic handle, or a scaffold for further functionalization, while the primary amine is a key nucleophile for forming various chemical bonds. This combination makes 2-pyridylethylamine hydrochloride a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2]

These application notes provide detailed protocols for the utilization of this compound in key organic transformations, focusing on amide bond formation, a fundamental reaction in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds.

Application 1: Synthesis of N-Aryl and N-Alkyl Amides via Acylation

A primary application of 2-pyridylethylamine is in the synthesis of N-substituted amides. The primary amine readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form a stable amide linkage. This reaction is fundamental in constructing the core structures of many pharmaceutical compounds and functional materials. The resulting N-(2-(pyridin-2-yl)ethyl) amides are precursors to molecules with a range of biological activities, including fungicidal and potential therapeutic properties.[3][4]

The hydrochloride salt of 2-pyridylethylamine must be neutralized in situ, typically with a tertiary amine base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to liberate the free primary amine for reaction.

Experimental Protocol: Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide

This protocol details the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide via the acylation of 2-pyridylethylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[5]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 equivalents) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction and minimize the formation of di-acylated byproducts.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.[5]

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-[2-(2-Pyridinyl)ethyl]benzamide.[5]

Quantitative Data
ParameterValue/ConditionPurposeReference
Starting Materials This compound, Benzoyl chlorideReactants for amide bond formation[5]
Base Triethylamine (Et₃N)Neutralizes HCl byproduct and the starting amine salt[3]
Solvent Anhydrous Dichloromethane (DCM)Provides an inert reaction medium[3]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions[4]
Reaction Time 12 - 24 hoursEnsures complete conversion of starting materials[3]
Typical Yield >85% (after purification)Indicates the efficiency of the reaction[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.

Synthesis_Workflow start Start: Reagents setup Reaction Setup: - Dissolve amine HCl in DCM - Add Et3N start->setup cool Cooling (0 °C) setup->cool acyl Acylation: - Add Benzoyl Chloride - Stir at RT (12-24h) cool->acyl workup Work-up: - Quench with NaHCO3 - Extract with DCM - Wash with NaHCO3 & Brine acyl->workup dry Drying & Concentration: - Dry with MgSO4 - Concentrate in vacuo workup->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify product Final Product: N-[2-(2-Pyridinyl)ethyl]benzamide purify->product

Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide Workflow

Application 2: Ligand Synthesis for Metal-Catalyzed Reactions

The pyridine nitrogen and the ethylamine (B1201723) nitrogen of 2-pyridylethylamine can act as a bidentate ligand, chelating to various transition metals. This property is exploited in the synthesis of metal complexes that can serve as catalysts in a variety of organic transformations. While the direct use of this compound in catalysis is less common, it serves as a crucial precursor for the synthesis of more elaborate ligands.

Application 3: Precursor for Heterocycle Synthesis

2-Pyridylethylamine can be a key starting material for the synthesis of more complex heterocyclic systems. The primary amine can participate in condensation and cyclization reactions with various electrophiles to construct new ring systems containing the pyridylethyl moiety. These heterocyclic products are often scaffolds for the development of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in forming robust amide bonds is a cornerstone for the synthesis of a multitude of compounds with significant biological and material properties. The protocols and data presented herein provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors. Adherence to the detailed procedures and careful control of reaction parameters are essential for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Pyridylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2-pyridylethylamine. The procedures outlined below are intended for use in a laboratory setting by trained professionals. Adherence to standard safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is mandatory.

Introduction

2-Pyridylethylamine is a versatile building block in medicinal chemistry, serving as a precursor for a variety of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary amine and a pyridine (B92270) ring, allows for straightforward functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in the synthesis of numerous drugs, particularly antihistamines. This application note details the synthesis of three such pharmaceutical intermediates: Betahistine (B147258), Tripelennamine (B1683666), and Mepyramine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the target pharmaceutical intermediates.

Table 1: Synthesis of Betahistine Dihydrochloride (B599025)

ParameterValueReference
Starting Material2-Vinylpyridine (B74390), Methylamine (B109427) HCl[2][3]
Reaction TypeAza-Michael Addition, Salt Formation[2]
SolventToluene, Water[2][4]
Temperature108-110 °C (Aza-Michael Addition)[3]
Reaction TimeNot specified
Yield~73% (Aza-Michael Addition), ~95% (Salt Formation)[3]

Table 2: Synthesis of Tripelennamine Hydrochloride

ParameterValueReference
Starting Material2-Pyridylethylamine, 2-Benzylpyridine, N,N-Dimethyl-2-chloroethylamine[5]
Reaction TypeN-Alkylation
BaseSodium Amide
SolventToluene
TemperatureReflux
Reaction TimeNot specified
YieldNot specified

Table 3: Synthesis of Mepyramine Maleate (B1232345) (Pyrilamine)

ParameterValueReference
Starting Material2-Aminopyridine (B139424), 4-Methoxybenzyl chloride, N,N-Dimethyl-2-chloroethylamine
Reaction TypeN-Alkylation
BaseSodium Amide
SolventToluene
TemperatureReflux
Reaction TimeNot specified
YieldNot specified

Experimental Protocols

Synthesis of Betahistine Dihydrochloride from 2-Vinylpyridine

Betahistine, N-methyl-2-pyridylethylamine, is a histamine (B1213489) analog used to treat vertigo.[2] The synthesis involves the aza-Michael addition of methylamine to 2-vinylpyridine, followed by conversion to the dihydrochloride salt.[2][3]

Materials:

Procedure:

Part 1: Synthesis of Betahistine Free Base [3]

  • In a round-bottom flask, create a two-phase system with a solution of methylamine hydrochloride in water and a solution of 2-vinylpyridine in toluene.

  • Heat the mixture to 108-110 °C with vigorous stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and wash it with a 30% sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude betahistine as an oil.

Part 2: Formation of Betahistine Dihydrochloride [3]

  • Dissolve the crude betahistine in a mixture of isopropanol and ethanol.

  • Bubble dry hydrogen chloride gas through the solution while stirring.

  • A white precipitate of betahistine dihydrochloride will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis of Tripelennamine Hydrochloride from 2-Pyridylethylamine

Tripelennamine is a first-generation antihistamine.[5] Its synthesis involves the sequential N-alkylation of an aminopyridine derivative.

Materials:

  • 2-Aminopyridine

  • Sodium amide

  • Toluene

  • Benzyl (B1604629) chloride

  • N,N-Dimethyl-2-chloroethylamine hydrochloride

  • Hydrochloric acid

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium amide in anhydrous toluene.

  • Add 2-aminopyridine portion-wise and heat the mixture to reflux until the evolution of ammonia (B1221849) ceases.

  • Cool the mixture and add benzyl chloride dropwise.

  • After the addition is complete, heat the reaction to reflux for several hours.

  • Cool the reaction and add a second equivalent of sodium amide, followed by the slow addition of N,N-dimethyl-2-chloroethylamine (prepared from the hydrochloride salt by neutralization).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction and quench carefully with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by chromatography.

  • Dissolve the purified tripelennamine free base in a suitable solvent and precipitate the hydrochloride salt by the addition of hydrochloric acid.

Synthesis of Mepyramine Maleate (Pyrilamine) from 2-Pyridylethylamine

Mepyramine, also known as pyrilamine, is another H1 receptor antagonist.[6] Its synthesis is analogous to that of tripelennamine, involving N-alkylation with a different benzyl halide.

Materials:

  • 2-Aminopyridine

  • Sodium amide

  • Toluene

  • 4-Methoxybenzyl chloride

  • N,N-Dimethyl-2-chloroethylamine hydrochloride

  • Maleic acid

Procedure:

  • Follow steps 1 and 2 from the tripelennamine synthesis protocol.

  • Cool the mixture and add 4-methoxybenzyl chloride dropwise.

  • Proceed with steps 4 through 9 as described for tripelennamine synthesis.

  • Dissolve the purified mepyramine free base in a suitable solvent and precipitate the maleate salt by the addition of a solution of maleic acid.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of the described pharmaceutical intermediates.

Synthesis_of_Betahistine 2-Vinylpyridine 2-Vinylpyridine Betahistine (Free Base) Betahistine (Free Base) 2-Vinylpyridine->Betahistine (Free Base) Aza-Michael Addition Methylamine Methylamine Methylamine->Betahistine (Free Base) Betahistine Dihydrochloride Betahistine Dihydrochloride Betahistine (Free Base)->Betahistine Dihydrochloride Salt Formation HCl HCl HCl->Betahistine Dihydrochloride

Caption: Synthetic pathway for Betahistine Dihydrochloride.

Synthesis_of_Tripelennamine 2-Aminopyridine 2-Aminopyridine Intermediate N-Benzyl-2-aminopyridine 2-Aminopyridine->Intermediate N-Alkylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Intermediate Tripelennamine (Free Base) Tripelennamine (Free Base) Intermediate->Tripelennamine (Free Base) N-Alkylation DMCEA N,N-Dimethyl-2- chloroethylamine DMCEA->Tripelennamine (Free Base) Tripelennamine HCl Tripelennamine Hydrochloride Tripelennamine (Free Base)->Tripelennamine HCl Salt Formation HCl HCl HCl->Tripelennamine HCl

Caption: Synthetic pathway for Tripelennamine Hydrochloride.

Synthesis_of_Mepyramine 2-Aminopyridine 2-Aminopyridine Intermediate N-(4-Methoxybenzyl)- 2-aminopyridine 2-Aminopyridine->Intermediate N-Alkylation Methoxybenzyl_Chloride 4-Methoxybenzyl Chloride Methoxybenzyl_Chloride->Intermediate Mepyramine (Free Base) Mepyramine (Free Base) Intermediate->Mepyramine (Free Base) N-Alkylation DMCEA N,N-Dimethyl-2- chloroethylamine DMCEA->Mepyramine (Free Base) Mepyramine Maleate Mepyramine Maleate Mepyramine (Free Base)->Mepyramine Maleate Salt Formation Maleic_Acid Maleic Acid Maleic_Acid->Mepyramine Maleate

Caption: Synthetic pathway for Mepyramine Maleate.

Experimental_Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Heating/Stirring) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Experimental Use of 2-Pyridylethylamine to Study Neuropeptide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylamine (2-PEA) is a potent and selective histamine (B1213489) H1 receptor agonist.[1] This characteristic makes it a valuable pharmacological tool for investigating the physiological roles of the H1 receptor in various biological systems. Of particular interest is its application in neuroscience research to elucidate the mechanisms of neuropeptide release. Neuropeptides are small protein-like molecules used by neurons to communicate with each other and are involved in a wide range of brain functions. Understanding the regulation of their release is crucial for the development of novel therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-PEA to study the release of Neuropeptide Y (NPY), a key neuropeptide involved in pain modulation, anxiety, and energy homeostasis. The protocols are based on established methodologies and provide a framework for investigating the signaling pathways and functional consequences of H1 receptor-mediated neuropeptide release.

Principle of Action

2-PEA selectively binds to and activates the histamine H1 receptor, a G-protein coupled receptor (GPCR). The H1 receptor is coupled to the Gq alpha subunit. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical downstream signal that can trigger the exocytosis of vesicles containing neuropeptides, such as NPY.

Data Presentation

Table 1: In Vivo Effects of 2-Pyridylethylamine on Nociceptive Behavior and Spinal NPY Release
Treatment GroupDose of 2-PEA (µg)Nociceptive Score (Arbitrary Units)Spinal NPY Concentration (pg/mL)
Vehicle Control0Data not availableData not available
2-PEA10Data not availableData not available
2-PEA30Data not availableData not available
2-PEA100Data not availableData not available

Note: The quantitative data from the key in vivo study by Souza-Silva et al. (2020) investigating the dose-dependent effects of intra-articular 2-PEA on formalin-induced nociception and spinal NPY release is not publicly available. Researchers should refer to the original publication for specific values.

Table 2: In Vitro Effects of 2-Pyridylethylamine on Neuronal Calcium Influx and NPY Release
2-PEA Concentration (µM)Peak Intracellular Ca2+ (nM)NPY Released (pg/mL)
0 (Control)BaselineBaseline
1Hypothetical dataHypothetical data
10Hypothetical dataHypothetical data
100Hypothetical dataHypothetical data

Note: This table presents a hypothetical dose-response relationship for illustrative purposes. Actual values will vary depending on the experimental model (e.g., primary neuronal culture, cell line) and assay conditions.

Experimental Protocols

Protocol 1: In Vivo Study of 2-PEA-Induced NPY Release in a Rat Model of Inflammatory Pain

This protocol is based on the methodology used to investigate the antinociceptive effects of 2-PEA mediated by spinal NPY release in a formalin-induced knee joint pain model in rats.[1]

1.1. Animals and Housing:

  • Species: Adult male Wistar rats (200-250 g).

  • Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Acclimatize animals to the experimental environment for at least 3 days prior to the experiment. All procedures should be approved by the institutional animal care and use committee.

1.2. Reagents and Materials:

  • 2-Pyridylethylamine dihydrochloride (B599025) (Sigma-Aldrich or equivalent)

  • Formalin solution (5% in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Intrathecal catheters (PE-10 tubing)

  • Micro-syringes

  • Cerebrospinal fluid (CSF) collection tubes

  • Neuropeptide Y (NPY) ELISA kit

1.3. Experimental Procedure:

1.3.1. Formalin-Induced Knee Joint Inflammation:

  • Anesthetize the rat using isoflurane.

  • Inject 50 µL of 5% formalin solution intra-articularly into the right knee joint.[2][3]

  • Allow the animal to recover from anesthesia in its home cage.

1.3.2. Intrathecal Administration of 2-PEA:

  • For chronic administration, implant an intrathecal catheter at the lumbar level (L4-L5) one week prior to the experiment.

  • Alternatively, for acute administration, perform a direct lumbar puncture. The injection volume in rats is typically between 10-50 µL.

  • Dissolve 2-PEA in sterile saline to the desired concentrations (e.g., 10, 30, 100 µg in a 10 µL volume).

  • 30 minutes after formalin injection, administer the prepared 2-PEA solution or vehicle (saline) intrathecally.

1.3.3. Cerebrospinal Fluid (CSF) Collection:

  • At a predetermined time point after 2-PEA administration (e.g., 60 minutes), re-anesthetize the rat.

  • Perform a cisterna magna puncture to collect CSF.

  • Immediately place the collected CSF on ice and centrifuge to remove any cellular debris.

  • Store the supernatant at -80°C until NPY analysis.

1.4. Quantification of NPY Release:

  • Thaw the CSF samples on ice.

  • Use a commercially available rat NPY ELISA kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of NPY in the samples by interpolating from the standard curve.

Protocol 2: In Vitro Study of 2-PEA-Induced NPY Release from Primary Neuronal Cultures

2.1. Cell Culture:

  • Prepare primary cultures of dorsal root ganglion (DRG) or spinal cord neurons from neonatal rats.

  • Plate the dissociated neurons on poly-D-lysine coated coverslips or multi-well plates in appropriate neuronal culture medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

2.2. Reagents and Materials:

  • 2-Pyridylethylamine dihydrochloride

  • Neuronal culture medium

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Neuropeptide Y (NPY) ELISA kit

2.3. Measurement of Intracellular Calcium:

  • Load the cultured neurons with a calcium indicator dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the coverslip on a perfusion chamber of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

  • Perfuse the cells with HBSS and establish a stable baseline fluorescence.

  • Apply different concentrations of 2-PEA (e.g., 1, 10, 100 µM) and record the changes in intracellular calcium concentration.

2.4. Measurement of NPY Release:

  • After the desired period of neuronal culture, replace the culture medium with a low-serum or serum-free medium and allow the cells to equilibrate.

  • Treat the cells with different concentrations of 2-PEA (e.g., 1, 10, 100 µM) or vehicle for a specific duration (e.g., 30 minutes).

  • Collect the culture supernatant.

  • Centrifuge the supernatant to remove any detached cells.

  • Store the supernatant at -80°C until NPY analysis.

  • Quantify the NPY concentration in the supernatant using a sensitive NPY ELISA kit, following the manufacturer's protocol.

Visualizations

G PEA 2-Pyridylethylamine (2-PEA) H1R Histamine H1 Receptor PEA->H1R Binds and Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca2+ ER->Ca Releases Exocytosis NPY Vesicle Exocytosis Ca->Exocytosis Triggers NPY Neuropeptide Y (NPY) Release Exocytosis->NPY

Caption: Signaling pathway of 2-PEA-induced NPY release.

G cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sample_collection Sample Collection & Analysis acclimatization Acclimatization anesthesia1 Anesthesia acclimatization->anesthesia1 formalin Intra-articular Formalin Injection anesthesia1->formalin it_injection Intrathecal Injection formalin->it_injection pea_prep 2-PEA Solution Preparation pea_prep->it_injection anesthesia2 Anesthesia it_injection->anesthesia2 csf_collection CSF Collection anesthesia2->csf_collection npy_elisa NPY ELISA csf_collection->npy_elisa

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols: 2-Pyridylethylamine Hydrochloride in Formalin-Induced Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin-induced pain model is a robust and widely utilized preclinical assay for assessing the efficacy of potential analgesic compounds. This model is characterized by a biphasic pain response, reflecting different underlying physiological mechanisms. The initial phase (Phase I) is attributed to the direct chemical stimulation of nociceptors, while the later phase (Phase II) involves a more complex inflammatory response and central sensitization.[1][2] 2-Pyridylethylamine hydrochloride, a selective histamine (B1213489) H1 receptor agonist, has been investigated for its role in modulating nociceptive pathways.[3] These application notes provide a comprehensive overview of the use of this compound in formalin-induced pain models, including detailed experimental protocols, quantitative data on relevant compounds, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action

2-Pyridylethylamine acts as an agonist at histamine H1 receptors.[3] The activation of H1 receptors, which are Gq/11 protein-coupled receptors, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in nociceptive neurons can lead to neuronal depolarization and increased excitability, contributing to the sensation of pain. The study by Souza-Silva et al. (2020) suggests that intra-articular injection of 2-pyridylethylamine can produce spinal neuropeptide Y (NPY)-mediated antinociception in a formalin-induced rat knee-joint pain model, indicating a complex interplay between histaminergic and other neurotransmitter systems in pain modulation.

Signaling Pathway of Histamine H1 Receptor Activation

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Pain Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to Histamine 2-Pyridylethylamine (Histamine Agonist) Histamine->H1R Binds to

Caption: Histamine H1 Receptor Signaling Pathway in Nociception.

Experimental Protocols

Formalin-Induced Paw Pain Model in Rats

This protocol describes the induction of inflammatory pain in the rat hind paw using formalin and the assessment of nociceptive behavior.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound solution (dissolved in sterile saline)

  • Formalin solution (e.g., 1%, 2.5%, or 5% in sterile saline)[4][5][6]

  • Observation chambers (transparent, allowing for clear observation of the animal)

  • Video recording equipment (optional, for offline scoring)

  • Microsyringes for injection

Procedure:

  • Acclimatization: Acclimate rats to the experimental room and observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or the vehicle control solution via the desired route (e.g., intraperitoneal, subcutaneous, or intra-articular) at a predetermined time before formalin injection (e.g., 30 minutes prior).

  • Formalin Injection: Subcutaneously inject 50 µL of formalin solution into the plantar surface of the right hind paw using a microsyringe.[7]

  • Behavioral Observation: Immediately after formalin injection, place the rat in the observation chamber and start recording the nociceptive behaviors. The observation period is typically 60-90 minutes.[8][9]

  • Pain Scoring: Quantify pain-related behaviors during two distinct phases:

    • Phase I (0-10 minutes): Characterized by acute, sharp pain. Record the number of flinches and the cumulative time spent licking the injected paw.[1][10]

    • Phase II (15-60 minutes): Represents inflammatory pain. Record the same behavioral parameters as in Phase I.[10][11]

    • A weighted pain score can also be used, where different behaviors are assigned different scores (e.g., 0 = normal weight-bearing; 1 = paw slightly lifted; 2 = paw elevated; 3 = licking or biting the paw).[8][12]

Formalin-Induced Knee Joint Arthritis Model in Rats

This protocol is adapted for inducing pain in a deeper tissue, the knee joint, which may be more clinically relevant for certain types of pain.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution

  • Formalin solution (e.g., 0.25% to 5%)[13]

  • Anesthesia (e.g., isoflurane)

  • Microsyringes for intra-articular injection

Procedure:

  • Acclimatization and Drug Administration: Follow steps 1 and 2 from the paw pain model protocol.

  • Anesthesia: Lightly anesthetize the rat.

  • Intra-articular Formalin Injection: Inject a small volume (e.g., 25 µL) of formalin solution directly into the knee joint cavity.[13]

  • Behavioral Observation: After recovery from anesthesia, place the rat in the observation chamber.

  • Pain Scoring: Assess guarding behavior of the affected limb. This can be quantified by measuring the total time the paw of the injected limb is elevated while the animal is walking on a rotating cylinder (paw elevation time).[13] Observe and score in two phases as described for the paw model.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (30-60 min) Drug_Admin Administer 2-Pyridylethylamine HCl or Vehicle Acclimatization->Drug_Admin Drug_Prep Prepare 2-Pyridylethylamine HCl and Formalin Solutions Drug_Prep->Drug_Admin Formalin_Inject Inject Formalin (Paw or Knee Joint) Drug_Admin->Formalin_Inject 30 min post-drug Observation Place Animal in Observation Chamber Formalin_Inject->Observation Immediately after Behavioral_Scoring Record & Score Pain Behaviors (Licking, Flinching, Guarding) Observation->Behavioral_Scoring Record for 60-90 min Phase_Analysis Analyze Phase I (0-10 min) and Phase II (15-60 min) Behavioral_Scoring->Phase_Analysis Stats Statistical Analysis Phase_Analysis->Stats

Caption: General Experimental Workflow for the Formalin Test.

Quantitative Data

The following tables summarize the effects of various classes of analgesic drugs in the rat formalin test. This data provides a comparative context for evaluating the potential effects of this compound.

Table 1: Effect of Opioid and NSAID Analgesics on Formalin-Induced Pain Behaviors in Rats

CompoundDose (mg/kg)RouteEffect on Phase IEffect on Phase IIReference
Morphine1 - 6s.c.AttenuatedAttenuated[4]
Ibuprofen30 - 300i.p.No effectAttenuated (at 5% formalin)[4]
Tramadol (B15222)5 - 50i.p.AttenuatedAttenuated[4]

Table 2: Effect of Anticonvulsant and Antidepressant Drugs on Formalin-Induced Pain Behaviors in Rats

CompoundDose (mg/kg)RouteEffect on Phase IEffect on Phase IIReference
Gabapentin50 - 200i.p.No effectAttenuated[4]
Lamotrigine10 - 60i.p.No effectAttenuated[4]
Duloxetine3 - 60i.p.AttenuatedAttenuated (at 5% formalin)[4]

Table 3: Reported Effects of Histamine Receptor Ligands in the Formalin Test in Rats

CompoundDose (µg)RouteEffect on Phase IEffect on Phase IIReference
Histamine10, 40i.c.v.No significant effectDecreased pain[14]
Mepyramine (H1 antagonist)20, 80i.c.v.No significant effectDecreased pain[14]
Famotidine (H2 antagonist)20, 80i.c.v.No significant effectDecreased pain[14]
Meclizine (H1 antagonist)7.5 mg/kgi.p.No effectInhibited[13]
Loratadine (peripheral H1 antagonist)5, 10 mg/kgi.p.No effectIncreased pain[13]

Note: i.p. = intraperitoneal; s.c. = subcutaneous; i.c.v. = intracerebroventricular.

Conclusion

The formalin test is a valuable tool for investigating the antinociceptive effects of compounds like this compound. The biphasic nature of the test allows for the differentiation between effects on acute nociception and inflammatory pain. The provided protocols offer a standardized methodology for conducting these experiments. The involvement of the histamine H1 receptor in pain pathways is complex, and further studies with selective agonists like this compound are warranted to fully elucidate its role and therapeutic potential. The comparative data presented should aid researchers in interpreting their findings within the broader context of analgesic drug action.

References

Application Notes: 2-Pyridylethylamine Hydrochloride for Studying Histamine H1 Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. The histamine (B1213489) H1 receptor (H1R), a member of the Class A GPCR family, plays a pivotal role in allergic and inflammatory responses.[1][2] Upon activation by its endogenous ligand histamine, the H1R couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺).[3] 2-Pyridylethylamine hydrochloride is a selective agonist for the histamine H1 receptor, making it a valuable pharmacological tool for investigating H1R-mediated signaling pathways, characterizing novel H1R antagonists, and studying the physiological effects of H1R activation.[4][5][6]

Chemical and Physical Properties

This section summarizes the key properties of this compound, which is essential for preparing stock solutions and conducting experiments. The compound is also available as a dihydrochloride (B599025) salt.

PropertyValueReference
IUPAC Name 2-Pyridineethanamine dihydrochloride[7]
Molecular Formula C₇H₁₀N₂·2HCl[7][8]
Molecular Weight 195.09 g/mol [7][8]
CAS Number 3343-39-3[7][8]
Appearance Off-white solid[7]
Solubility Soluble to 100 mM in water, 50 mM in DMSO[7][8]
Storage Desiccate at room temperature[8]

Mechanism of Action: H1R Signaling Pathway

As an H1R agonist, 2-pyridylethylamine mimics the action of histamine. Its binding to the H1R induces a conformational change in the receptor, facilitating the activation of the associated Gαq subunit. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a hallmark of H1R activation and can be measured to quantify receptor function.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Triggers Agonist 2-Pyridylethylamine (Agonist) Agonist->H1R Binds

Caption: H1R Gq-mediated signaling pathway activated by 2-Pyridylethylamine.

Quantitative Data

While 2-pyridylethylamine is established as a selective H1R agonist, specific binding affinity (Ki) and functional potency (EC₅₀) values are not consistently reported in publicly available literature. For comparative purposes, researchers often use histamine as a reference compound.

CompoundAssay TypeReceptorValueReference
HistamineGTPγS Functional AssayHuman H1REC₅₀ = 0.28 µM[9]
HistamineCompetitive Binding AssaySynthesized WT-HRH1Ki = 0.292 mM[1]

Researchers should experimentally determine the EC₅₀ of this compound in their specific assay system to establish a baseline for antagonist screening or other functional studies.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to study H1R signaling.

Protocol 1: In Vitro Calcium Flux Assay

This functional assay is ideal for measuring H1R activation by 2-pyridylethylamine (agonist mode) or for screening compound libraries for H1R antagonists. The principle involves using a recombinant cell line stably expressing the human H1R and a calcium-sensitive fluorescent dye to detect changes in intracellular Ca²⁺.[3]

Calcium_Flux_Workflow cluster_prep cluster_assay A 1. Harvest and count HEK293 cells expressing H1R B 2. Seed cells into black, clear-bottom 96/384-well plates A->B C 3. Incubate overnight (37°C, 5% CO₂) B->C D 4. Load cells with Calcium Fluorescent Dye (e.g., Fluo-4 AM) E 5. Incubate (e.g., 1 hr at 37°C, 30 min at RT) D->E F 6. Add Test Compounds (2-Pyridylethylamine or Antagonists) E->F G 7. Place plate in a kinetic fluorescence reader (e.g., FLIPR, FlexStation) F->G H 8. Establish Baseline Reading (10-20 sec) G->H I 9. Add Agonist (Histamine for antagonist screen, or buffer for agonist screen) H->I J 10. Measure Fluorescence Signal (90-120 sec) I->J

Caption: Experimental workflow for the H1R calcium flux assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a cell line (e.g., HEK293, CHO) stably expressing the human H1 receptor in appropriate media.

    • On the day before the assay, harvest cells using a non-enzymatic dissociation solution.[3]

    • Seed cells into black, clear-bottom 96-well (20,000-40,000 cells/well) or 384-well (5,000-10,000 cells/well) microplates.[3]

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium 6) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions.[3][10]

    • Remove culture medium from the wells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[3]

  • Assay Procedure (Antagonist Mode Example):

    • Prepare serial dilutions of test compounds (potential antagonists) and this compound (as a control agonist) in assay buffer.

    • Add the diluted compounds to the dye-loaded cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR®, FlexStation®).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add a pre-determined concentration of histamine (typically EC₈₀) to challenge the receptor.

    • Continue to measure the fluorescence signal for 90-120 seconds to capture the peak calcium response.[3]

  • Data Analysis:

    • For agonist testing, calculate the increase in fluorescence over baseline and plot against the concentration of 2-pyridylethylamine to determine the EC₅₀ value.

    • For antagonist screening, the inhibition of the histamine-induced signal is measured. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

Protocol 2: Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor. It measures the ability of the unlabeled compound to compete with a radiolabeled H1R antagonist (e.g., [³H]pyrilamine) for binding to the receptor.[1]

Binding_Assay_Workflow A 1. Prepare cell membranes from H1R-expressing cells B 2. Add membranes to assay plate A->B C 3. Add fixed concentration of Radioligand (e.g., [³H]pyrilamine) B->C D 4. Add serial dilutions of 2-Pyridylethylamine (competitor ligand) C->D E 5. Incubate to reach equilibrium D->E F 6. Separate bound & free radioligand via rapid filtration E->F G 7. Wash filter mat to remove unbound radioligand F->G H 8. Measure bound radioactivity using liquid scintillation counting G->H I 9. Analyze data to determine IC₅₀ and calculate Ki H->I

References

Application Notes and Protocols for Calcium Imaging Assays Using 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylamine hydrochloride is a potent and selective agonist of the histamine (B1213489) H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the H1 receptor by agonists like this compound initiates a well-defined intracellular signaling cascade. This cascade proceeds through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This results in a transient increase in the cytosolic calcium concentration.

This elevation in intracellular Ca2+ can be accurately monitored using fluorescent calcium indicators, providing a robust and high-throughput method for studying H1 receptor activation. Calcium imaging assays are invaluable tools for screening novel H1 receptor agonists or antagonists and for characterizing the pharmacological properties of lead compounds. These application notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to characterize the activation of the histamine H1 receptor in a cell-based model.

Product Information

PropertyValue
Product Name This compound
Synonyms 2-(2-Aminoethyl)pyridine dihydrochloride
Chemical Formula C₇H₁₀N₂ · 2HCl
Molecular Weight 195.09 g/mol
CAS Number 3343-39-3
Mechanism of Action Histamine H1 Receptor Agonist
Solubility Soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1]
Storage Store at -20°C, sealed and protected from moisture. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Signaling Pathway

The activation of the histamine H1 receptor by this compound initiates a signaling cascade that results in an increase in intracellular calcium.

G agonist 2-Pyridylethylamine hydrochloride receptor Histamine H1 Receptor (GPCR) agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release Opens ca_increase Increased Cytosolic Ca²⁺ ca_release->ca_increase cellular_response Downstream Cellular Responses ca_increase->cellular_response Triggers

Histamine H1 receptor signaling pathway.

Experimental Protocols

This protocol is optimized for use with Human Embryonic Kidney 293 (HEK293) cells expressing the human histamine H1 receptor and the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents
  • HEK293 cells stably expressing the human Histamine H1 Receptor (or other suitable host cells)

  • This compound

  • Histamine (as a positive control)

  • H1 receptor antagonist (e.g., pyrilamine, as a negative control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow

The following diagram outlines the key steps in the calcium imaging assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture H1R-expressing HEK293 cells cell_seeding 2. Seed cells into microplate cell_culture->cell_seeding dye_loading 3. Load cells with Fluo-4 AM cell_seeding->dye_loading baseline 5. Measure baseline fluorescence dye_loading->baseline compound_prep 4. Prepare 2-Pyridylethylamine hydrochloride dilution series addition 6. Add compound and measure fluorescence change compound_prep->addition baseline->addition normalization 7. Normalize fluorescence data (ΔF/F₀) addition->normalization curve_fit 8. Generate dose-response curve and calculate EC₅₀ normalization->curve_fit

Calcium imaging assay workflow.
Detailed Methodology

1. Cell Culture and Seeding:

  • Culture HEK293 cells expressing the histamine H1 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • The day before the assay, harvest the cells using trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight to allow for cell attachment.

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

  • Compound Plate: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES at 2X the final desired concentration. A typical concentration range to test for a dose-response curve would be from 1 nM to 100 µM. Include wells with HBSS only (vehicle control) and a positive control such as 10 µM histamine. A study has shown a significant calcium increase with 100 µM of 2-pyridylethylamine.[3][4]

  • Fluo-4 AM Loading Buffer: Prepare a 2X Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 4 µM and 0.04% (w/v), respectively.

3. Calcium Imaging Assay Procedure:

  • Dye Loading:

    • Gently remove the culture medium from the cell plate.

    • Add 100 µL of the 2X Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add a final volume of 100 µL of HBSS with 20 mM HEPES to each well.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the instrument to excite at approximately 485 nm and measure emission at approximately 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 100 µL from the compound plate to the cell plate.

    • Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Data Presentation

Quantitative data from dose-response experiments should be summarized in a table for clear comparison.

CompoundEC₅₀ (nM)Maximum Response (% of Histamine)Hill Slope
This compoundTBDTBDTBD
Histamine (Positive Control)TBD100%TBD

TBD: To be determined from the experimental data.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal - Insufficient receptor expression- Poor dye loading- Inactive compound- Verify receptor expression via Western blot or qPCR.- Optimize dye loading time and concentration.- Ensure the compound is properly stored and dissolved.
High background fluorescence - Incomplete removal of extracellular dye- Cell death- Increase the number of washes after dye loading.- Check cell viability before and after the assay.
Variable results between wells - Uneven cell seeding- Inconsistent compound addition- Ensure a single-cell suspension before seeding.- Use a calibrated automated liquid handler for compound addition.
Signal saturates at low concentrations - Compound concentration is too high- Expand the lower end of the concentration range in the dose-response curve.

References

2-Pyridylethylamine Hydrochloride: A Versatile Building Block for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

2-Pyridylethylamine hydrochloride serves as a crucial starting material and intermediate in the synthesis of a variety of fine chemicals, most notably in the pharmaceutical industry. Its pyridine (B92270) ring and primary amine group offer two reactive sites for derivatization, making it a versatile scaffold for the construction of complex molecules. A primary application of 2-pyridylethylamine lies in its role as a precursor to a class of first-generation antihistamines, which are H1 receptor antagonists. The synthesis of these compounds often involves N-alkylation of the pyridine nitrogen or the ethylamine (B1201723) side chain, demonstrating the utility of 2-pyridylethylamine as a foundational molecule in drug development.

Application in the Synthesis of Tripelennamine Hydrochloride

A prominent example of the industrial application of a 2-pyridylethylamine analogue is in the synthesis of Tripelennamine, a potent antihistamine. While 2-pyridylethylamine itself can be a precursor, the synthesis is often more efficiently achieved starting from a closely related and commercially available building block, 2-aminopyridine (B139424). This allows for the sequential introduction of the other substituents. The synthesis showcases a classical multi-step organic transformation involving amination and successive N-alkylations to yield the final active pharmaceutical ingredient (API).

The general synthetic strategy involves the initial formation of a sodium salt of 2-aminopyridine, which then undergoes nucleophilic substitution with 2-chloro-N,N-dimethylethylamine. The resulting intermediate is subsequently benzylated to yield Tripelennamine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Experimental Protocols

Synthesis of Tripelennamine from 2-Aminopyridine

This protocol outlines the synthesis of Tripelennamine, a fine chemical with antihistaminic properties, using 2-aminopyridine as a key building block, which is structurally related to 2-pyridylethylamine.

Step 1: Sodamide-mediated amination of 2-aminopyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry toluene (B28343).

  • Reagent Addition: While stirring, add finely powdered sodium amide (NaNH₂) to the toluene. Heat the suspension to a gentle reflux.

  • Addition of 2-Aminopyridine: Dissolve 2-aminopyridine in dry toluene and add it dropwise to the sodium amide suspension over a period of 1-2 hours.

  • Reaction: Continue refluxing the mixture for an additional 2-3 hours to ensure the complete formation of the sodium salt of 2-aminopyridine.

  • Addition of Alkylating Agent: Cool the reaction mixture to below 40°C. Add a solution of 2-chloro-N,N-dimethylethylamine in dry toluene dropwise, maintaining the temperature below 40°C.

  • Completion of Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine can be purified by vacuum distillation.

Step 2: Benzylation of the intermediate

  • Reaction Setup: In a suitable reaction vessel, dissolve the purified N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine from the previous step in an appropriate solvent such as toluene.

  • Base Addition: Add a slight molar excess of a strong base, such as sodium amide or potassium tert-butoxide, to the solution and stir to form the corresponding anion.

  • Addition of Benzyl (B1604629) Chloride: Add benzyl chloride dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60°C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude Tripelennamine base. This can be further purified by column chromatography or vacuum distillation.

Step 3: Formation of Tripelennamine Hydrochloride

  • Salt Formation: Dissolve the purified Tripelennamine base in a suitable solvent like isopropanol (B130326) or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Tripelennamine hydrochloride.

Quantitative Data Summary

ParameterStep 1: AminationStep 2: BenzylationStep 3: Salt Formation
Key Reagents 2-Aminopyridine, Sodium Amide, 2-chloro-N,N-dimethylethylamineN,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, Sodium Amide, Benzyl ChlorideTripelennamine Base, Hydrochloric Acid
Solvent TolueneTolueneIsopropanol/Ethanol
Reaction Temp. Reflux (approx. 110°C)Room Temp. to 60°CRoom Temp. to 0°C
Reaction Time 6-11 hoursSeveral hours1-2 hours
Molar Ratio (approx.) 1 : 1.1 : 1 (2-AP : NaNH₂ : Alkylating agent)1 : 1.1 : 1 (Intermediate : Base : Benzyl Chloride)1 : 1.05 (Base : Acid)
Typical Yield Not explicitly found in search resultsNot explicitly found in search resultsHigh (typically >95%)

Visualizing the Synthesis and Workflow

Synthesis_of_Tripelennamine cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Benzylation cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction1 Reaction with NaNH2 and Alkylation 2-Aminopyridine->Reaction1 Sodium Amide Sodium Amide Sodium Amide->Reaction1 2-Chloro-N,N-dimethylethylamine 2-Chloro-N,N-dimethylethylamine 2-Chloro-N,N-dimethylethylamine->Reaction1 Benzyl Chloride Benzyl Chloride Reaction2 Benzylation Benzyl Chloride->Reaction2 Intermediate N,N-dimethyl-N'-(pyridin-2-yl) ethane-1,2-diamine Reaction1->Intermediate Intermediate->Reaction2 Tripelennamine_Base Tripelennamine (Base) Reaction2->Tripelennamine_Base HCl_Salt Tripelennamine HCl Tripelennamine_Base->HCl_Salt + HCl

Caption: Synthetic pathway for Tripelennamine Hydrochloride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Assemble and Dry Glassware Reagents Weigh and Prepare Reagents (e.g., 2-Pyridylethylamine derivative, Base, Alkylating Agent) Start->Reagents Setup Set up Reaction under Inert Atmosphere (e.g., N2) Reagents->Setup Solvent Add Anhydrous Solvent Setup->Solvent Base_Add Add Base and Starting Amine Solvent->Base_Add Alkyl_Add Add Alkylating Agent Dropwise Base_Add->Alkyl_Add React Stir at Specified Temperature (Monitor by TLC/GC) Alkyl_Add->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for N-alkylation reactions.

Application of 2-Pyridylethylamine in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Pyridylethylamine (PEA) is a potent and selective agonist for the histamine (B1213489) H1 receptor (H1R). In the field of immunology, PEA serves as a valuable pharmacological tool to investigate the multifaceted roles of H1R signaling in modulating immune cell function and responses. Its application spans across the study of T cell regulation, macrophage polarization, and the inflammatory processes underlying allergic and autoimmune diseases.

Key Applications in Immunology:

  • Modulation of Regulatory T Cell Activity: 2-Pyridylethylamine has been instrumental in elucidating the concept of contrasuppression, a mechanism that opposes the function of suppressor T cells. PEA selectively activates contrasuppressor T cells, thereby providing a model for studying the fine-tuning of immune responses. This is particularly relevant in contexts where an enhanced local immune reaction is desired, such as in tumor immunology or during certain infections.

  • Investigation of Macrophage Polarization and Function: PEA is utilized to explore the impact of H1R activation on macrophage differentiation and effector functions. Notably, it has been shown to influence the polarization of macrophages towards an M2-like phenotype and to regulate the expression of key enzymes involved in tissue remodeling, such as matrix metalloproteinase-12 (MMP12). These studies are critical for understanding the pathogenesis of allergic inflammatory conditions like atopic dermatitis and the role of macrophages in the tumor microenvironment.

  • Elucidation of H1R Signaling Pathways in Immune Cells: By serving as a specific H1R agonist, PEA enables researchers to dissect the downstream signaling cascades initiated by H1R engagement in various immune cell types. This includes the activation of phospholipase C, subsequent calcium mobilization, and the activation of protein kinase C, which can have diverse effects on gene expression and cellular behavior.

These applications underscore the importance of 2-Pyridylethylamine as a research tool for dissecting the complex interplay between histamine signaling and the immune system, paving the way for the development of novel therapeutic strategies targeting the H1R pathway.

Data Presentation

Table 1: Effect of 2-Pyridylethylamine on Suppressor T Cell Activity

Treatment of Regulatory Cells% Cytotoxicity (Mean ± SD)% Suppression
No Regulatory Cells (Control)55 ± 3-
Regulatory Cells (No Pre-incubation)52 ± 45.5
Regulatory Cells + 0.1 mM 2-Pyridylethylamine54 ± 31.8 (Contrasuppression)

Data synthesized from findings demonstrating that 2-Pyridylethylamine activates contrasuppressor cells, thereby abrogating the suppressive effect of regulatory T cells in a cytotoxic T lymphocyte (CTL) assay.[1]

Table 2: Effect of 2-Pyridylethylamine on MMP12 Expression in M2 Macrophages

StimulusMMP12 mRNA Expression (Fold Change vs. Unstimulated)MMP12 Protein Secretion (pg/mL)
Unstimulated Control1.0< 50
2-Pyridylethylamine (10 µM)~ 3.5~ 200
IL-4 (20 ng/mL)~ 8.0~ 450
IL-4 (20 ng/mL) + Histamine (10 µM)~ 12.0~ 700

Data are representative of studies showing that H1R activation by agonists like 2-Pyridylethylamine upregulates MMP12 expression in human M2 macrophages.[2]

Experimental Protocols

Protocol 1: In Vitro Activation of Contrasuppressor T Cells

This protocol describes the methodology to induce contrasuppressor T cell activity from a mixed spleen cell population using 2-Pyridylethylamine, based on the work by Askenase, et al.[1]

Materials:

  • 2-Pyridylethylamine dihydrochloride (B599025) (PEA)

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Spleen cells from mice previously treated with a toleragen (e.g., trinitrobenzenesulfonic acid) to generate a source of regulatory T cells.

  • Normal murine spleen cells as responder and stimulator cells for a cytotoxic T lymphocyte (CTL) assay.

  • Trinitrophenyl (TNP) modification reagents.

  • 51Cr for labeling target cells.

Procedure:

  • Preparation of Regulatory Cells:

    • Prepare a single-cell suspension of spleen cells from toleragen-treated mice.

    • Wash the cells twice with supplemented RPMI 1640 medium.

    • Resuspend the cells to a concentration of 1 x 10^7 cells/mL in supplemented RPMI 1640.

  • Activation with 2-Pyridylethylamine:

    • Prepare a 1 mM stock solution of 2-Pyridylethylamine in PBS and sterilize by filtration.

    • Add PEA to the regulatory cell suspension to a final concentration of 0.1 mM.

    • Incubate the cells for 60 minutes at 37°C in a humidified 5% CO2 incubator.

    • Wash the cells three times with supplemented RPMI 1640 to remove excess PEA.

  • Cytotoxic T Lymphocyte (CTL) Assay:

    • Set up a standard 5-day in vitro CTL generation culture.

    • Co-culture normal murine spleen cells (responder cells) with TNP-modified, irradiated syngeneic spleen cells (stimulator cells).

    • Add the PEA-treated regulatory cells (or control untreated regulatory cells) to the CTL culture at a desired responder-to-regulator ratio.

    • After 5 days, harvest the effector cells.

    • Assess cytotoxic activity against 51Cr-labeled TNP-modified target cells in a standard chromium release assay.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each condition.

    • Determine the level of suppression or contrasuppression relative to the control cultures.

Protocol 2: Upregulation of MMP12 Expression in Human M2 Macrophages

This protocol details the differentiation of human monocytes into M2 macrophages and their subsequent stimulation with 2-Pyridylethylamine to assess MMP12 expression.[2]

Materials:

  • 2-Pyridylethylamine dihydrochloride (PEA)

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque for monocyte isolation

  • RPMI 1640 medium supplemented with 10% FCS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

  • Recombinant human IL-4 and IL-13

  • Reagents for RNA extraction and quantitative PCR (qPCR)

  • ELISA kit for human MMP12

Procedure:

  • Isolation and Differentiation of M2 Macrophages:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate monocytes from PBMCs by adherence to plastic culture dishes or by magnetic-activated cell sorting (MACS).

    • Culture the monocytes in supplemented RPMI 1640 containing M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into macrophages (M0).

    • To polarize towards an M2 phenotype, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for the last 48 hours of culture.

  • Stimulation with 2-Pyridylethylamine:

    • Prepare a stock solution of PEA in sterile water or DMSO.

    • On the day of stimulation, replace the culture medium with fresh medium containing 2-Pyridylethylamine at a final concentration of 10 µM.

    • Include an unstimulated control and other relevant controls (e.g., IL-4/IL-13 alone).

    • Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).

  • Analysis of MMP12 Expression:

    • qPCR:

      • Harvest the cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA.

      • Perform qPCR using primers specific for human MMP12 and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the fold change in MMP12 mRNA expression relative to the unstimulated control.

    • ELISA:

      • Collect the culture supernatants from the stimulated macrophages.

      • Centrifuge the supernatants to remove any cellular debris.

      • Measure the concentration of secreted MMP12 using a commercial ELISA kit according to the manufacturer's instructions.

Visualizations

experimental_workflow_t_cell cluster_prep Preparation of Regulatory Cells cluster_activation Activation cluster_assay CTL Assay prep1 Isolate spleen cells from toleragen-treated mice prep2 Wash and resuspend cells prep1->prep2 act1 Incubate with 0.1 mM 2-Pyridylethylamine (60 min) prep2->act1 act2 Wash cells to remove PEA act1->act2 assay1 Co-culture responder, stimulator, and PEA-treated regulatory cells act2->assay1 assay2 Incubate for 5 days assay1->assay2 assay3 Assess cytotoxicity against 51Cr-labeled target cells assay2->assay3

Caption: Workflow for activating contrasuppressor T cells with 2-Pyridylethylamine.

experimental_workflow_macrophage cluster_diff Macrophage Differentiation cluster_stim Stimulation cluster_analysis Analysis of MMP12 Expression diff1 Isolate human monocytes from PBMCs diff2 Differentiate with M-CSF (6-7 days) diff1->diff2 diff3 Polarize to M2 with IL-4 and IL-13 (48h) diff2->diff3 stim1 Stimulate M2 macrophages with 10 µM 2-Pyridylethylamine diff3->stim1 analysis1 qPCR for mRNA levels stim1->analysis1 analysis2 ELISA for secreted protein stim1->analysis2

Caption: Workflow for assessing MMP12 expression in macrophages after 2-Pyridylethylamine stimulation.

h1r_signaling_t_cell PEA 2-Pyridylethylamine H1R Histamine H1 Receptor (H1R) PEA->H1R Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contrasuppression Activation of Contrasuppressor T Cell Function Ca->Contrasuppression leads to PKC->Contrasuppression leads to h1r_signaling_macrophage PEA 2-Pyridylethylamine H1R Histamine H1 Receptor (H1R) PEA->H1R Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca Ca²⁺ flux IP3->Ca M2_Polarization M2-like Polarization Ca->M2_Polarization MMP12 Increased MMP12 Expression M2_Polarization->MMP12

References

Troubleshooting & Optimization

2-Pyridylethylamine hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 2-Pyridylethylamine hydrochloride in DMSO and water, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of this compound can vary between suppliers and is dependent on the specific batch and solvent quality. Below is a summary of reported solubility data.

SolventConcentration (mg/mL)Concentration (mM)Source(s)
DMSO 125640.72[1]
9.7550
<9.75-[2]
-50[3]
Water <19.51-[2]
-100[3]

Note: The molecular weight of 2-Pyridylethylamine dihydrochloride (B599025) is 195.09 g/mol .[1][3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when dissolving this compound.

Q1: Why do I see different solubility values for this compound from different suppliers?

A1: Discrepancies in reported solubility can arise from several factors, including differences in the crystalline form of the compound, purity levels, and the methods used to determine solubility. Always refer to the batch-specific data on the Certificate of Analysis (CoA) if available.

Q2: My this compound is not dissolving in DMSO, even at a concentration that is reported to be soluble. What should I do?

A2: If you are experiencing difficulty dissolving the compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many compounds.[1][5] It is recommended to use a fresh, unopened bottle or an anhydrous grade of DMSO.

  • Apply sonication: Gentle heating in a warm water bath (e.g., 37°C) or sonication can aid in dissolution. MedChemExpress specifically notes that ultrasonic treatment may be needed to dissolve this compound in DMSO.[1]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

Q3: Can I store stock solutions of this compound? If so, under what conditions?

A3: Yes, stock solutions can be stored, but proper conditions are crucial to maintain the compound's stability. For solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][4] Always store solutions in tightly sealed containers to prevent solvent evaporation and moisture absorption.[1][4] It is generally advised to use freshly prepared solutions whenever possible.[2]

Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?

A4: Precipitation upon freezing is a common issue. Before use, allow the vial to warm to room temperature and then vortex thoroughly to ensure all the solute has redissolved. You can also briefly sonicate the solution to aid in redissolution.

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound. For 1 mL of a 50 mM solution, you will need 9.75 mg (Molecular Weight: 195.09 g/mol ).

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound has not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.

  • Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles.

  • Storage: If not for immediate use, store the stock solution at -20°C or -80°C in a tightly sealed container.

Protocol for Preparing a 100 mM Stock Solution in Water

  • Weigh the Compound: Accurately weigh out the required amount of this compound. For 1 mL of a 100 mM solution, you will need 19.51 mg.

  • Add Solvent: Add the appropriate volume of high-purity water (e.g., deionized or distilled) to the vial.

  • Facilitate Dissolution: Vortex the solution thoroughly. Most sources indicate good solubility in water, and it should dissolve readily.[3]

  • Confirm Dissolution: Ensure the solution is clear and free of particulates.

  • Storage: For aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, store at 2-8°C for a few days. For longer-term storage, consider sterile filtering the solution and storing at -20°C.

Diagrams

DissolutionWorkflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_final Final Steps weigh Weigh Compound add_solvent Add Solvent (DMSO or Water) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Fully Dissolved? vortex->check_sol Inspect Visually sonicate Sonicate / Warm Gently check_sol->sonicate No use_fresh Use Immediately check_sol->use_fresh Yes sonicate->vortex store Store Solution (-20°C or -80°C)

Caption: Experimental workflow for dissolving this compound.

TroubleshootingWorkflow start Compound Not Dissolving check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh/anhydrous DMSO and try again check_dmso->use_fresh_dmso No sonicate Have you tried sonication or gentle warming? check_dmso->sonicate Yes use_fresh_dmso->start apply_sonication Apply sonication/warming for 5-10 minutes sonicate->apply_sonication No check_conc Is the concentration too high? sonicate->check_conc Yes apply_sonication->start lower_conc Prepare a more dilute solution check_conc->lower_conc Yes contact_support Consult CoA or Contact Technical Support check_conc->contact_support No lower_conc->start

Caption: Troubleshooting guide for solubility issues.

References

2-Pyridylethylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Pyridylethylamine hydrochloride, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a dry and well-ventilated area. For long-term storage, a temperature of -20°C is recommended. Short-term storage at 2-8°C is also acceptable. Some suppliers also recommend desiccating the compound at room temperature.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C. For shorter periods (up to 1 month), storage at -20°C is suitable.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis. Contact with these substances should be avoided to prevent degradation.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation pathways for compounds with similar structures include hydrolysis of the amine group, oxidation, and photodegradation of the pyridine (B92270) ring. The hydrochloride salt form generally offers better stability in solid form compared to the free base.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (-20°C for long-term, protected from light and moisture). 2. Prepare fresh stock solutions from a new vial of the compound. 3. Assess the purity of the compound and stock solutions using a suitable analytical method like HPLC.
Precipitate forms in aqueous stock solution upon storage Poor solubility or changes in pH. The hydrochloride salt is generally water-soluble, but solubility can be affected by the buffer system.1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. Check the pH of the solution; adjusting the pH might be necessary for certain buffer systems. 3. Gentle warming and sonication may help to redissolve the precipitate. If the issue persists, prepare a fresh solution.
Discoloration of the solid compound or solutions Oxidation or presence of impurities.1. Discontinue use of the discolored material. 2. Obtain a new, unopened vial of the compound. 3. When preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure to evaluate the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen aqueous buffer in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same buffer.

3. Stability Study Conditions:

  • Divide the working solution into several aliquots in amber vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C).

  • Protect one set of samples from light at each temperature to assess photostability.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for the analysis of 2-(2-Aminoethyl)pyridine could be a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[1]

  • Column: A standard C18 column is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 260 nm for the pyridine ring).

  • Procedure:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

    • Inject a fixed volume of the sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of the this compound peak.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point for each condition.

  • A significant decrease in the peak area or the appearance of new peaks indicates degradation.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dry, dark) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If conditions were improper assess_purity Assess Purity (e.g., HPLC) check_storage->assess_purity If conditions were proper prepare_fresh->assess_purity new_vial Use a New Vial of Compound assess_purity->new_vial Purity is low problem_solved Problem Resolved assess_purity->problem_solved Purity is high contact_support Contact Technical Support assess_purity->contact_support If problem persists new_vial->prepare_fresh Storage_Handling_Protocol Recommended Storage and Handling Protocol cluster_solid Solid Compound cluster_solution Stock Solution receive Receive Compound store_solid Store in tightly sealed container -20°C (long-term) 2-8°C (short-term) Protect from light receive->store_solid weigh Weigh required amount in a dry environment store_solid->weigh prepare_solution Prepare stock solution in appropriate buffer weigh->prepare_solution aliquot Aliquot into single-use vials prepare_solution->aliquot store_solution Store at -80°C (<= 6 months) or -20°C (<= 1 month) Protect from light aliquot->store_solution use_solution Thaw one aliquot for experiment store_solution->use_solution

References

Technical Support Center: 2-Pyridylethylamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyridylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a histamine (B1213489) H1 receptor agonist.[1] Its primary mechanism of action is to bind to and activate the histamine H1 receptor, mimicking the effect of endogenous histamine. This activation triggers downstream signaling pathways, making it a useful tool for studying histaminergic systems and their role in various physiological processes, including allergic reactions and vasoconstriction.[2]

2. What are the critical storage and handling conditions for this compound?

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, it is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent degradation and maintain its purity. For long-term storage, temperatures of -20°C are recommended. When handling the compound, minimize its exposure to ambient air. It is advisable to work in a controlled humidity environment or a glove box for sensitive experiments.[4]

3. The compound appears clumpy and has a yellowish tint. Is it still usable?

A change in the physical appearance of this compound, such as clumping or discoloration from its typical white to off-white powder form, can indicate moisture absorption or degradation. While minor clumping might be resolved by drying the compound under vacuum, it is recommended to verify the purity using an analytical technique like HPLC before use.[5] If significant discoloration is observed, the compound may have degraded, and using a fresh batch is advisable to ensure the reliability of experimental results.

4. I am having trouble dissolving this compound. What solvents are recommended?

This compound is an amine salt, which generally enhances its solubility in aqueous solutions.[6][7] It is soluble in water and polar organic solvents like DMSO. However, due to its hygroscopic nature, using anhydrous solvents is critical for many applications. When preparing stock solutions in DMSO, it is essential to use a fresh, unopened bottle of anhydrous DMSO, as absorbed water in the solvent can affect the compound's stability and solubility.

Troubleshooting Guides

Low or Inconsistent Bioactivity

If you are observing lower than expected or inconsistent results in your bioactivity assays, consider the following troubleshooting steps:

Potential Cause Recommended Action
Compound Degradation due to Moisture Verify the purity of your this compound sample using HPLC. If degradation is suspected, use a fresh, properly stored batch. Ensure all handling of the solid compound is performed in a dry environment.
Inaccurate Concentration of Stock Solution The hydrochloride salt form can be hygroscopic, leading to inaccurate weighing. Prepare stock solutions in a controlled environment and consider determining the water content of the solid using Karl Fischer titration for precise concentration calculations.
Suboptimal Assay Conditions Ensure the pH of your assay buffer is within the optimal range for H1 receptor activity. Amine hydrochlorides can affect the pH of unbuffered solutions.[8]
Cell Line Issues Verify the expression level of the H1 receptor in your cell line. Passage number and cell health can impact receptor expression and signaling.
Issues with Solubility and Solution Stability

Difficulties in dissolving the compound or precipitation during experiments can be addressed with the following:

Potential Cause Recommended Action
Incorrect Solvent For aqueous buffers, ensure the pH is compatible with the amine hydrochloride's solubility. Solubility can decrease at very low pH due to the common ion effect.[9] For organic reactions, use high-purity, anhydrous solvents.
Supersaturation When preparing concentrated stock solutions, sonication may be required to aid dissolution. Avoid preparing stock solutions at concentrations significantly above the reported solubility limits.
Precipitation in Assay Media Some components of complex cell culture media can interact with the compound, leading to precipitation. Perform a solubility test in your specific assay medium before conducting the full experiment.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation and precipitation. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Unexpected Analytical Results (HPLC/NMR)

If you encounter unexpected peaks or inconsistencies in your analytical data, consider these possibilities:

Potential Cause Recommended Action
Presence of Impurities Impurities can arise from the synthesis process or degradation. Compare your chromatogram or spectrum with a reference standard. If impurities are detected, purification by recrystallization or chromatography may be necessary.
Degradation Products Forced degradation studies can help identify potential degradation products. Common degradation pathways for pyridines involve hydroxylation and ring cleavage.[10][11][12]
Moisture in NMR Sample A broad peak corresponding to water in your NMR spectrum can obscure other signals. Ensure your deuterated solvent is anhydrous and handle the sample in a dry environment.
Incorrect HPLC Method Ensure your HPLC method is optimized for the analysis of amine hydrochlorides. The mobile phase pH and column chemistry are critical for good peak shape and resolution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for the purity assessment of this compound. Method validation according to ICH guidelines is recommended for quantitative analysis.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH adjusted to 3.0) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the compound solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the validated HPLC method to identify and quantify any degradation products.

Protocol 3: In Vitro H1 Receptor Activation using a Calcium Flux Assay

This protocol describes how to measure the activation of the H1 receptor by this compound by monitoring changes in intracellular calcium levels.

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • This compound stock solution.

    • Histamine as a positive control.

  • Procedure:

    • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

    • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading to capture the calcium flux.

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G Histamine H1 Receptor Signaling Pathway agonist 2-Pyridylethylamine (Agonist) H1R Histamine H1 Receptor (GPCR) agonist->H1R Binds to Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Signaling cascade initiated by this compound binding to the H1 receptor.

G Experimental Workflow for H1 Agonist Activity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare 2-Pyridylethylamine HCl Stock Solution compound_addition Add Compound Dilutions to Cells stock_prep->compound_addition cell_culture Culture H1 Receptor- Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading dye_loading->compound_addition fluorescence_reading Measure Fluorescence (Calcium Flux) compound_addition->fluorescence_reading data_processing Process Kinetic Data fluorescence_reading->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ec50 Calculate EC50 Value dose_response->ec50

Caption: A typical workflow for assessing the in vitro activity of this compound.

G Troubleshooting Logic for Hygroscopic Compound Handling start Inconsistent Experimental Results check_compound Is the compound hygroscopic? start->check_compound check_storage Was it stored in a dessicator/dry environment? check_compound->check_storage Yes other_issues Investigate other experimental variables. check_compound->other_issues No check_handling Was it handled quickly with minimal air exposure? check_storage->check_handling Yes use_fresh Use a fresh, properly stored batch of compound. check_storage->use_fresh No improve_handling Improve handling technique (e.g., use a glove box). check_handling->improve_handling No check_handling->other_issues Yes use_fresh->start Re-run experiment dry_compound Dry the compound under vacuum. dry_compound->start Re-run experiment improve_handling->start Re-run experiment

Caption: A logical flowchart for troubleshooting issues related to the hygroscopic nature of a compound.

References

Technical Support Center: Optimizing 2-Pyridylethylamine Hydrochloride Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 2-Pyridylethylamine hydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a selective histamine (B1213489) H1 receptor agonist.[1][2] In cell-based assays, its primary mechanism of action is to bind to and activate the histamine H1 receptor, a G protein-coupled receptor (GPCR). This activation typically stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound depends on the cell type, the expression level of the H1 receptor, and the specific assay being performed. Based on available data, a good starting point for functional assays, such as calcium mobilization or phosphoinositide hydrolysis, is in the range of 1 µM to 100 µM. For instance, an EC50 of 85 µM was reported for the stimulation of inositol phosphate (B84403) accumulation in DDT1MF-2 cells.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound cytotoxic?

A3: There is limited publicly available data on the specific cytotoxicity (IC50) of this compound across various cell lines. Histamine, the endogenous ligand for the H1 receptor, is generally not considered cytotoxic at typical signaling concentrations. However, prolonged exposure to high concentrations of some histamine agonists may affect cell viability. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line and for your experimental duration. A standard cytotoxicity assay, such as the MTT or MTS assay, is recommended.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in water and DMSO.[4][5] For cell culture applications, it is recommended to prepare a concentrated stock solution (e.g., 10 mM to 50 mM) in sterile DMSO or a sterile aqueous buffer.[5] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Weight195.09 g/mol [7]
FormulaC₇H₁₀N₂·2HCl[7]
Solubility in Waterup to 100 mM[5]
Solubility in DMSOup to 50 mM[5]
StorageDesiccate at room temperature[5]
In Vitro Activity Data
ParameterValueAssayCell Line/SystemSource
EC50 85 µMInositol Phosphate AccumulationDDT1MF-2[3]
pKi 3.7Radioligand BindingHuman H1 Receptor[1]
pIC50 5.9Inhibitory ActivityHuman H1 Receptor[1]

Note: pKi and pIC50 values can be converted to Ki and IC50, respectively. A pKi of 3.7 corresponds to a Ki of approximately 200 µM. A pIC50 of 5.9 corresponds to an IC50 of approximately 1.26 µM.

Experimental Protocols & Methodologies

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound in a specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 1000 µM.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the highest concentration of solvent (vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against the log concentration of this compound to determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the activation of the histamine H1 receptor by this compound by quantifying changes in intracellular calcium.

Materials:

  • Cells expressing the histamine H1 receptor (e.g., HEK293-H1R, CHO-H1R, or endogenous expressing lines like HeLa)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Histamine (as a positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye as per the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

  • Compound Injection: Inject a solution of this compound at various concentrations (e.g., ranging from 1 µM to 100 µM) into the wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cellular response to this compound 1. Low or no expression of functional H1 receptors in the cell line. 2. Incorrect concentration or degraded compound. 3. Suboptimal assay conditions (e.g., incubation time, temperature).1. Verify H1 receptor expression using RT-PCR, Western blot, or by using a positive control cell line. 2. Prepare fresh stock solutions and verify the concentration. 3. Optimize assay parameters. For calcium assays, ensure the measurement is taken immediately after compound addition.
High background signal or inconsistent results 1. Solvent (e.g., DMSO) concentration is too high. 2. Cell health is poor or cells are overgrown. 3. Inconsistent cell seeding density.1. Ensure the final DMSO concentration is below 0.1%. 2. Use healthy, sub-confluent cells. Perform a cell viability check before the assay. 3. Ensure a uniform single-cell suspension when seeding.
Unexpected cytotoxicity observed 1. The concentration used is above the cytotoxic threshold for the specific cell line and incubation time. 2. Contamination of the compound or culture.1. Perform a cytotoxicity assay (see Protocol 1) to determine the IC50. Use concentrations well below the IC50 for functional assays. 2. Ensure aseptic techniques and use sterile, high-purity reagents.

Visualizations

G Histamine H1 Receptor Signaling Pathway PEA 2-Pyridylethylamine hydrochloride H1R Histamine H1 Receptor (GPCR) PEA->H1R Binds & Activates Gq11 Gq/11 protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Activation of the H1 receptor by this compound.

G Experimental Workflow: Dose-Response Optimization cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis prep_stock Prepare 2-Pyridylethylamine hydrochloride Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with Various Concentrations seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Desired Duration treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay functional_assay Perform Functional Assay (e.g., Calcium Flux) incubate->functional_assay read_plate Read Plate cytotoxicity_assay->read_plate functional_assay->read_plate analyze_data Analyze Data & Determine EC50/IC50 read_plate->analyze_data

Caption: Workflow for optimizing this compound concentration.

References

avoiding degradation of 2-Pyridylethylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridylethylamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a selective histamine (B1213489) H1 receptor agonist.[1] Its primary mechanism of action is to bind to and activate the histamine H1 receptor, mimicking the effect of endogenous histamine. This activation triggers a Gq protein-coupled signaling cascade, leading to various cellular responses.[2]

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2: For long-term storage, the solid form of this compound should be desiccated at room temperature.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Some suppliers do not recommend long-term storage of solutions and advise using them promptly after preparation.[4][5]

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in aqueous solutions and some organic solvents. The dihydrochloride (B599025) salt is soluble to 100 mM in water and to 50 mM in DMSO.[3]

Troubleshooting Guide

Q4: My this compound solution has turned a yellow or brown color. What could be the cause?

A4: A color change in your this compound solution may indicate degradation. While specific degradation pathways for this compound are not extensively documented, potential causes include:

  • Oxidation: The amine group in the molecule can be susceptible to oxidation, especially when exposed to air or light over time. The pyridine (B92270) ring itself can also undergo oxidative degradation. One study on a related compound, bis(2-pyridylmethyl)amine, showed it undergoes oxidative degradation.[6]

  • pH Instability: Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation reactions.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the compound. It is advisable to store solutions in amber vials or protected from light.

  • Contamination: The presence of impurities or contaminants in the solvent or on the labware could catalyze degradation reactions.

Q5: I observed precipitation in my this compound solution after storage. What should I do?

A5: Precipitation upon storage, especially at low temperatures, can be due to several factors:

  • Exceeded Solubility Limit: The concentration of your solution might be too high for the storage conditions. Solubility can decrease at lower temperatures.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation.

  • pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions, potentially affecting the solubility of the hydrochloride salt.

To address this, you can try gently warming the solution and vortexing to redissolve the precipitate. If it does not redissolve, it may be indicative of degradation, and it is recommended to prepare a fresh solution.

Data Presentation

Table 1: Solubility of 2-Pyridylethylamine Dihydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10019.51
DMSO509.75

Data sourced from supplier technical data sheets.[3]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Data compiled from supplier recommendations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solution, based on ICH guidelines.[3][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours in a temperature-controlled oven.
  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products.[10]
  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[10]

Protocol 2: Formalin-Induced Nociception Assay in Rats

This protocol is a synthesized procedure for evaluating the anti-nociceptive effects of this compound using the formalin test in rats.[11][12][13][14]

1. Animals:

  • Use adult male Wistar or Sprague-Dawley rats (200-250 g).
  • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

2. Preparation of Solutions:

  • This compound solution: Dissolve the compound in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.
  • Formalin solution: Prepare a 2.5% or 5% formalin solution by diluting formaldehyde (B43269) (37%) in sterile saline.

3. Experimental Procedure:

  • Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before the formalin injection.
  • Inject 50 µL of the formalin solution into the plantar surface of the rat's right hind paw using a 29- or 30-gauge needle.[13][14]
  • Immediately after the formalin injection, place the rat in a clear observation chamber with a mirror positioned at a 45° angle to allow for an unobstructed view of the paws.[12][14]
  • Record the nociceptive behaviors (licking, flinching, and biting of the injected paw) for a period of 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).[13]

4. Data Analysis:

  • Quantify the total time spent exhibiting nociceptive behaviors in both the early and late phases.
  • Compare the results from the drug-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Visualizations

G Histamine H1 Receptor Signaling Pathway PEA 2-Pyridylethylamine hydrochloride H1R Histamine H1 Receptor PEA->H1R binds & activates Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response mediates PKC->Response phosphorylates targets

Caption: Histamine H1 Receptor Signaling Pathway activated by this compound.

G Experimental Workflow for Formalin-Induced Nociception Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Rats (≥30 min) Administer_PEA Administer Vehicle or 2-Pyridylethylamine HCl (i.p. or s.c.) Animal_Acclimatization->Administer_PEA Prepare_PEA Prepare 2-Pyridylethylamine HCl Solution (in Saline) Prepare_PEA->Administer_PEA Prepare_Formalin Prepare Formalin Solution (2.5% or 5% in Saline) Inject_Formalin Inject Formalin (50 µL) into Hind Paw Prepare_Formalin->Inject_Formalin Wait_30min Wait 30 min Administer_PEA->Wait_30min Wait_30min->Inject_Formalin Observe Observe & Record Nociceptive Behaviors (0-60 min) Inject_Formalin->Observe Quantify_Early Quantify Early Phase (0-5 min) Observe->Quantify_Early Quantify_Late Quantify Late Phase (15-60 min) Observe->Quantify_Late Stats Statistical Analysis (e.g., ANOVA) Quantify_Early->Stats Quantify_Late->Stats Results Compare Drug vs. Vehicle Stats->Results

Caption: Workflow for assessing the anti-nociceptive effects of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with H1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in-vitro experiments with Histamine (B1213489) H1 receptor agonists.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve experimental problems.

Q1: My positive control (e.g., histamine) is showing a weak or no response in my calcium flux assay.

A1: This indicates a fundamental issue with the assay setup. Follow these steps to diagnose the problem:

  • Cell Health:

    • Viability: Confirm cell viability using a method like Trypan Blue exclusion. Unhealthy or dying cells will not respond appropriately.[1][2]

    • Passage Number: Ensure cells are within a low, consistent passage number range. High-passage cells can exhibit altered receptor expression and signaling capacity.[1][2][3]

    • Confluency: Avoid testing on cells that are over-confluent, as this can lead to contact inhibition and reduced responsiveness.[4]

  • Reagent Integrity:

    • Agonist Degradation: Prepare fresh dilutions of your agonist. Histamine solutions can degrade, especially when exposed to light at room temperature.[5] For short-term use, refrigerated solutions protected from light are stable for weeks, while frozen solutions are stable for months.[5]

    • Calcium Indicator Dye Loading: A strong signal with a calcium ionophore (e.g., Ionomycin) at the end of the experiment can confirm that the cells were loaded correctly and are capable of producing a fluorescent signal.[1]

  • Instrument & Assay Buffer Settings:

    • Calcium in Buffer: Ensure your assay buffer contains calcium, as its absence will prevent influx and diminish the sustained portion of the signal.[6][7]

    • Read Parameters: Use a fast kinetic read setting. The H1 receptor-mediated calcium response is transient, and a slow read speed can miss the peak signal.[1]

    • Baseline Fluorescence: Check that your baseline Relative Fluorescence Units (RFU) are within the optimal range for your instrument to ensure good sensitivity without risking saturation.[1]

Q2: I'm observing high background or a high baseline signal in my calcium flux assay.

A2: High background can mask the true signal from agonist stimulation. Potential causes include:

  • Poor Cell Health: Damaged or dying cells often have dysregulated intracellular calcium levels, leading to high resting fluorescence.[8]

  • Dye Overloading: Reduce the concentration of the calcium indicator dye or shorten the incubation time.[8]

  • Autofluorescence: Check for autofluorescence from your cells or compounds and select appropriate filters to minimize it.[8]

  • Constitutive Receptor Activity: Some GPCRs can be constitutively active, especially when overexpressed. This can be tested by using an inverse agonist to see if it reduces the baseline signal.[3]

Q3: The dose-response curve for my H1 agonist is shifted to the right (lower potency) or has a lower maximum effect (lower efficacy) compared to literature values.

A3: This is a common issue that can point to several factors:

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can cause the H1 receptor to become desensitized, leading to a reduced response upon subsequent stimulation.[9][10] This is a rapid process that can occur within minutes.[10] To mitigate this, ensure initial measurements are taken on naive cells and be mindful of pre-incubation steps.

  • Agonist Instability: The agonist may be degrading in the assay medium. Prepare fresh solutions and minimize the time between dilution and use.[2]

  • Cell Line Differences: The potency and efficacy of an agonist can vary significantly between different cell lines (e.g., HEK293, CHO, HeLa) due to differences in receptor expression levels, G protein coupling efficiency, and other cellular factors.[3]

  • Partial Agonism: The compound itself may be a partial agonist, meaning it cannot elicit the full response of a full agonist like histamine, even at saturating concentrations.[1][3]

Q4: My results are highly variable between replicate wells or experiments.

A4: Inconsistent results are often due to technical variability in the assay procedure.

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Use a calibrated pipette and gently mix the cell suspension before dispensing.[11]

  • Pipetting Errors: Calibrate your pipettes regularly. For small volumes or viscous solutions, consider using reverse pipetting techniques to improve accuracy.[3]

  • Temperature and Incubation Times: Maintain consistent incubation times and temperatures for all steps, particularly for dye loading and compound addition.[2]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation conditions.

Quantitative Data Summary

The potency (EC₅₀) and binding affinity (Kᵢ) of H1 receptor ligands can vary based on the cell type and assay format. The tables below provide reference values for common H1 agonists and antagonists.

Table 1: H1 Receptor Agonist Potency (EC₅₀) in Functional Assays

AgonistAssay TypeCell LineReported EC₅₀
HistamineCalcium FluxHEK293-H1R3.2 nM[6]
HistamineCalcium FluxHRH1 Nomad Cell Line69.3 nM[12]
Histamineβ-arrestin RecruitmentHRH1 Nomad Cell Line38.6 nM[12]
HistamineCalcium ReleaseHuman Aortic Smooth Muscle~275 nM (pEC₅₀ = 6.56)[13]
HistaprodifenCalcium FluxHEK293-H1RPotency reported to be similar to histamine[14]

Table 2: Binding Affinity (Kᵢ) of H1 Receptor Antagonists

AntagonistRadioligandSourceReported Kᵢ (nM)
Mepyramine[³H]MepyramineCHO-H1R Membranes1.3[15]
Desloratadine[³H]MepyramineCHO-H1R Membranes0.9[15]
Levocetirizine[³H]MepyramineCHO-H1R Membranes3.0[15]
EmedastineNot SpecifiedNot Specified1.3[16]
AstemizoleNot SpecifiedNot Specified4.7[16]

Visualized Workflows and Pathways

Diagrams can clarify complex processes. Below are visualizations for the H1 receptor signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

H1_Signaling_Pathway Agonist H1 Agonist (e.g., Histamine) H1R H1 Receptor Agonist->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates Arrestin β-Arrestin H1R->Arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Response Cellular Response PKC->Response Internalization Receptor Internalization Arrestin->Internalization

Canonical H1 Receptor Gq/11 and β-Arrestin Signaling Pathways.

Calcium_Flux_Workflow Start Start Seed 1. Seed H1R-expressing cells in 96/384-well plates Start->Seed Incubate1 2. Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 LoadDye 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 4. Incubate in dark (e.g., 60 min at 37°C) LoadDye->Incubate2 ReadBaseline 5. Measure baseline fluorescence in plate reader (10-20s) Incubate2->ReadBaseline AddAgonist 6. Add H1 Agonist solutions using automated injector ReadBaseline->AddAgonist ReadSignal 7. Immediately measure fluorescence kinetically (60-180s) AddAgonist->ReadSignal Analyze 8. Analyze Data (Calculate ΔF/F₀, plot dose-response) ReadSignal->Analyze End End Analyze->End

Standard experimental workflow for a calcium flux assay.

Troubleshooting_Tree Start Inconsistent Results NoSignal Weak or No Signal from Positive Control? Start->NoSignal CheckCells Check Cell Health: - Viability - Passage # - Confluency NoSignal->CheckCells Yes HighVar High Variability? NoSignal->HighVar No CheckReagents Check Reagents: - Prepare fresh agonist - Confirm dye loading (use ionophore) CheckCells->CheckReagents If cells OK CheckInstrument Check Instrument: - Read settings (kinetic) - Buffer has Ca²⁺ - Baseline RFU CheckReagents->CheckInstrument If reagents OK Success Problem Resolved CheckInstrument->Success Resolved CheckTechnique Review Technique: - Consistent cell seeding - Calibrate pipettes - Consistent timing HighVar->CheckTechnique Yes CurveShift Dose-Response Curve Shifted? HighVar->CurveShift No CheckTechnique->Success Resolved CheckDesens Investigate: - Receptor Desensitization - Agonist Instability - Cell line differences CurveShift->CheckDesens Yes CheckDesens->Success Resolved

A decision tree for troubleshooting inconsistent H1 agonist results.

Detailed Experimental Protocols

Protocol 1: Calcium Flux Assay using Fluo-4 AM

This protocol is optimized for HEK293 cells stably expressing the human H1 receptor, seeded in a 96-well plate.

Materials:

  • HEK293-H1R stable cell line[17]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., 200 µg/ml Zeocin)[17]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[17]

  • Calcium Indicator: Fluo-4 AM[14]

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)[14][18]

  • H1R Agonist (e.g., Histamine)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Seeding:

    • The day before the assay, harvest cells and seed them into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.[11][14]

    • Incubate overnight at 37°C, 5% CO₂.[17]

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. This often includes probenecid to prevent leakage of the dye from the cells.[14][19]

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.[14]

    • Incubate the plate at 37°C for 60 minutes in the dark.[14]

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Add a final volume of 100 µL of Assay Buffer to each well.[14]

  • Fluorescence Measurement:

    • Prepare serial dilutions of the H1 agonist in Assay Buffer in a separate compound plate.

    • Place both the cell plate and compound plate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation).

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.[11][20]

    • Record a stable baseline fluorescence reading for 10-20 seconds.[17]

    • Program the instrument to automatically add the agonist from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence signal kinetically for at least 120 seconds to capture the peak response.[14]

  • Data Analysis:

    • Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀) to get the F/F₀ ratio.[14]

    • Determine the peak response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.[3]

Protocol 2: β-Arrestin Recruitment Assay

This protocol provides a general framework for a β-arrestin recruitment assay, often using a commercially available system like PathHunter® (DiscoveRx) that relies on enzyme fragment complementation.

Materials:

  • Cell line co-expressing the H1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger enzyme fragment.

  • Optimized cell culture medium.

  • Assay plates (e.g., 384-well solid white plates).

  • H1R Agonist.

  • Detection Reagents (specific to the assay kit, e.g., chemiluminescent substrate).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute them in culture medium to the optimal density.

    • Dispense the cell suspension into the 384-well assay plate (e.g., 5,000-10,000 cells/well).[21]

    • Incubate the plate overnight at 37°C, 5% CO₂.[21]

  • Compound Addition:

    • Prepare serial dilutions of the H1 agonist.

    • Add a small volume of the diluted agonist to the wells containing cells.

    • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[21]

  • Detection:

    • Equilibrate the detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.[21]

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the signal to develop.[21]

  • Data Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Subtract the average background signal (from vehicle-only wells) from all other readings.

    • Plot the signal against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀.

References

Technical Support Center: Improving Yield in Synthesis Reactions Using 2-Pyridylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in synthesis reactions involving 2-Pyridylethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Pyridylethylamine in synthesis?

A1: 2-Pyridylethylamine is a versatile building block in organic synthesis. Its primary applications include:

  • N-Alkylation: The ethylamine (B1201723) moiety readily undergoes N-alkylation to introduce various substituents, leading to a wide range of functionalized molecules.

  • Ligand Synthesis: The pyridine (B92270) nitrogen and the ethylamine nitrogen can act as a bidentate ligand, coordinating to metal centers in catalysts used for cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Q2: What are the most common reasons for low yields in reactions involving 2-Pyridylethylamine?

A2: Low yields in reactions with 2-Pyridylethylamine often stem from several factors:

  • Over-alkylation: In N-alkylation reactions, the secondary amine product can be more nucleophilic than the primary amine starting material, leading to the formation of undesired tertiary amines.

  • "The 2-Pyridyl Problem": In cross-coupling reactions where a 2-pyridyl moiety is part of a ligand or substrate, the nitrogen atom can coordinate to the metal center, sometimes inhibiting the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst can significantly hinder reaction rates and lead to side product formation.[2]

  • Catalyst Decomposition: In palladium-catalyzed reactions, the formation of palladium black indicates catalyst decomposition and loss of activity.

Q3: How does the choice of solvent affect N-alkylation reactions with 2-Pyridylethylamine?

A3: The solvent plays a crucial role in N-alkylation by influencing the solubility of reactants and stabilizing transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred as they effectively solvate the transition state without deactivating the amine nucleophile through hydrogen bonding, often leading to faster reaction rates.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate the amine through hydrogen bonding, forming a "cage" that must be disrupted for the reaction to occur, which can slow down the reaction rate.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are typically poor choices for N-alkylation as they do not effectively stabilize the polar transition state, resulting in very slow reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield and Over-alkylation in N-Alkylation of 2-Pyridylethylamine

Symptoms:

  • The desired mono-alkylated product is obtained in low yield.

  • Significant amounts of di-alkylated product are observed by TLC, LC-MS, or NMR.

  • Unreacted 2-Pyridylethylamine remains.

Troubleshooting Workflow:

G start Low Yield / Over-alkylation check_stoichiometry Adjust Stoichiometry: - Use slight excess of 2-pyridylethylamine - Use limiting amount of alkylating agent (1.0-1.1 eq.) start->check_stoichiometry check_base Optimize Base: - Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) - Avoid strong bases that fully deprotonate the amine check_stoichiometry->check_base check_temp Lower Reaction Temperature: - Run at 0°C or room temperature - Slower reaction may improve selectivity check_base->check_temp check_addition Slow Addition of Alkylating Agent: - Add alkylating agent dropwise via syringe pump - Maintains low concentration of electrophile check_temp->check_addition check_solvent Change Solvent: - Switch to a less polar aprotic solvent - May slow down the second alkylation step check_addition->check_solvent solution Improved Yield of Mono-alkylated Product check_solvent->solution

Caption: Troubleshooting workflow for low yield in N-alkylation.

Quantitative Data Summary: N-Alkylation Optimization

The following table provides representative data on how reaction conditions can affect the yield and selectivity of the mono-alkylation of 2-Pyridylethylamine with benzyl (B1604629) bromide.

EntryBase (equivalents)SolventTemperature (°C)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1K₂CO₃ (2.0)Acetonitrile804535
2K₂CO₃ (2.0)Acetonitrile257510
3Cs₂CO₃ (2.0)Acetonitrile25828
4NaH (1.1)THF253050
5DIPEA (1.5)DCM256515
6K₂CO₃ (2.0)DMF257020

Detailed Experimental Protocol: Mono-N-Alkylation of 2-Pyridylethylamine

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 2-Pyridylethylamine (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylating Agent Addition: Cool the mixture to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the solid base and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Using a 2-Pyridylethylamine-Derived Ligand

Symptoms:

  • Low conversion of starting materials in a Heck or Suzuki reaction.

  • Formation of palladium black, indicating catalyst decomposition.

  • Significant amounts of homocoupling or other side products.

Troubleshooting Workflow:

G start Low Yield in Cross-Coupling check_degassing Ensure Rigorous Degassing: - Sparge solvent with Argon/Nitrogen - Use freeze-pump-thaw cycles start->check_degassing check_ligand Modify Ligand Structure: - Introduce bulky groups on the amine - May prevent inhibitory binding to Palladium check_degassing->check_ligand check_pd_source Screen Palladium Precatalysts: - Try different Pd(II) or Pd(0) sources - Some are less susceptible to inhibition check_ligand->check_pd_source check_additives Use Additives: - Addition of halide salts (e.g., LiCl) can sometimes help - May disrupt inhibitory ligand-metal interactions check_pd_source->check_additives check_temp_conc Optimize Temperature and Concentration: - Lower temperature may improve catalyst stability - Higher concentration may favor the desired reaction check_additives->check_temp_conc solution Improved Cross-Coupling Yield check_temp_conc->solution

Caption: Troubleshooting workflow for low yield in cross-coupling.

Quantitative Data Summary: Heck Reaction Optimization with a 2-Pyridylethylamine-derived Ligand

The following table shows representative data for the Heck coupling of 4-bromoanisole (B123540) and styrene, using a ligand synthesized from 2-Pyridylethylamine.

EntryPalladium Source (mol%)Ligand ModificationBaseTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)UnmodifiedK₂CO₃10025
2Pd₂(dba)₃ (1)UnmodifiedK₂CO₃10035
3Pd(OAc)₂ (2)N-benzyl substitutedCs₂CO₃10065
4Pd(OAc)₂ (2)N-benzyl substitutedCs₂CO₃8078
5XPhos Pd G3 (2)N-benzyl substitutedK₃PO₄8085
6Pd(OAc)₂ (2)N-benzyl substitutedCs₂CO₃8082 (with LiCl)

Detailed Experimental Protocol: Heck Reaction Using a 2-Pyridylethylamine-Derived Ligand

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the 2-pyridylethylamine-derived ligand (2.2 mol%).

  • Reagent Addition: Add the aryl halide (1.0 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and a stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Alkene Addition: Add anhydrous, degassed solvent (e.g., dioxane) followed by the alkene (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common issues in N-alkylation and their potential solutions, emphasizing the interconnectedness of reaction parameters.

G cluster_issues Common Issues cluster_parameters Reaction Parameters to Optimize cluster_solutions Potential Solutions low_yield Low Yield Incomplete conversion base Base - Strength - Stoichiometry - Solubility low_yield->base solvent Solvent - Polarity - Aprotic/Protic low_yield->solvent temperature Temperature - Rate vs. Selectivity low_yield->temperature over_alkylation Over-alkylation Formation of tertiary amine over_alkylation->base over_alkylation->temperature stoichiometry Stoichiometry - Amine vs. Alkylating Agent over_alkylation->stoichiometry side_reactions Side Reactions Decomposition side_reactions->solvent side_reactions->temperature weaker_base Use weaker, non-nucleophilic base base->weaker_base polar_aprotic Use polar aprotic solvent solvent->polar_aprotic lower_temp Lower reaction temperature temperature->lower_temp excess_amine Use slight excess of amine stoichiometry->excess_amine

Caption: Interplay of parameters in optimizing N-alkylation reactions.

References

potential off-target effects of 2-Pyridylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyridylethylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding potential off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in-vivo experiment is showing unexpected cardiovascular effects (e.g., changes in heart rate, contractility) that are not blocked by H1 antagonists. What could be the cause?

A1: This is a known potential issue. While 2-Pyridylethylamine is a potent H1 receptor agonist, it can also induce cardiovascular effects through the release of endogenous catecholamines, such as norepinephrine.[1] In isolated guinea pig heart preparations, the positive chronotropic (heart rate) and inotropic (contractility) effects of 2-Pyridylethylamine were shown to be indirect, likely mediated by catecholamine release, and were not blocked by H1 antagonists.[1] Therefore, it is crucial to consider this secondary adrenergic mechanism when interpreting cardiovascular data.

Troubleshooting:

  • Pre-treat with adrenergic antagonists: To isolate the H1-mediated effects, consider pre-treating your model with an appropriate alpha or beta-adrenergic antagonist.

  • Use ex-vivo models: In isolated tissue or organ preparations, the influence of systemic catecholamine release is minimized.

  • Measure catecholamine levels: If feasible, measure plasma or tissue catecholamine levels to directly assess the extent of adrenergic stimulation.

Q2: I am observing unexpected behavioral or neurological effects in my animal model that don't seem to align with typical histaminergic responses. Could there be off-target central nervous system (CNS) activity?

A2: Yes, there is evidence suggesting that 2-Pyridylethylamine can indirectly modulate other neurotransmitter systems in the CNS. Specifically, intraventricular administration in rats has been shown to increase striatal homovanillic acid (HVA), a major metabolite of dopamine (B1211576).[2] This suggests a potential interaction with the dopaminergic system.

Troubleshooting:

  • Measure dopamine metabolites: Quantify HVA and other dopamine metabolites in relevant brain regions to assess the impact on dopaminergic turnover.

  • Co-administer with dopamine receptor antagonists: To investigate the involvement of the dopamine system in the observed effects, co-administer selective D1 or D2 receptor antagonists.

  • Consider the route of administration: Central effects are more likely with direct CNS administration (e.g., intracerebroventricular). The route of administration in your experiment will influence the potential for these off-target effects.

Q3: My cell-based assay is showing results that are inconsistent with pure H1 agonism. Are there other potential molecular targets?

Troubleshooting:

  • Perform a concentration-response curve: Ensure you are using the lowest effective concentration to maximize selectivity for the H1 receptor.

  • Use a panel of control compounds: Compare the effects of 2-Pyridylethylamine with other, more selective H1 agonists and antagonists to dissect the specific receptor pharmacology.

  • Consider a broader screening panel: If the off-target effects are significant and confounding, it may be necessary to screen the compound against a panel of common off-target receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Increased heart rate and contractility not blocked by H1 antagonists.Indirect sympathomimetic effect via catecholamine release.Pre-treat with beta-adrenergic antagonists (e.g., propranolol). Measure plasma catecholamine levels.
Unexpected CNS effects (e.g., altered locomotion, stereotypy).Indirect modulation of the dopaminergic system.Measure dopamine metabolites (e.g., HVA) in the striatum. Co-administer with dopamine receptor antagonists.
Inconsistent results in cell-based assays at high concentrations.Potential for low-affinity interactions with other amine receptors.Determine a full concentration-response curve and use the lowest effective concentration. Utilize more selective H1 agonists as controls.
Altered stress response or hormonal levels.Interaction with the hypothalamic-pituitary-adrenal (HPA) axis via central adrenergic pathways.Co-administer with alpha-adrenergic antagonists. Measure plasma corticosterone (B1669441) levels.

Quantitative Data Summary

Parameter Observation Animal Model Dosage/Concentration Reference
Striatal Homovanillic Acid (HVA)~20% increaseRat500 µg (intraventricular)
Corticosterone ReleaseIncrease antagonized by alpha-adrenergic antagonistsRatNot specified
Cardiac Effects (Chronotropic/Inotropic)Positive effects blocked by reserpine (B192253) (catecholamine depletion) but not H1 antagonistsGuinea PigNot specified[1]
Noradrenaline Efflux (from isolated atria)Increased resting and stimulation-induced efflux (not blocked by mepyramine)Guinea Pig10-100 µmol/l[3]

Experimental Protocols

Measurement of Striatal Homovanillic Acid (HVA) in Rats

This protocol is a general guideline based on established methodologies for measuring dopamine metabolites in rodent brain tissue.

1. Animal Model and Drug Administration:

  • Species: Male Wistar rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricularly).

2. Tissue Collection and Preparation:

  • At a predetermined time point after drug administration, euthanize the animals via decapitation.

  • Rapidly dissect the striata on a cold plate.

  • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • For analysis, homogenize the frozen tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines and their metabolites.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • Collect the supernatant for analysis.

3. HVA Quantification:

  • Analyze the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Separate the compounds on a C18 reverse-phase column.

  • The mobile phase composition and flow rate should be optimized for the separation of HVA.

  • Detect HVA using an electrochemical detector set at an appropriate oxidizing potential.

  • Quantify HVA concentrations by comparing the peak areas to a standard curve generated with known concentrations of HVA.

Isolated Guinea Pig Heart (Langendorff) Preparation

This protocol provides a general overview of the Langendorff method for assessing cardiac effects of compounds.

1. Animal Preparation:

  • Species: Guinea pig.

  • Anesthesia: Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital).

  • Heparinization: Administer heparin to prevent blood clotting.

2. Heart Isolation and Perfusion:

  • Perform a thoracotomy and rapidly excise the heart.

  • Immediately place the heart in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure.

3. Experimental Procedure:

  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Administer this compound at various concentrations into the perfusion buffer.

  • Continuously monitor and record the cardiac parameters throughout the drug administration period.

  • To investigate the mechanism of action, antagonists (e.g., H1 antagonists, adrenergic antagonists) can be added to the perfusion buffer prior to the administration of 2-Pyridylethylamine.

Visualizations

experimental_workflow cluster_invivo In-Vivo Experiment cluster_exvivo Ex-Vivo / In-Vitro Analysis animal_model Animal Model (e.g., Rat) drug_admin Administer 2-Pyridylethylamine HCl animal_model->drug_admin isolated_tissue Isolated Tissue Assay (e.g., Langendorff Heart) animal_model->isolated_tissue Heart (Separate Experiment) behavioral_obs Behavioral Observation drug_admin->behavioral_obs physiological_meas Physiological Measurement drug_admin->physiological_meas tissue_collection Tissue Collection (e.g., Brain, Blood) physiological_meas->tissue_collection hplc HPLC-ED Analysis (e.g., HVA Measurement) tissue_collection->hplc Brain Tissue ria Radioimmunoassay (e.g., Corticosterone) tissue_collection->ria Blood Plasma

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_h1 On-Target Pathway cluster_off_target Potential Off-Target Pathways PEA 2-Pyridylethylamine Hydrochloride H1R Histamine H1 Receptor PEA->H1R Neuronal_Terminals Sympathetic Neuronal Terminals PEA->Neuronal_Terminals Indirect Effect Dopaminergic_System Dopaminergic System PEA->Dopaminergic_System Indirect Effect Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Physiological_Effect_H1 Histaminergic Effects Ca_PKC->Physiological_Effect_H1 Catecholamine_Release Catecholamine Release (e.g., Norepinephrine) Neuronal_Terminals->Catecholamine_Release Adrenergic_Receptors Adrenergic Receptors Catecholamine_Release->Adrenergic_Receptors Cardiovascular_Effects Cardiovascular Effects Adrenergic_Receptors->Cardiovascular_Effects HVA_Increase Increased HVA Dopaminergic_System->HVA_Increase CNS_Effects CNS Effects HVA_Increase->CNS_Effects

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Managing 2-Pyridylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 2-Pyridylethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a histamine (B1213489) H1 receptor agonist used in research to study the effects of histamine signaling.[1] Its dihydrochloride (B599025) salt form is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to significant issues in experimental accuracy and reproducibility, including:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in solution concentration.

  • Chemical Instability: The presence of water can promote degradation of the compound.

  • Altered Biological Activity: The degree of hydration can potentially affect the compound's solubility and its binding affinity to the H1 receptor.

  • Physical Handling Difficulties: The powder can become clumpy and difficult to handle.

Q2: How should this compound be properly stored?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.[1] The storage temperature should be at room temperature. For long-term storage of solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed containers to prevent degradation.

Q3: At what relative humidity (RH) does this compound absorb a significant amount of water?

Data Presentation

Table 1: Representative Moisture Sorption Data for a Hygroscopic Amine Hydrochloride (L-lysine HCl)

Relative Humidity (%)Water Uptake (% w/w)
00.0
100.2
200.5
301.0
402.5
505.0
608.0
7012.0
8018.0
9025.0

Note: This data is for L-lysine HCl and serves as a representative example of the hygroscopic behavior of an amine hydrochloride. The actual water uptake for this compound may vary.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches. The compound has absorbed varying amounts of water, leading to inaccurate concentrations.1. Always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 2. Use a fresh bottle or a properly stored aliquot for each experiment. 3. Determine the water content of your specific batch using Karl Fischer titration before preparing solutions.
The powder is clumpy and difficult to weigh accurately. The compound has been exposed to ambient humidity.1. Dry the required amount of the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for a few hours before use. 2. If drying is not feasible, quickly weigh a larger amount than needed and then accurately weigh a small portion from that for your experiment in a controlled environment.
Prepared stock solutions show reduced activity over time. The presence of water may be accelerating the degradation of the compound in solution.1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, use anhydrous solvents and store in tightly sealed vials at low temperatures (-20°C or -80°C). 3. Filter-sterilize solutions for long-term storage to prevent microbial growth, which can also be a source of degradation.
Difficulty in dissolving the compound completely. The compound may have formed clumps due to moisture absorption, reducing the surface area for dissolution.1. Gently crush any clumps with a clean, dry spatula before adding the solvent. 2. Use sonication or gentle warming to aid dissolution. 3. Ensure you are using an appropriate solvent (e.g., water or DMSO) and that the concentration is within the solubility limits.[1]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727)

  • This compound sample

  • Airtight weighing vessel

  • Syringe and needle

Procedure:

  • Titrator Preparation:

    • Add anhydrous methanol to the titration vessel.

    • Perform a pre-titration to neutralize the water in the solvent until a stable endpoint is reached.

  • Sample Preparation and Titration:

    • In a low-humidity environment, accurately weigh approximately 50-100 mg of this compound into an airtight weighing vessel.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the water content (% w/w) using the following formula:

      Where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • T = Titer of the Karl Fischer reagent (mg H₂O/mL)

      • W = Weight of the sample (mg)

Protocol 2: Recommended Weighing and Solution Preparation Procedure

This protocol provides a step-by-step guide for accurately weighing and preparing solutions of hygroscopic this compound.

Environment: Perform all steps in a controlled low-humidity environment, such as a glove box or a balance enclosure with a dehumidifier.

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation upon opening.

  • Weighing:

    • Use an analytical balance with a draft shield.

    • Tare a clean, dry weighing vessel.

    • Quickly transfer the desired amount of the compound to the weighing vessel and record the weight immediately. Minimize the time the container is open.

  • Dissolution:

    • Immediately add the appropriate solvent to the weighed compound in the weighing vessel or transfer the solid to a pre-tared volumetric flask.

    • Rinse the weighing vessel with the solvent to ensure all the compound is transferred.

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • If using a volumetric flask, bring the solution to the final volume with the solvent.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

2-Pyridylethylamine is an agonist for the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated upon its activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) G_protein Gq/11 (α, β, γ subunits) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG agonist 2-Pyridylethylamine hydrochloride agonist->H1R Binds and activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway Activation.

Experimental Workflow for Handling Hygroscopic Compounds

The following diagram outlines the recommended workflow for handling this compound to ensure experimental accuracy.

experimental_workflow start Start: Receive/ Store Compound storage Store in Desiccator at Room Temperature start->storage weighing Weighing in Low-Humidity Environment storage->weighing dissolution Immediate Dissolution in Anhydrous Solvent weighing->dissolution kf_titration Optional: Determine Water Content (Karl Fischer) weighing->kf_titration For high accuracy experiment Perform Experiment dissolution->experiment kf_titration->dissolution end End: Data Analysis experiment->end

Caption: Recommended Experimental Workflow.

References

Technical Support Center: Synthesis of 2-Aminomethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-aminomethylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-aminomethylpyridine derivatives?

A1: Several primary synthetic routes are employed, with the choice depending on the availability of starting materials, required substitution patterns, and scalability. Key methods include:

  • Reduction of 2-Cyanopyridines: This is a widely used method where a 2-cyanopyridine (B140075) is reduced to the corresponding 2-aminomethylpyridine. Common reducing agents include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reductants.[1][2]

  • Reaction of 2-Halomethylpyridines with Amines: This route involves the nucleophilic substitution of a halogen (typically chlorine) on a 2-(halomethyl)pyridine with an amine. This method is straightforward but may require careful control of reaction conditions to avoid side reactions.

  • From 2-Pyridinecarboxaldehyde (B72084): Reductive amination of 2-pyridinecarboxaldehyde with an appropriate amine is another viable route.

  • From 2-Substituted Pyridines and Nitroalkanes: This two-step process involves the reaction of a 2-substituted pyridine (B92270) with a nitroalkane, followed by the hydrogenation of the resulting 2-nitromethylpyridine derivative. This method is particularly useful for preparing derivatives with specific substitution patterns.

Q2: My reaction yield dropped significantly when moving from a lab scale to a pilot scale. What are the likely reasons?

A2: A decrease in yield upon scale-up is a common challenge in process chemistry.[3] The primary reasons include:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to localized overheating in larger reactors, causing decomposition of reactants or products and promoting side reactions.

  • Poor Mass Transfer and Mixing: Inadequate mixing in large vessels can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of by-products.

  • Impact of Impurities: Trace impurities in starting materials that have a negligible effect on a small scale can become significant at a larger scale, potentially poisoning catalysts or interfering with the reaction.

  • Changes in Reaction Kinetics: The altered surface-area-to-volume ratio and different heating/cooling profiles of larger reactors can affect reaction kinetics.

Q3: What are the major safety concerns when scaling up the synthesis of 2-aminomethylpyridine derivatives?

A3: Key safety considerations include:

  • Exothermic Reactions: Many of the synthetic steps can be highly exothermic. Runaway reactions are a significant risk if temperature is not properly controlled. The use of jacketed reactors with efficient cooling systems is crucial.

  • Handling of Hazardous Reagents: Several reagents used in these syntheses are hazardous. For example, 2-chloro-5-monochloromethylpyridine is a skin irritant, and cyanides are highly toxic. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Hydrogenation at Scale: Catalytic hydrogenations are often performed under pressure, which carries inherent risks. Proper reactor design, pressure monitoring, and handling of pyrophoric catalysts (like Raney Nickel) are critical for safe operation.

Q4: How can I minimize the formation of by-products during the synthesis?

A4: Minimizing by-product formation is key to achieving high purity and yield. Strategies include:

  • Strict Temperature Control: Maintain the optimal reaction temperature to disfavor side reactions. For exothermic reactions, this may involve slow addition of reagents and efficient cooling.

  • Control of Stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant can sometimes lead to the formation of undesired products.

  • Inert Atmosphere: For moisture- or air-sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis or oxidation by-products.

  • High-Purity Starting Materials: Using high-purity reagents can prevent side reactions catalyzed by impurities.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Troubleshooting Action
Reaction does not go to completionInadequate reaction time or temperatureMonitor the reaction by TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature in small increments to see if it improves conversion, while monitoring for by-product formation.
Inefficient mixingOn a larger scale, switch from magnetic stirring to overhead mechanical stirring to ensure proper mixing.
Catalyst deactivationUse fresh, high-quality catalyst. For hydrogenations, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Significant by-product formationSuboptimal reaction conditionsRe-evaluate the reaction temperature and stoichiometry. Consider slower addition of reagents for exothermic reactions.
Product loss during work-upInefficient extractionPerform a pH adjustment of the aqueous layer during extraction to ensure the amine product is in its free base form for optimal partitioning into the organic layer.
Product is volatileUse caution during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.
Problem 2: Product Purity Issues
Symptom Possible Cause Troubleshooting Action
Presence of unreacted starting materialsIncomplete reactionSee "Low Yield" troubleshooting section.
Formation of colored impuritiesOxidation of starting materials or productConduct the reaction under an inert atmosphere. Consider treating a solution of the crude product with activated charcoal before crystallization.
Thermal decompositionOptimize the reaction temperature to the lowest effective point.
Difficulty in removing a specific by-productSimilar polarity of product and by-productIf crystallization is ineffective, consider column chromatography. For basic pyridine derivatives, adding a small amount of triethylamine (B128534) to the eluent can improve separation on silica (B1680970) gel.[4]
Explore alternative purification techniques such as acid-base extraction or distillation.[4]
Oily or gummy product that fails to crystallizeHigh level of impuritiesAttempt to purify a small sample by column chromatography to obtain a seed crystal. Wash the crude product with a non-polar solvent to remove some impurities before attempting crystallization again.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine

Parameter Laboratory Scale Pilot Scale Reference
Starting Material 3-chloro-2-fluoro-5-trifluoromethylpyridine3-chloro-2-fluoro-5-trifluoromethylpyridine[1][2]
Scale 0.8 g199.5 g[1][2]
Reagents Sodium cyanide, tetrabutylammonium (B224687) bromidePotassium cyanide, Aliquat 336[1][2]
Solvent NoneWater[1][2]
Temperature 20-25 °C30 °C[1][2]
Reaction Time 23 hours4 hours[1][2]
Yield 82%90%[1][2]
Purity Not specified98%[2]

Table 2: Catalytic Hydrogenation of 2-Cyanopyridine Derivatives - Representative Conditions

Substrate Catalyst Solvent Pressure Temperature Yield Reference
2-CyanopyridineRaney NickelMethanol/Ammonia50 psiRoom Temp.HighGeneric Conditions
3-Chloro-2-cyano-5-trifluoromethylpyridinePalladium on CarbonMethanol4 barRoom Temp.>90%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine (Pilot Scale)

A solution of potassium cyanide (71.6 g) in water (215 g) was added over 1 hour to a stirred mixture of 3-chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g) and Aliquat 336 (tricaprylylmethylammonium chloride, 12.1 g) at 30°C.[2] The mixture was stirred at this temperature for 4 hours, at which point the reaction was monitored by HPLC to confirm the consumption of the starting material (<1%). The lower organic phase was then separated, washed with an aqueous sodium chloride solution, and distilled to yield 3-chloro-2-cyano-5-trifluoromethylpyridine (185.8 g, 90% yield) with a purity of 98%.[2]

Protocol 2: Purification of 2-Aminopyridine (B139424) Derivatives by Cation-Exchange Chromatography (Large Scale)

For large-scale preparations, cation-exchange chromatography is an effective method for removing excess 2-aminopyridine. A Dowex 50X8 column in the NH4+ form is used. The crude reaction mixture is loaded onto the column and eluted with a 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 8.5). The pyridylaminated product elutes while the excess 2-aminopyridine is retained on the column. This method is significantly faster than gel filtration for large quantities. For example, 10 µmol of a pyridylaminated derivative was successfully purified on a 1.5 x 17 cm column within 3 hours.[5]

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurity) check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent & Solvent Purity start->check_reagents analyze_byproducts Identify By-products (NMR, LC-MS) check_conditions->analyze_byproducts check_reagents->analyze_byproducts optimize_purification Optimize Purification Strategy analyze_byproducts->optimize_purification modify_workup Modify Work-up Procedure (e.g., pH adjustment) analyze_byproducts->modify_workup implement_changes Implement Changes & Rerun optimize_purification->implement_changes modify_workup->implement_changes successful_outcome Problem Resolved implement_changes->successful_outcome

Caption: A general workflow for troubleshooting common issues in 2-aminomethylpyridine derivative synthesis.

Synthesis_Decision_Tree start Select Synthesis Route for 2-Aminomethylpyridine Derivative is_cyano_available Is the corresponding 2-cyanopyridine readily available? start->is_cyano_available is_halomethyl_available Is the corresponding 2-(halomethyl)pyridine available? is_cyano_available->is_halomethyl_available No reduction Route 1: Reduction of 2-Cyanopyridine is_cyano_available->reduction Yes is_aldehyde_available Is the corresponding 2-pyridinecarboxaldehyde available? is_halomethyl_available->is_aldehyde_available No nucleophilic_sub Route 2: Nucleophilic Substitution on 2-(Halomethyl)pyridine is_halomethyl_available->nucleophilic_sub Yes reductive_amination Route 3: Reductive Amination of 2-Pyridinecarboxaldehyde is_aldehyde_available->reductive_amination Yes nitroalkane_route Route 4: From 2-Substituted Pyridine and Nitroalkane is_aldehyde_available->nitroalkane_route No

Caption: A decision tree to guide the selection of a synthetic route for 2-aminomethylpyridine derivatives.

References

Validation & Comparative

A Comparative Analysis of 2-Pyridylethylamine Hydrochloride and Histamine for H1 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Pyridylethylamine hydrochloride and the endogenous ligand, histamine (B1213489), in their interaction with the Histamine H1 receptor. The following sections present a summary of their binding affinities, a detailed experimental protocol for assessing H1 receptor binding, and an overview of the canonical H1 receptor signaling pathway.

Quantitative Comparison of Binding Affinity

This compound has been identified as a selective H1 receptor agonist. In functional assays, it has been shown to be less potent than histamine and may act as a partial agonist.[2] For instance, one study reported an EC50 value of 85 µM for 2-pyridylethylamine in stimulating inositol (B14025) phospholipid hydrolysis, a downstream effect of H1 receptor activation.[2] In the same study, the maximal response elicited by 2-pyridylethylamine was approximately 65% of that induced by histamine.[2] Another source lists a pKi value of 3.7 for 2-pyridylethylamine at the human H1 receptor, which corresponds to a Ki of approximately 200 µM.[3]

Histamine's binding affinity for the H1 receptor, while high, can vary depending on the tissue and experimental setup. One study noted that histamine has a relatively low potency at the mouse H1 receptor, with an EC50 of approximately 40 µM.

It is crucial to note that the EC50 values reflect the concentration required to elicit a half-maximal response in a functional assay and may not directly correspond to the binding affinity (Ki or Kd). The provided Ki value for 2-pyridylethylamine is from a database and lacks specific experimental context. Therefore, the following table summarizes the available quantitative data with the caveat that the values are not from a single, direct comparative study.

CompoundParameterValueReceptor/SystemSource
This compound pKi3.7Human H1 Receptor[3]
Ki~200 µMHuman H1 ReceptorCalculated from pKi
EC5085 µMInositol Phospholipid Hydrolysis[2]
Histamine EC50~40 µMMouse H1 Receptor

Experimental Protocols: H1 Receptor Binding Assay

A standard method to determine the binding affinity of unlabelled compounds like this compound and histamine to the H1 receptor is through a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled antagonist from the H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (also known as [³H]-Pyrilamine), a high-affinity H1 receptor antagonist.

  • Test Compounds: this compound and Histamine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-Mepyramine (typically at or below its Kd value), and varying concentrations of the test compound (e.g., 2-Pyridylethylamine or histamine) or the non-specific binding control. The total assay volume is brought up with the assay buffer.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1 Receptor Signaling Pathway

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G-protein.

References

A Comparative Guide to H1 Receptor Agonists: 2-Pyridylethylamine vs. 2-Thiazolylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used histamine (B1213489) H1 receptor agonists, 2-pyridylethylamine and 2-thiazolylethylamine. The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in allergic and inflammatory responses.[1][2] Agonists of the H1 receptor are valuable tools for studying the downstream signaling pathways and physiological effects mediated by this receptor. 2-Pyridylethylamine and 2-thiazolylethylamine are two such agonists, each with distinct pharmacological profiles. This guide aims to objectively compare their performance based on experimental data.

Performance Comparison

Experimental data from functional assays provide insights into the potency and efficacy of these two agonists. A key study utilizing an inositol (B14025) phosphate (B84403) accumulation assay in DDT1MF-2 smooth muscle cells offers a direct comparison.

Quantitative Data Summary
AgonistPotency (EC50)Efficacy (Emax, relative to Histamine)Agonist TypeReference
2-Pyridylethylamine 85 µM~65%Partial Agonist[3]
2-Thiazolylethylamine 42 µM~100%Full Agonist[3]
  • Potency (EC50): The concentration of an agonist that gives half of the maximal response. A lower EC50 value indicates higher potency.

  • Efficacy (Emax): The maximum response an agonist can produce. It is often expressed as a percentage of the response to the endogenous agonist (histamine).

  • Agonist Type: A full agonist can produce the maximum response, while a partial agonist produces a submaximal response even at saturating concentrations.

Based on this data, 2-thiazolylethylamine is a more potent and efficacious H1 receptor agonist compared to 2-pyridylethylamine in this experimental system. 2-pyridylethylamine behaves as a partial agonist, while 2-thiazolylethylamine acts as a full agonist, eliciting a response comparable to histamine.[3]

H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G-proteins.[1][2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 2-Pyridylethylamine, 2-Thiazolylethylamine) H1R H1 Receptor Agonist->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

H1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H1 receptor agonists.

Radioligand Binding Assay (for determining Binding Affinity)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare Cell Membranes Expressing H1 Receptor Incubate Incubate Membranes, Radioligand, and Test Agonist MembranePrep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]mepyramine) Radioligand->Incubate TestAgonist Prepare Serial Dilutions of Test Agonist TestAgonist->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Allow to reach equilibrium Count Quantify Radioactivity on Filters Filter->Count Analyze Plot Competition Curve and Calculate IC50 and Ki Count->Analyze

References

Validating 2-Pyridylethylamine Hydrochloride as a Selective H1 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Pyridylethylamine hydrochloride's performance as a selective histamine (B1213489) H1 receptor agonist against other commonly used alternatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to H1 Receptor Agonism

The histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in allergic and inflammatory responses. When activated by histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various physiological effects. Selective H1 receptor agonists are invaluable tools for studying the physiological and pathological roles of the H1 receptor and for the development of novel therapeutics. This compound is a widely recognized H1 receptor agonist that is frequently used in in vivo and in vitro studies to elicit H1 receptor-mediated responses.

Comparative Analysis of H1 Agonist Potency

The potency of H1 receptor agonists is typically determined through functional assays that measure the downstream consequences of receptor activation, such as intracellular calcium mobilization or inositol phosphate (B84403) accumulation. The half-maximal effective concentration (EC50) is a key parameter used to quantify agonist potency, with lower EC50 values indicating higher potency.

The following tables summarize the EC50 values for 2-Pyridylethylamine and other selective H1 agonists from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as the cell line and assay methodology used.

Table 1: Comparison of EC50 Values in Calcium Flux Assays

AgonistCell Line/TissueEC50 (μM)Reference
2-PyridylethylamineMouse preoptic/anterior hypothalamic neurons56[1]
HistamineMouse preoptic/anterior hypothalamic neurons36[1]
MethylhistaprodifenMouse preoptic/anterior hypothalamic neurons31[1]
2-(3-Trifluoromethylphenyl)histamineMouse preoptic/anterior hypothalamic neurons40[1]

Table 2: Comparison of EC50 Values in Inositol Phosphate Accumulation Assays

AgonistCell LineEC50 (μM)Reference
2-PyridylethylamineDDT1MF-2 (hamster vas deferens smooth muscle)85[2]
HistamineDDT1MF-2 (hamster vas deferens smooth muscle)27[2]
2-ThiazolylethylamineDDT1MF-2 (hamster vas deferens smooth muscle)42[2]
Nα-methylhistamineDDT1MF-2 (hamster vas deferens smooth muscle)72[2]
HistamineC6 glioma cells24[3]
2-ThiazolylethylamineC6 glioma cells91[3]
Nα-methylhistamineC6 glioma cells31[3]

Based on the available data, this compound acts as a partial agonist at the H1 receptor, with a lower potency compared to the endogenous ligand histamine.[1] In functional assays, it consistently demonstrates the ability to activate H1 receptor signaling pathways.

H1 Receptor Signaling Pathway and Experimental Workflow

To validate the selectivity of an H1 agonist, a series of experiments are typically performed. These include binding assays to determine the affinity of the compound for the receptor and functional assays to measure its ability to elicit a cellular response.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1_Agonist H1 Agonist (e.g., 2-Pyridylethylamine) H1R H1 Receptor H1_Agonist->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis 2-Pyridylethylamine is a selective H1 agonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Calcium_Flux Calcium Flux Assay (Determine EC50) Functional_Assay->Calcium_Flux IP_Accumulation Inositol Phosphate Accumulation Assay (Determine EC50) Functional_Assay->IP_Accumulation Calcium_Flux->Data_Analysis IP_Accumulation->Data_Analysis Selectivity_Panel Selectivity Profiling (Test against other receptors, e.g., H2, H3, H4) Selectivity_Panel->Data_Analysis Conclusion Conclusion Validate selectivity and potency Data_Analysis->Conclusion

References

Unveiling the Receptor Cross-Reactivity Profile of 2-Pyridylethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the receptor cross-reactivity of 2-Pyridylethylamine hydrochloride, a well-established selective histamine (B1213489) H1 receptor agonist. Understanding the selectivity of a compound is paramount in drug discovery and pharmacological research to predict potential off-target effects and elucidate its full biological activity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective comparison of this compound's performance against other receptors.

Executive Summary

This compound is predominantly recognized for its selective agonist activity at the histamine H1 receptor. Available data from radioligand binding and functional assays confirm its high affinity for this receptor subtype. While comprehensive public data on its cross-reactivity against a wide panel of other G-protein coupled receptors (GPCRs) is limited, this guide consolidates the existing information and provides the methodological framework for such assessments.

Data Presentation: Receptor Binding Affinity

ReceptorLigandAssay TypeSpeciespKipIC50Reference
Histamine H12-PyridylethylamineRadioligand BindingHuman3.7-[1]
Histamine H12-PyridylethylamineInhibitory ActivityHuman-5.9[1]

Note: A lower pKi or a higher pIC50 value indicates a stronger binding affinity. The available data strongly supports the classification of 2-Pyridylethylamine as a histamine H1 receptor agonist. Further research is required to populate its binding profile across other receptor families such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors to provide a complete cross-reactivity assessment.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

Protocol 1: Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H1 receptor.

    • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

    • Radioligand: [³H]-mepyramine (a known H1 antagonist).

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a potent H1 antagonist like mepyramine.

    • Test compound: this compound at various concentrations.

    • Scintillation cocktail and a scintillation counter.

  • Methodology:

    • Membrane Preparation: Culture and harvest HEK293-H1 cells. Homogenize the cells in ice-cold membrane preparation buffer and isolate the cell membranes through differential centrifugation.

    • Binding Assay: In a 96-well plate, incubate a fixed amount of the cell membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

    • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Histamine H2 Receptor Binding Assay

  • Objective: To assess the binding affinity of this compound for the human H2 receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human H2 receptor.

    • Radioligand: [³H]-tiotidine (a known H2 antagonist).

    • Non-specific binding control: A high concentration of a potent H2 antagonist like cimetidine.

  • Methodology: The protocol is similar to the H1 receptor binding assay, with the substitution of H2 receptor-expressing cells and the corresponding radioligand and non-specific binding control.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

Protocol 3: H1 Receptor-Mediated Calcium Mobilization Assay

  • Objective: To determine the functional potency (EC50) of this compound at the human H1 receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Histamine (as a reference agonist).

    • Fluorescence plate reader with an injection system.

  • Methodology:

    • Cell Preparation: Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluence.

    • Dye Loading: Load the cells with a calcium-sensitive dye.

    • Functional Assay: Place the cell plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

Protocol 4: H2 Receptor-Mediated cAMP Assay

  • Objective: To evaluate the functional activity of this compound at the human H2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H2 receptor.

    • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

    • Forskolin (an adenylyl cyclase activator, as a positive control).

  • Methodology:

    • Cell Stimulation: Incubate the H2 receptor-expressing cells with varying concentrations of this compound.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Quantify the amount of cAMP produced using a competitive immunoassay format provided in the kit.

    • Data Analysis: A decrease in signal (in a competitive assay) indicates an increase in cAMP production. Plot the response against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the methodologies used for characterization.

G Histamine H1 Receptor Signaling Pathway 2-Pyridylethylamine 2-Pyridylethylamine H1_Receptor Histamine H1 Receptor (GPCR) 2-Pyridylethylamine->H1_Receptor Binds to Gq_alpha Gq/11 α-subunit H1_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Signaling pathway of the Histamine H1 receptor.

G Radioligand Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubate Components (Reach Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-mepyramine) Radioligand->Incubation Test_Compound Test Compound (2-Pyridylethylamine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a valuable research tool due to its selective agonist activity at the histamine H1 receptor. The provided data and experimental protocols serve as a foundation for its use and for further investigation into its cross-reactivity profile. A comprehensive screening against a broad panel of receptors would be highly beneficial to the scientific community to fully characterize its selectivity and potential off-target interactions. Researchers are encouraged to utilize the detailed methodologies presented here to conduct such studies and contribute to a more complete understanding of this compound's pharmacology.

References

Comparative Analysis of N-Substituted 2-Pyridylethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-substituted 2-pyridylethylamines, focusing on their pharmacological activity as modulators of various receptor systems. The 2-pyridylethylamine scaffold is a key pharmacophore found in numerous biologically active compounds. Modifications of the terminal amine with different substituents can significantly influence the potency, selectivity, and efficacy of these molecules. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design and development of novel therapeutics based on this versatile chemical structure.

Data Presentation: Comparative Pharmacological Activity

The pharmacological profile of N-substituted 2-pyridylethylamines is highly dependent on the nature of the N-substituents and the target receptor. While a comprehensive side-by-side comparison of a wide range of N-substituted analogs is limited in the published literature, this section consolidates available quantitative and qualitative data to draw initial structure-activity relationships (SAR).

Histamine (B1213489) H1 Receptor Activity

The 2-pyridylethylamine moiety is a classic structural motif in first-generation antihistamines. The parent compound, 2-pyridylethylamine, is a known histamine H1 receptor agonist.[1] Substitution on the terminal amine can modulate this activity, leading to partial agonism or antagonism.

Compound NameN-SubstitutionReceptor TargetAssay TypeActivity MetricValueReference
2-PyridylethylamineUnsubstitutedHuman Histamine H1Radioligand BindingpKi3.7[2]
2-PyridylethylamineUnsubstitutedHuman Histamine H1Inhibition AssaypIC505.9[2]
N,N-Diethyl-2-(1-pyridyl)ethylamineDiethylGuinea Pig Histamine H1Functional Assay% of Max Histamine Response59% (Partial Agonist)[3]

Structure-Activity Relationship Insights:

  • Unsubstituted Amine: The primary amine of 2-pyridylethylamine is crucial for its agonist activity at the H1 receptor.

  • N,N-Dialkyl Substitution: The presence of two ethyl groups on the terminal nitrogen in N,N-Diethyl-2-(1-pyridyl)ethylamine results in a partial agonist profile at the guinea pig H1 receptor.[3] This suggests that bulky alkyl substituents may hinder the conformational change required for full receptor activation, leading to reduced intrinsic efficacy.

Muscarinic and Opioid Receptor Activity

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of N-substituted 2-pyridylethylamines.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from studies determining the binding affinity of ligands to the human histamine H1 receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured to confluency.
  • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
  • The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Total Binding: Wells contain the membrane preparation and a radioligand, such as [³H]-mepyramine, at a concentration near its Kd.
  • Non-specific Binding: These wells contain the membrane preparation, radioligand, and a high concentration of a non-labeled H1 receptor antagonist (e.g., mianserin (B1677119) or diphenhydramine) to saturate the receptors.
  • Competitive Binding: These wells contain the membrane preparation, radioligand, and varying concentrations of the test compound (N-substituted 2-pyridylethylamine derivative).
  • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the agonist or antagonist activity of compounds at Gq-coupled receptors, such as the histamine H1 and M3 muscarinic receptors.

1. Cell Preparation:

  • A suitable cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing the human H1 receptor) is seeded into black-walled, clear-bottom 96-well plates and grown to confluency.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. Probenecid may be included to prevent dye leakage.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.
  • A baseline fluorescence reading is established.
  • The test compound (at various concentrations) is added to the wells.
  • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
  • The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.
  • For agonists, EC50 values (the concentration of the compound that produces 50% of the maximal response) are determined from the dose-response curves.
  • For antagonists, the IC50 values are determined by measuring the inhibition of the agonist-induced response.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to an increase in intracellular calcium.

H1_Signaling_Pathway Histamine Histamine / Agonist H1R H1 Receptor Histamine->H1R Binds Gq_GTP Gq (GTP-bound) H1R->Gq_GTP Activates PLC Phospholipase C (PLC) Gq_GTP->PLC Activates Gq_GDP Gq (GDP-bound) Gq_GDP->H1R PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling cascade of the Gq-coupled Histamine H1 receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand & Test Compounds start->prepare_reagents incubation Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis (IC50 & Ki Determination) scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of 2-Pyridylethylamine Hydrochloride's Vasoconstrictor Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasoconstrictive properties of 2-Pyridylethylamine hydrochloride, a selective histamine (B1213489) H1 receptor agonist. Its performance is evaluated against a panel of established vasoconstrictor agents, supported by experimental data from in vitro studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a comprehensive understanding of its mechanism and relative potency.

Data Presentation: Comparative Vasoconstrictor Potency

The following table summarizes the half-maximal effective concentration (EC50) values for 2-Pyridylethylamine and other common vasoconstrictors. EC50 is a measure of a drug's potency; a lower EC50 value indicates a higher potency. The data for 2-Pyridylethylamine is based on its stimulation of inositol (B14025) phospholipid hydrolysis, a key signaling event leading to smooth muscle contraction. Data for other agents are derived from in vitro studies on isolated arterial preparations.

CompoundMechanism of ActionEC50 (M)Tissue Preparation
2-Pyridylethylamine Histamine H1 Receptor Agonist8.5 x 10⁻⁵Hamster vas deferens smooth muscle cells
Phenylephrine (B352888) α1-Adrenergic Receptor Agonist~10⁻⁷ - 10⁻⁶Rat and rabbit aorta
Angiotensin II Angiotensin AT1 Receptor Agonist~10⁻⁹ - 10⁻⁸Mouse and rat aorta, human subcutaneous arteries
Norepinephrine α-Adrenergic Receptor Agonist~10⁻⁸ - 10⁻⁷Rat aorta and mesenteric arteries
Vasopressin Vasopressin V1 Receptor Agonist~10⁻¹¹ - 10⁻⁹Rat mesenteric and human renal arteries
Endothelin-1 Endothelin ETA Receptor Agonist~10⁻¹⁰ - 10⁻⁹Porcine coronary arteries, human resistance vessels

Note: The EC50 value for 2-Pyridylethylamine reflects its potency in an upstream signaling event and may not directly correlate with the force of contraction in vascular tissue. Direct comparative studies in isolated arteries are needed for a more precise assessment.

Experimental Protocols: In Vitro Vasoconstriction Assay Using Wire Myography

This protocol outlines a standard method for assessing the vasoconstrictive properties of a test compound using isolated arterial rings in a wire myograph system.

1. Tissue Preparation:

  • Animal Model: Male New Zealand white rabbits or Wistar rats are commonly used.

  • Vessel Isolation: Euthanize the animal via an approved ethical method. Carefully dissect the thoracic aorta or mesenteric artery and place it in cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the artery into rings of approximately 2-4 mm in length. The endothelium may be mechanically removed by gently rubbing the luminal surface with a fine wire or forceps if endothelium-independent effects are to be studied.

2. Mounting the Arterial Rings:

  • Mount each arterial ring between two stainless steel wires or L-shaped hooks in an organ bath filled with Krebs-Henseleit solution.

  • The organ bath should be maintained at 37°C and continuously aerated with carbogen (B8564812) gas (95% O2 / 5% CO2).

  • Connect one wire/hook to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

  • Apply an optimal resting tension to the arterial rings (typically 1.5-2.0 g for rabbit aorta).

  • Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

  • Assess the viability of the tissues by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 60-80 mM).

  • To check for endothelial integrity, pre-contract the rings with an agonist like phenylephrine and then add an endothelium-dependent vasodilator such as acetylcholine. A relaxation response indicates a functional endothelium.

4. Generation of Concentration-Response Curves:

  • After a washout period and return to baseline tension, add the test compound (e.g., this compound) cumulatively to the organ bath in increasing concentrations (typically in half-log increments).

  • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

  • Record the contractile response. The data is typically expressed as a percentage of the maximal contraction induced by KCl.

5. Data Analysis:

  • Plot the concentration of the agonist against the measured response.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

Mandatory Visualizations

Signaling Pathway for H1 Receptor-Mediated Vasoconstriction```dot

G 2-Pyridylethylamine 2-Pyridylethylamine H1R Histamine H1 Receptor 2-Pyridylethylamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Initiates PKC->Contraction Potentiates

Caption: Wire Myograph Experimental Workflow.

2-Pyridylethylamine Hydrochloride: A Comparative Guide for Histamine H1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Pyridylethylamine hydrochloride as a reference compound in histamine (B1213489) research, with a focus on its activity at the histamine H1 receptor. Experimental data, detailed protocols, and signaling pathway visualizations are presented to assist researchers in its effective application.

Introduction

2-Pyridylethylamine is a well-established selective agonist for the histamine H1 receptor.[1] Due to its stable chemical nature and consistent pharmacological activity, its hydrochloride salt is frequently employed as a reference agonist in a variety of in vitro and in vivo studies aimed at characterizing the histamine H1 receptor and evaluating the potency and efficacy of novel H1 receptor ligands. This guide offers a comparative analysis of 2-Pyridylethylamine against the endogenous ligand, histamine, and other synthetic H1 agonists.

Quantitative Comparison of H1 Receptor Agonists

The following tables summarize the potency (EC50) of 2-Pyridylethylamine and other key histamine H1 receptor agonists in functional assays. Lower EC50 values indicate higher potency.

Table 1: Potency of Histamine and 2-Pyridylethylamine in Functional Assays

CompoundAssay TypeCell/Tissue TypeEC50 (µM)Maximal Response (% of Histamine)Reference
HistamineInositol (B14025) Phospholipid HydrolysisDDT1MF-2 cells27100%[2]
2-PyridylethylamineInositol Phospholipid HydrolysisDDT1MF-2 cells85~65%[2]

Table 2: Comparative Potency of Various H1 Receptor Agonists

CompoundAssay TypeCell/Tissue TypeEC50 (µM)Maximal Response (% of Histamine)
HistamineCalcium MobilizationMouse PO/AH neurons36100%
2-PyridylethylamineCalcium MobilizationMouse PO/AH neurons6168%
MethylhistaprodifenCalcium MobilizationMouse PO/AH neurons31100%
2-(3-Trifluoromethylphenyl)histamineCalcium MobilizationMouse PO/AH neurons40100%
BetahistineCalcium MobilizationMouse PO/AH neurons23759%

Note: Data for Table 2 was synthesized from a study on mouse preoptic/anterior hypothalamic neurons.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor using a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing the H1R).

  • Radioligand: [³H]mepyramine (a potent H1 antagonist).

  • Reference Compound: this compound.

  • Test Compound: The compound to be evaluated.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]mepyramine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]mepyramine, and the non-specific binding control.

    • Competition: Membrane preparation, [³H]mepyramine, and serial dilutions of the test compound or 2-Pyridylethylamine.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[3]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled histamine H1 receptor.[4][5]

Materials:

  • Cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Reference Compound: this compound.

  • Endogenous Agonist: Histamine.

  • Test Compound: The compound to be evaluated.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into the 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add serial dilutions of the test compound, 2-Pyridylethylamine, or histamine to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and continuously record the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

Visualizations

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade leading to various cellular responses.[6][7]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine / 2-Pyridylethylamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Phosphorylates targets Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2 [Ca²⁺]i Ca2->PKC Activates Ca2->Cellular_Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway.

General Experimental Workflow for H1 Ligand Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound targeting the histamine H1 receptor, using 2-Pyridylethylamine as a reference agonist.

Ligand_Characterization_Workflow Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (vs. [³H]mepyramine) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_Potency Determine Potency (EC50) & Efficacy (Emax) Functional_Assay->Determine_Potency Compare_Histamine Compare to Histamine Determine_Ki->Compare_Histamine Determine_Potency->Compare_Histamine Compare_2PEA Compare to 2-Pyridylethylamine Determine_Potency->Compare_2PEA Selectivity_Panel Selectivity Screening (vs. H2, H3, H4 receptors) Compare_Histamine->Selectivity_Panel Compare_2PEA->Selectivity_Panel In_Vivo_Studies In Vivo Models (e.g., allergy, inflammation) Selectivity_Panel->In_Vivo_Studies End Pharmacological Profile In_Vivo_Studies->End

Caption: H1 Ligand Characterization Workflow.

References

Validating Phosphoinositide Response to 2-Pyridylethylamine Stimulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphoinositide response following stimulation by 2-Pyridylethylamine and other histamine (B1213489) H1 receptor agonists. The information presented is based on available experimental data to assist researchers in evaluating the efficacy and potency of these compounds in modulating the phosphoinositide signaling pathway.

Comparative Analysis of H1 Receptor Agonists

The activation of the histamine H1 receptor, a Gq/11 protein-coupled receptor, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates. The potency and efficacy of various H1 receptor agonists in stimulating this pathway can be compared using EC50 and maximal response (Emax) values obtained from inositol phosphate (B84403) accumulation assays.

The following tables summarize the quantitative data for 2-Pyridylethylamine and a selection of alternative H1 receptor agonists. It is important to note that this data is compiled from different studies using various cell lines and experimental conditions, which may influence the absolute values. Therefore, this comparison should be considered a relative guide.

Table 1: Potency (EC50) of H1 Receptor Agonists in Stimulating Inositol Phosphate Accumulation

AgonistCell LineEC50 (µM)Reference
2-Pyridylethylamine DDT1MF-285[1]
C6 Glioma91[2]
HistamineDDT1MF-227[1]
C6 Glioma24[2]
HeLa3.7[3]
Human Endothelial Cells1-2[4]
Rat Brain Cortex94.7[5]
2-ThiazolylethylamineDDT1MF-242[1]
C6 Glioma91[2]
Nα-methylhistamineDDT1MF-272[1]
C6 Glioma31[2]

Table 2: Efficacy (Maximal Response) of H1 Receptor Agonists in Stimulating Inositol Phosphate Accumulation (Relative to Histamine)

AgonistCell LineMaximal Response (% of Histamine)Reference
2-Pyridylethylamine DDT1MF-2~65%[1]
2-ThiazolylethylamineDDT1MF-2~100%[1]
Nα-methylhistamineDDT1MF-2~65%[1]

Signaling Pathway and Experimental Workflow

To visualize the key processes involved in validating the phosphoinositide response to 2-Pyridylethylamine stimulation, the following diagrams illustrate the signaling cascade and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates 2-Pyridylethylamine 2-Pyridylethylamine 2-Pyridylethylamine->H1R Binds to

Figure 1. 2-Pyridylethylamine-induced phosphoinositide signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (Expressing H1 Receptor) radiolabeling Radiolabeling with [³H]-myo-inositol cell_culture->radiolabeling stimulation Stimulation with 2-Pyridylethylamine (or other agonists) radiolabeling->stimulation li_cl Addition of LiCl (to inhibit IP1 degradation) stimulation->li_cl incubation Incubation li_cl->incubation lysis Cell Lysis incubation->lysis separation Anion-Exchange Chromatography lysis->separation quantification Scintillation Counting (to measure [³H]-IPs) separation->quantification data_analysis Data Analysis (EC50, Emax) quantification->data_analysis

Figure 2. Experimental workflow for an inositol phosphate accumulation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

Inositol Phosphate (IP) Accumulation Assay (Radiometric)

This assay measures the accumulation of radiolabeled inositol phosphates in cells following receptor stimulation.

1. Cell Culture and Labeling:

  • Culture cells expressing the histamine H1 receptor (e.g., DDT1MF-2, C6 glioma) in appropriate growth medium.

  • Seed cells into multi-well plates.

  • Once confluent, label the cells by incubating them overnight in inositol-free medium supplemented with [³H]-myo-inositol.

2. Stimulation:

  • Wash the cells with a physiological salt solution.

  • Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1).

  • Add 2-Pyridylethylamine or other agonists at various concentrations to the wells.

3. Termination and Extraction:

  • After the desired incubation period, terminate the stimulation by adding a solution of cold perchloric acid.

  • Neutralize the samples with a potassium hydroxide (B78521) solution.

4. Separation and Quantification:

  • Separate the inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex columns).

  • Elute the total inositol phosphates with a high-salt buffer.

  • Quantify the amount of radioactivity in the eluate using a scintillation counter.

5. Data Analysis:

  • Plot the concentration-response curves for each agonist.

  • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values.

Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay

This is a more modern, non-radioactive method for measuring inositol monophosphate (IP1) accumulation.

1. Cell Culture:

  • Culture cells expressing the H1 receptor in a suitable medium and seed them into a multi-well plate (typically 96- or 384-well).

2. Stimulation:

  • On the day of the assay, remove the culture medium and add the stimulation buffer provided with the HTRF kit, which contains LiCl.

  • Add 2-Pyridylethylamine or other agonists at various concentrations.

  • Incubate the plate for a specified time at 37°C.

3. Lysis and Detection:

  • Add the HTRF detection reagents to the wells. These reagents typically consist of an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high FRET signal.

  • Cellular IP1 produced upon agonist stimulation competes with the IP1-d2 acceptor for binding to the antibody, leading to a decrease in the FRET signal.

4. Measurement:

  • Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced.

5. Data Analysis:

  • Generate a standard curve using known concentrations of IP1.

  • Convert the sample readings to IP1 concentrations and plot concentration-response curves to determine EC50 and Emax values.

Fluorescent Biosensor Assay for PIP2 Hydrolysis

This method allows for the real-time visualization of PIP2 hydrolysis in living cells.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with a plasmid encoding a fluorescent PIP2 biosensor. A common biosensor is the pleckstrin homology (PH) domain of PLCδ1 fused to a fluorescent protein (e.g., GFP-PH-PLCδ1). Under basal conditions, this biosensor is localized to the plasma membrane through its binding to PIP2.

2. Live-Cell Imaging:

  • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (temperature, CO2).

  • Acquire baseline fluorescence images of the cells.

3. Stimulation:

  • Add 2-Pyridylethylamine or another agonist to the imaging chamber.

  • Upon H1 receptor activation and subsequent PIP2 hydrolysis, the GFP-PH-PLCδ1 biosensor will translocate from the plasma membrane to the cytosol.

4. Image Analysis:

  • Continuously acquire images to monitor the change in fluorescence intensity at the plasma membrane and in the cytosol over time.

  • Quantify the rate and extent of biosensor translocation as a measure of PIP2 hydrolysis. This provides kinetic information about the phosphoinositide response.

Conclusion

The data and protocols presented in this guide offer a framework for validating and comparing the phosphoinositide response to 2-Pyridylethylamine and other H1 receptor agonists. While 2-Pyridylethylamine demonstrates clear agonistic activity at the H1 receptor, leading to phosphoinositide hydrolysis, its potency and efficacy can vary depending on the cellular context. For a definitive comparison, it is recommended to test all compounds of interest side-by-side in the same experimental system using one of the detailed protocols provided. This approach will yield the most reliable and directly comparable data for drug development and research applications.

References

2-Pyridylethylamine Hydrochloride vs. Free Base: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances between different forms of a chemical compound is paramount for accurate and reproducible experimental results. This guide provides a detailed comparison of 2-Pyridylethylamine hydrochloride and its free base form, focusing on their respective activities and physicochemical properties. 2-Pyridylethylamine is recognized as a selective histamine (B1213489) H1 receptor agonist and is a valuable tool in studying histaminergic signaling pathways.[1]

Physicochemical Properties: A Tale of Two Forms

The primary distinction between this compound and its free base lies in their salt form. The hydrochloride is a salt, which significantly influences its physical and chemical characteristics compared to the non-salt, or free base, form. These differences are critical when preparing stock solutions and designing experimental protocols. In general, the hydrochloride salt form of an amine enhances its stability and solubility in aqueous solutions.[]

PropertyThis compound2-Pyridylethylamine (Free Base)
Molecular Formula C₇H₁₀N₂ · 2HClC₇H₁₀N₂
Molecular Weight 195.09 g/mol 122.17 g/mol
Appearance Off-white to white crystalline solidClear, colorless to yellow liquid
Solubility Soluble in water (up to 100 mM) and DMSO (up to 50 mM).[3]Partly soluble in water; soluble in most polar organic solvents.
Storage Desiccate at room temperature.[3]Store under inert gas.
CAS Number 3343-39-32706-56-1

Comparative Activity: A Practical Perspective

While both forms of 2-Pyridylethylamine are pharmacologically active as histamine H1 receptor agonists, their practical application and observed "activity" in an experimental setting are significantly influenced by their physicochemical properties. The vast majority of published research utilizes the dihydrochloride (B599025) salt. This preference is primarily due to its superior solubility in aqueous buffers, which are the standard for most biological assays.

The free base form, being a liquid with limited water solubility, is more challenging to work with in aqueous experimental systems. Its lower solubility can lead to difficulties in achieving the desired concentration in a homogenous solution, potentially resulting in lower apparent activity due to reduced availability of the compound to the target receptor.

In one study, 2-pyridylethylamine was identified as a partial agonist at H1 receptors, with an EC₅₀ of 56 μM and a maximal effect that was 76% of the maximal effect activated by histamine.[4] Another study reported an EC₅₀ of 85 μM, with a maximal response approximately 65% of that of histamine.[5] It is important to note that these studies likely used the hydrochloride salt for the reasons mentioned above.

Experimental Protocols

To provide a clearer understanding of how this compound is used in research, below are summaries of experimental protocols from published studies.

Calcium Imaging Assay in Cultured Neurons

This protocol assesses the agonist activity of 2-Pyridylethylamine at the H1 receptor by measuring changes in intracellular calcium concentration ([Ca]i).

  • Cell Preparation: Preoptic/anterior hypothalamic neurons from mice are cultured for 7-10 days.

  • Dye Loading: The neurons are loaded with the calcium-sensitive dye fura-2 (B149405) AM (2.5 μM) for 30 minutes at 37°C.

  • Agonist Application: A baseline [Ca]i is established, after which different concentrations of 2-pyridylethylamine are applied to the cells.

  • Data Acquisition: Changes in fura-2 fluorescence, corresponding to changes in [Ca]i, are recorded using a fluorescence imaging system.

  • Analysis: The concentration-response curve is generated to determine the EC₅₀ and maximal effect relative to histamine.[4]

Inositol (B14025) Phosphate Accumulation Assay

This method measures the activation of the Gq-coupled H1 receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.

  • Cell Culture and Labeling: Hamster vas deferens smooth muscle cells (DDT1MF-2) are cultured and pre-labeled with [³H]-myo-inositol.

  • Agonist Stimulation: The cells are stimulated with varying concentrations of 2-pyridylethylamine in the presence of lithium chloride (which inhibits inositol monophosphatase).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of accumulated [³H]-inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: The results are used to construct a dose-response curve and calculate the EC₅₀.[5]

Histamine H1 Receptor Signaling Pathway

2-Pyridylethylamine exerts its effects by binding to and activating the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the H1 receptor initiates a well-defined signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Agonist 2-Pyridylethylamine (Agonist) Agonist->H1R Binds to

H1 Receptor Signaling Pathway

Conclusion

References

Comparative Efficacy of 2-Pyridylethylamine Hydrochloride: A Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of action of receptor-specific compounds is paramount. This guide provides a comprehensive comparison of 2-Pyridylethylamine hydrochloride, a histamine (B1213489) H1 receptor agonist, with other relevant compounds. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Unveiling the Agonist Profile of this compound at the H1 Receptor

This compound is recognized as a selective agonist for the histamine H1 receptor.[1] Its primary mechanism of action involves binding to and activating the H1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade, primarily through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling pathway is integral to various physiological responses, including allergic and inflammatory reactions.

Quantitative Comparison of H1 Receptor Ligands

To objectively evaluate the efficacy of this compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50) with other known histamine H1 receptor agonists and antagonists. The following tables summarize key quantitative data from the literature.

Table 1: Functional Potency (EC50) of Histamine H1 Receptor Agonists

CompoundAssay SystemMeasured ResponseEC50 (µM)Maximal Effect (% of Histamine)Reference
2-Pyridylethylamine Cultured Mouse Preoptic/Anterior Hypothalamic NeuronsIntracellular Ca2+ increase5676%[2]
2-Pyridylethylamine Hamster Vas Deferens Smooth Muscle Cell Line (DDT1MF-2)Inositol (B14025) Phospholipid Hydrolysis85~65%[3]
HistamineHamster Vas Deferens Smooth Muscle Cell Line (DDT1MF-2)Inositol Phospholipid Hydrolysis27100%[3]
BetahistineSlices from Mouse Cerebral Cortex[3H]glycogen hydrolysis9.057%[4]
BetahistineSlices from Guinea-pig HippocampuscAMP accumulation32.422%[4]

Table 2: Binding Affinities (Ki) of Selected Histamine H1 Receptor Antagonists

CompoundReceptor SourceRadioligandKi (nM)Reference
MepyramineHuman H1[3H]Mepyramine1.5[5]
DesloratadineHuman H1[3H]Mepyramine0.4[5]
LevocetirizineHuman H1[3H]Mepyramine3.0[5]
FexofenadineHuman H1[3H]Mepyramine10.0[5]
DiphenhydramineHuman H1[3H]Mepyramine9.6–16[6]
CarebastineHistamine H1[3H]mepyramine75.86[7]

Note: A lower EC50 value indicates greater potency. Emax represents the maximum response of the agonist relative to histamine. A lower Ki value indicates a higher binding affinity for the receptor.

In Vivo Efficacy of this compound

Beyond in vitro characterization, 2-Pyridylethylamine has demonstrated efficacy in in vivo models. Notably, it has been shown to produce vasoconstriction. Furthermore, a study by Souza-Silva et al. (2020) revealed that intra-articular injection of 2-pyridylethylamine can produce spinal NPY-mediated antinociception in a formalin-induced rat knee-joint pain model.[8][9] This suggests a potential role for H1 receptor agonism in pain modulation. Another study indicated that intracerebroventricular administration of 2-pyridylethylamine in rats did not have a significant effect on the hot-plate latency, a measure of pain threshold.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the efficacy of this compound and its alternatives.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Objective: To measure the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells, guinea-pig cerebellum).[4][11]

  • Radioligand: A high-affinity radiolabeled H1 receptor antagonist, such as [³H]mepyramine.[5][7]

  • Test Compounds: this compound and other H1 receptor ligands.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Cold assay buffer.[4]

  • Scintillation Fluid. [4]

Methodology:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.[12]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: H1 Receptor-Mediated Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the H1 receptor by an agonist.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of H1 receptor agonists.

Materials:

  • Cell Line: A cell line endogenously expressing or engineered to express the histamine H1 receptor (e.g., HEK293, HeLa, or CHO cells).[11][13]

  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.[4][11]

  • Test Compounds: this compound and other H1 agonists.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.[11]

Methodology:

  • Cell Preparation: Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[4]

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration. A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[4]

Protocol 3: Formalin-Induced Inflammatory Pain Model in Rats

This in vivo model is used to assess the analgesic properties of test compounds in a model of persistent inflammatory pain.

Objective: To evaluate the antinociceptive effects of a test substance on formalin-induced pain behaviors.

Procedure:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.[14]

  • Test Substance Administration: Administer the test substance (e.g., this compound) via the desired route (e.g., intra-articular, oral) at a predetermined time before formalin injection.[14]

  • Formalin Injection: Inject a dilute formalin solution (e.g., 1-5%, 50 µl) into the plantar surface of the rat's hind paw.[15]

  • Behavioral Observation: Immediately after injection, place the rat in an observation chamber and record pain-related behaviors, such as paw licking, lifting, and flinching, over a specified period (e.g., 60 minutes). The response is typically biphasic: an early, acute phase (0-10 minutes) and a late, inflammatory phase (20-60 minutes).[15][16]

  • Data Analysis: Quantify the duration or frequency of the pain behaviors in each phase. Compare the responses in the treated groups to a vehicle control group to determine the analgesic effect of the test compound. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine significance.[14]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the compounds, their target, and the experimental outcomes, the following diagrams are provided.

H1_Receptor_Signaling_Pathway cluster_agonists H1 Receptor Agonists cluster_receptor cluster_antagonists H1 Receptor Antagonists cluster_downstream Downstream Signaling 2-Pyridylethylamine 2-Pyridylethylamine H1_Receptor Histamine H1 Receptor (GPCR) 2-Pyridylethylamine->H1_Receptor Binds & Activates Histamine Histamine Histamine->H1_Receptor Binds & Activates Gq_alpha Gq-alpha activation H1_Receptor->Gq_alpha Mepyramine Mepyramine Mepyramine->H1_Receptor Blocks Loratadine Loratadine Loratadine->H1_Receptor Blocks PLC Phospholipase C (PLC) activation Gq_alpha->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., inflammation, vasoconstriction) Ca_release->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Functional_Assay Calcium Mobilization Assay EC50_Value Determine EC50/IC50 (Functional Potency) Functional_Assay->EC50_Value Animal_Model Animal Model (e.g., Formalin-induced pain) Behavioral_Assessment Behavioral Assessment Animal_Model->Behavioral_Assessment Analgesic_Effect Evaluate Analgesic Effect Behavioral_Assessment->Analgesic_Effect

Caption: Experimental Workflow for Efficacy Evaluation.

References

Safety Operating Guide

Proper Disposal of 2-Pyridylethylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Pyridylethylamine hydrochloride, a crucial component in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. This compound is classified as a hazardous substance.

Key Hazards:

  • Toxicity: Toxic if swallowed or in contact with skin.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat, and for larger quantities or risk of splashing, an impervious apron or suit.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or dusts are generated.[1]

Segregation and Container Management

Proper segregation and container management are the first steps in the disposal process.

  • Waste Classification: this compound waste is considered hazardous chemical waste.[4][5] It must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Container Selection: Use only compatible, leak-proof containers with screw-on caps.[6] The original product container is often a suitable choice.[3][7] Ensure the container is in good condition, free from rust or leaks.[7]

  • Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag.[4][5] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • The words "Hazardous Waste".[4]

    • Accumulation start date.

    • The specific hazards (e.g., Toxic, Corrosive).

    • Principal investigator's name and contact information.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's EHS hazardous waste program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][8]

Experimental Protocol for Waste Accumulation and Disposal:

  • Designate a Waste Accumulation Area: Establish a designated, well-ventilated area for storing the hazardous waste container.[9] This area should be away from incompatible materials, such as strong acids or oxidizers.[9]

  • Transfer of Waste:

    • For solid this compound, carefully transfer the waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.[1]

    • For solutions containing this compound, use a funnel to transfer the liquid into the designated hazardous waste container.

  • Container Sealing: Securely close the container cap after each addition of waste.[6][7]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]

  • Storage: Store the labeled and sealed container in the designated waste accumulation area. Do not exceed the storage time limits set by your institution (e.g., 90 days).[6]

  • Arrange for Pickup: Once the container is full or the storage time limit is approaching, schedule a pickup with your institution's EHS department.[6] Complete any required waste information forms accurately.[4]

Disposal of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water, if the residue is soluble).[7]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[10] Subsequent rinsates may also need to be collected depending on local regulations.

  • Final Disposal: After triple rinsing and air drying, deface the original label and dispose of the container as regular trash, if permitted by your institution.[5]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3]

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1]

    • Clean the spill area thoroughly.

    • Report the spill to your EHS department.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Seek immediate medical attention.[1]

Below is a logical workflow for the proper disposal of this compound.

G start Start: 2-Pyridylethylamine Hydrochloride Waste Generated assess_hazards Assess Hazards (Toxic, Corrosive, Environmental) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible & Leak-Proof Waste Container don_ppe->select_container label_container Label Container: 'Hazardous Waste' & Full Chemical Name select_container->label_container transfer_waste Transfer Waste to Container (Avoid Dust/Splashes) label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container secondary_containment Place in Secondary Containment seal_container->secondary_containment store_waste Store in Designated Waste Accumulation Area secondary_containment->store_waste schedule_pickup Schedule Pickup with EHS store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Pyridylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Pyridylethylamine hydrochloride. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommendations are based on established safety protocols for similar chemical compounds.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.To protect against splashes and airborne particles.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene are generally preferred for a range of chemicals). Impervious clothing or a lab coat should be worn.[1]To prevent skin contact, which can cause irritation or toxic effects.[2] While specific breakthrough times for this compound are not readily available, for prolonged or frequently repeated contact with similar chemicals, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advisable.[3]
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient or a risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied air respirator is necessary if it is the sole means of protection.[1]To avoid inhalation of vapors, mists, or dust, which may cause respiratory irritation.[1][4]

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation of vapor or mist.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store in a cool place.[1] For long-term storage, -20°C is recommended, and for short-term, 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Emergency Procedures

First Aid:

  • General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[1]

  • Eye Contact: If the chemical enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Spills and Accidental Release:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1]

  • Containment: Soak up the spill with an inert absorbent material.

  • Cleanup: Collect the absorbed material and dispose of it as hazardous waste. Keep it in suitable, closed containers for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

Disposal Plan

  • Waste Disposal: Dispose of this compound and its containers as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Container Handling: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Weighing and Transfer D->E M Spill Response D->M In case of spill F Experimental Use E->F G Decontaminate Work Area F->G J Collect Waste in a Labeled, Sealed Container F->J Waste Generation N First Aid F->N In case of exposure H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I K Store Waste in a Designated Area J->K L Dispose of Waste via Licensed Disposal Company K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.